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Core Science & Biosynthesis

Foundational

7-Chloro-5H-pyrrolo[2,3-b]pyrazine CAS 89592-23-4 chemical properties

An In-depth Technical Guide to 7-Chloro-5H-pyrrolo[2,3-b]pyrazine Abstract 7-Chloro-5H-pyrrolo[2,3-b]pyrazine, holding the CAS Registry Number 89592-23-4, is a pivotal heterocyclic compound in modern medicinal chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 7-Chloro-5H-pyrrolo[2,3-b]pyrazine

Abstract

7-Chloro-5H-pyrrolo[2,3-b]pyrazine, holding the CAS Registry Number 89592-23-4, is a pivotal heterocyclic compound in modern medicinal chemistry. As a derivative of the 5H-pyrrolo[2,3-b]pyrazine core, it is classified as a deazapurine analog, a privileged scaffold known for its significant biological activity. The strategic placement of a chlorine atom at the 7-position renders it an exceptionally versatile intermediate for the synthesis of targeted therapeutics, most notably kinase inhibitors. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, intended for researchers and professionals in drug discovery and development.

Molecular Structure and Physicochemical Properties

The foundational structure of 7-Chloro-5H-pyrrolo[2,3-b]pyrazine consists of a fused pyrrole and pyrazine ring system. This arrangement is bioisosteric to purine, which allows molecules derived from this scaffold to interact with biological targets typically addressed by purine-based structures, such as ATP-binding sites in kinases.[1][2] The chlorine atom at the 7-position is a key functional handle, enabling a wide array of synthetic transformations.

Table 1: Physicochemical Properties of 7-Chloro-5H-pyrrolo[2,3-b]pyrazine

PropertyValueSource
CAS Number 89592-23-4N/A
Molecular Formula C₆H₄ClN₃N/A
Molecular Weight 153.57 g/mol [3]
Appearance Typically a solid
Solubility Soluble in organic solvents like DMSO and DMF[3][4]
Storage Temperature 2-8°C, under inert atmosphere[5]
SMILES ClC1=NC=C2C(N=C1)=CN=C2N/A
InChI Key MFZQJIKENSPRSJ-UHFFFAOYSA-N[6]

Synthesis and Reactivity Profile

The synthetic utility of 7-Chloro-5H-pyrrolo[2,3-b]pyrazine is rooted in its strategic design, which allows for selective functionalization.

General Synthetic Strategies

While specific, detailed synthetic procedures for 7-Chloro-5H-pyrrolo[2,3-b]pyrazine are not extensively documented in publicly available literature, its synthesis can be inferred from established methods for analogous heterocyclic systems, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[7][8] A common approach involves the construction of the fused ring system followed by a chlorination step.

A plausible synthetic pathway could start from a substituted pyrazine precursor, followed by the formation of the fused pyrrole ring. The final chlorination of the corresponding hydroxyl intermediate (7-hydroxy-5H-pyrrolo[2,3-b]pyrazine) using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) would yield the target compound.

G cluster_synthesis Conceptual Synthetic Pathway A Substituted Pyrazine Precursor B Ring Annulation to form Pyrrolo[2,3-b]pyrazine Core A->B C Hydroxylation/Oxidation to 7-Hydroxy Intermediate B->C D Chlorination (e.g., POCl₃) C->D E 7-Chloro-5H-pyrrolo[2,3-b]pyrazine D->E

Caption: Conceptual synthetic workflow for 7-Chloro-5H-pyrrolo[2,3-b]pyrazine.

Chemical Reactivity

The reactivity of 7-Chloro-5H-pyrrolo[2,3-b]pyrazine is dominated by the chlorine atom at the C7 position. The electron-withdrawing character of the pyrazine ring system makes this position highly susceptible to nucleophilic aromatic substitution (SNAr) .[3] This feature is the cornerstone of its utility as a synthetic intermediate.

Key Reactions:

  • Palladium-Catalyzed Cross-Coupling Reactions: The chloro group is an excellent leaving group for Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a diverse range of substituents (aryl, heteroaryl, alkyl, amino groups) at the C7 position, which is critical for structure-activity relationship (SAR) studies in drug discovery.[9][10]

  • Direct Nucleophilic Substitution: The compound readily reacts with various nucleophiles such as amines, alcohols, and thiols to displace the chlorine atom. This provides a direct route to libraries of 7-substituted analogs.

The pyrrole nitrogen (N-5) is another site for functionalization. It can be deprotonated with a suitable base and subsequently alkylated or acylated, providing another vector for molecular elaboration.

G cluster_reactivity Key Reactivity and Derivatization Pathways cluster_c7 C7 Position (SNAr / Cross-Coupling) cluster_n5 N5 Position (Alkylation/Acylation) Core 7-Chloro-5H- pyrrolo[2,3-b]pyrazine A Amines (Buchwald-Hartwig) Core->A Pd cat. B Boronic Acids (Suzuki Coupling) Core->B Pd cat. C Alkynes (Sonogashira) Core->C Pd/Cu cat. D Alkylation (e.g., R-X, Base) Core->D Base E Acylation (e.g., RCOCl) Core->E Base

Caption: Major reaction pathways for derivatizing 7-Chloro-5H-pyrrolo[2,3-b]pyrazine.

Spectroscopic Characterization

Unambiguous identification of 7-Chloro-5H-pyrrolo[2,3-b]pyrazine relies on a combination of standard spectroscopic techniques. The expected data provides a unique fingerprint for the molecule.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR Aromatic region (δ 7.0-9.0 ppm) showing distinct signals for the protons on the pyrrole and pyrazine rings. A broad singlet for the N-H proton of the pyrrole ring is also expected.
¹³C NMR Signals in the aromatic region (δ 110-160 ppm) corresponding to the six carbon atoms of the bicyclic core. The carbon atom attached to chlorine (C7) would appear in a characteristic region.
Mass Spec. (MS) A molecular ion peak (M⁺) at m/z ≈ 153. A characteristic isotopic pattern for a monochlorinated compound with a prominent M+2 peak at m/z ≈ 155, with an intensity ratio of approximately 3:1 relative to the M⁺ peak.
Infrared (IR) Characteristic absorption bands: N-H stretching (~3100-3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), C=N and C=C ring stretching (~1400-1600 cm⁻¹), and C-Cl stretching (~600-800 cm⁻¹).[11]

Applications in Medicinal Chemistry

The 5H-pyrrolo[2,3-b]pyrazine scaffold is a highly valued core structure in drug development, particularly for targeting protein kinases.[12] Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[8][12]

This scaffold acts as an effective "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. 7-Chloro-5H-pyrrolo[2,3-b]pyrazine serves as a key starting material for synthesizing libraries of kinase inhibitors. The C7 position, modified from the chloro-intermediate, often points towards the solvent-exposed region of the ATP-binding pocket, allowing for the introduction of various functional groups to enhance potency, selectivity, and pharmacokinetic properties like solubility and metabolic stability.[12]

Derivatives of this scaffold have been investigated as inhibitors for a range of kinases, including:

  • Fibroblast Growth Factor Receptors (FGFRs)[12]

  • Janus Kinases (JAKs)

  • Bruton's Tyrosine Kinase (BTK)[12]

  • Focal Adhesion Kinase (FAK)[12]

Safety and Handling

As with many chlorinated heterocyclic compounds, 7-Chloro-5H-pyrrolo[2,3-b]pyrazine should be handled with appropriate care in a laboratory setting.

  • Hazards: May cause skin, eye, and respiratory irritation.[13]

  • Precautions: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is recommended) under an inert atmosphere to prevent degradation.[5]

Conclusion

7-Chloro-5H-pyrrolo[2,3-b]pyrazine is a high-value chemical intermediate whose importance is intrinsically linked to the proven success of the pyrrolo[2,3-b]pyrazine scaffold in medicinal chemistry. Its well-defined reactivity, particularly the susceptibility of the C7-chloro group to nucleophilic substitution and cross-coupling reactions, provides a robust and flexible platform for the synthesis of diverse molecular libraries. For researchers engaged in the design and development of novel therapeutics, especially kinase inhibitors, a thorough understanding of the chemical properties and synthetic potential of this compound is indispensable.

References

  • Merour, J-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. Available at: [Link][9][10]

  • ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Available at: [Link][10][14]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7- Azaindoline through Domino Reactions of 2-Fluoro-3. (n.d.). Available at: [Link]

  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. (n.d.). Available at: [Link][1][15]

  • PubChem. (n.d.). 5H-Pyrrolo[2,3-b]pyrazine. Available at: [Link][13]

  • Wang, Y., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 705. Available at: [Link][12]

  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Available at: [Link][3]

  • Google Patents. (n.d.). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. Available at: [7]

  • Hocek, M., & Perlikova, P. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews, 37(6), 1447-1489. Available at: [Link][2]

  • Reva, I., et al. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(1-3), 15-26. Available at: [Link][11]

  • PubChemLite. (n.d.). 5-chloro-1h-pyrrolo[2,3-b]pyridine. Available at: [Link][6]

Sources

Exploratory

molecular structure and weight of 7-Chloro-5H-pyrrolo[2,3-b]pyrazine

An In-Depth Technical Guide to 7-Chloro-5H-pyrrolo[2,3-b]pyrazine: Molecular Structure, Properties, and Synthetic Insights for Drug Discovery Professionals Authored by: A Senior Application Scientist Foreword: This techn...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 7-Chloro-5H-pyrrolo[2,3-b]pyrazine: Molecular Structure, Properties, and Synthetic Insights for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Foreword: This technical guide provides a comprehensive overview of 7-Chloro-5H-pyrrolo[2,3-b]pyrazine, a heterocyclic compound of significant interest in medicinal chemistry. While direct experimental data for this specific isomer is limited in publicly accessible literature, this document synthesizes information from analogous structures and the foundational pyrrolo[2,3-b]pyrazine scaffold to offer valuable insights for researchers, scientists, and drug development professionals. The principles and methodologies discussed herein are grounded in established chemical literature and are intended to guide future research and application.

Introduction to the Pyrrolo[2,3-b]pyrazine Scaffold

The pyrrolo[2,3-b]pyrazine core, a fused bicyclic heteroaromatic system, is a "privileged scaffold" in drug discovery. This means it has demonstrated the ability to bind to multiple biological targets, leading to a diverse range of pharmacological activities. Notably, derivatives of 5H-pyrrolo[2,3-b]pyrazine have shown significant potential as kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[1][2] The strategic placement of substituents on this core structure allows for the fine-tuning of its physicochemical properties and biological activity. The introduction of a chlorine atom, as in 7-Chloro-5H-pyrrolo[2,3-b]pyrazine, is a common strategy in medicinal chemistry to modulate electronic properties, metabolic stability, and receptor-binding interactions.

Molecular Structure and Physicochemical Properties

The molecular structure of 7-Chloro-5H-pyrrolo[2,3-b]pyrazine consists of a pyrrole ring fused to a pyrazine ring, with a chlorine atom substituted at the 7-position of the bicyclic system.

Molecular Formula: C₆H₄ClN₃

Molecular Weight: Based on the molecular formula, the calculated molecular weight is approximately 153.57 g/mol .[3][4][5][6][7]

Structural Visualization

Caption: Molecular structure of 7-Chloro-5H-pyrrolo[2,3-b]pyrazine.

Predicted Physicochemical Properties
PropertyPredicted ValueRationale
Appearance Off-white to light yellow crystalline solid.Based on the appearance of similar heterocyclic compounds like 5-Chlorobenzotriazole.[7]
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and DMF.The aromatic and heterocyclic nature suggests solubility in polar aprotic solvents, a common characteristic for compounds of this class used in biological screening.
Melting Point Expected to be in the range of 150-200 °C.Inferred from related structures; for example, 5-Chlorobenzotriazole has a melting point of 157-159 °C.[3]
Stability Stable under standard laboratory conditions; may be sensitive to strong acids and bases.Typical for many nitrogen-containing heterocyclic compounds.

Synthesis and Reactivity

A plausible synthetic route to 7-Chloro-5H-pyrrolo[2,3-b]pyrazine can be designed based on established methodologies for constructing the pyrrolopyrazine scaffold. One potential strategy involves the cyclization of a suitably substituted aminopyrrole precursor.

Proposed Synthetic Workflow

start Substituted Aminopyrrole Precursor step1 Cyclization with a Glyoxal Derivative start->step1 step2 Chlorination step1->step2 product 7-Chloro-5H-pyrrolo[2,3-b]pyrazine step2->product

Caption: A proposed high-level synthetic workflow for 7-Chloro-5H-pyrrolo[2,3-b]pyrazine.

Exemplary Synthetic Protocol (Hypothetical)

This protocol is a conceptual outline and would require experimental optimization.

Step 1: Synthesis of a Dihydropyrrolopyrazine Intermediate

  • Reactants: A solution of an appropriately substituted 2-aminopyrrole and a glyoxal derivative (e.g., chloroacetaldehyde) in a suitable solvent such as ethanol.

  • Conditions: The reaction mixture is heated under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: Aromatization and Chlorination

  • Reactants: The dihydropyrrolopyrazine intermediate is dissolved in a suitable solvent (e.g., dichloromethane). A chlorinating agent, such as N-chlorosuccinimide (NCS), is added portion-wise.

  • Conditions: The reaction is stirred at room temperature until completion, as indicated by TLC.

  • Work-up: The reaction mixture is washed with an aqueous solution of sodium thiosulfate and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product, 7-Chloro-5H-pyrrolo[2,3-b]pyrazine, is purified by recrystallization or column chromatography.

Causality in Experimental Choices:

  • Choice of Precursors: The selection of a substituted aminopyrrole and a glyoxal derivative is based on well-established methods for constructing the pyrazine ring onto a pyrrole core.

  • Chlorination Step: N-chlorosuccinimide is a mild and effective chlorinating agent for electron-rich aromatic systems, making it a suitable choice for the final step.

Spectroscopic Characterization (Predicted)

The identity and purity of 7-Chloro-5H-pyrrolo[2,3-b]pyrazine would be confirmed using standard spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the protons on the pyrrole and pyrazine rings. The chemical shifts and coupling constants would be characteristic of the fused aromatic system.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display signals for each of the six carbon atoms in the bicyclic core, with their chemical shifts influenced by the neighboring nitrogen atoms and the chlorine substituent.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (approximately 153.57 g/mol ). The isotopic pattern of the molecular ion, with a characteristic M+2 peak at about one-third the intensity of the M+ peak, would confirm the presence of a single chlorine atom.[5]

Applications in Drug Discovery and Medicinal Chemistry

The 5H-pyrrolo[2,3-b]pyrazine scaffold is a key pharmacophore in a number of kinase inhibitors.[2][8][9] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Potential as a Kinase Inhibitor:

  • FGFR Inhibitors: Research has shown that derivatives of 5H-pyrrolo[2,3-b]pyrazine can act as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[2][10]

  • JAK3 Inhibitors: Substituted pyrrolo[2,3-b]pyrazines have also been patented as inhibitors of Janus kinase 3 (JAK3), a target for inflammatory diseases.[9]

The 7-chloro substituent in 7-Chloro-5H-pyrrolo[2,3-b]pyrazine could potentially enhance its binding affinity and selectivity for specific kinase targets through halogen bonding or by modifying the electronic landscape of the molecule. This makes it an attractive starting point for the design of novel therapeutic agents.

Safety and Handling

Based on the safety data for analogous compounds such as 5-Chlorobenzotriazole and the parent 5H-pyrrolo[2,3-b]pyrazine, the following precautions are recommended when handling 7-Chloro-5H-pyrrolo[2,3-b]pyrazine:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Health Hazards: May cause skin and eye irritation. Harmful if swallowed. May cause respiratory irritation.[7][11]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

7-Chloro-5H-pyrrolo[2,3-b]pyrazine represents a promising, albeit currently under-explored, chemical entity. Its core scaffold has a proven track record in the development of clinically relevant kinase inhibitors. The introduction of a chlorine atom at the 7-position offers a valuable handle for medicinal chemists to modulate its biological activity and pharmacokinetic properties. This technical guide provides a foundational understanding of its structure, potential synthesis, and applications, serving as a catalyst for further investigation into its therapeutic potential.

References

  • U.S. Environmental Protection Agency (EPA). 1H-Benzotriazole, 6-chloro- - Substance Details. [Link]

  • PubChem. 5-Chlorobenzotriazole. [Link]

  • PubChem. 1-Chlorobenzotriazole. [Link]

  • PubChem. 5H-Pyrrolo[2,3-b]pyrazine. [Link]

  • Dumitrascu, F., et al. (2020). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 25(15), 3484. [Link]

  • Dehnavi, F., Alizadeh, S. R., & Ebrahimzadeh, M. A. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Medicinal Chemistry Research, 30(11), 1981-2006. [Link]

  • Zhang, Y., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 689. [Link]

  • Smaili, T., et al. (2023). Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. Results in Chemistry, 5, 100819. [Link]

  • Bhandare, R. R., & Shaik, A. B. (2021). Assessment of the Antimicrobial and Antiproliferative Activities of Chloropyrazine-Tethered Pyrimidine Derivatives: In Vitro, Molecular Docking, and In-Silico Drug-Likeness Studies. Applied Sciences, 11(22), 10734. [Link]

  • Nurhayati, N., & Verpoorte, R. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Metabolites, 9(11), 254. [Link]

  • Pototschnig, G., et al. (2017). Synthesis of new pyrazolo[3][4][5]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Journal of Organic Chemistry, 13, 187-194. [Link]

  • Zhang, Y., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 689. [Link]

  • Pototschnig, G., et al. (2019). Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. Beilstein Journal of Organic Chemistry, 15, 121-131. [Link]

  • Szkatuła, D., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(11), 3291. [Link]

  • Zhang, Y., et al. (2018). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 23(3), 689. [Link]

  • Goldstein, D. M., Brameld, K. A., & Owens, T. (2017). U.S. Patent No. 9,676,778. Washington, DC: U.S. Patent and Trademark Office. [Link]

  • Kim, J., & Lee, K. (2021). Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. Beilstein Journal of Organic Chemistry, 17, 62-67. [Link]

  • Hamid, M. E., et al. (2021). Bioactive pyrrole-pyrazine derivative from a novel Bacillus species and review of the literature. African Journal of Microbiology Research, 15(8), 385-396. [Link]

  • El-Gamal, M. I., & Oh, C. H. (2014). Privileged Scaffolds or Promiscuous Binders: A Glance of Pyrrolo [2, 1-f][3][4][6] triazines and Related Bridgehead Nitrogen Heterocycles in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(15), 6332-6359. [Link]

  • Rashad, A. E., El Malah, T., & Shamroukh, A. H. (2024). Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Current Organic Chemistry. [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility of 7-Chloro-5H-pyrrolo[2,3-b]pyrazine in DMSO and Methanol

Abstract 7-Chloro-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a critical building block for the synthesis of targeted therapeutics, particularly k...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

7-Chloro-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a critical building block for the synthesis of targeted therapeutics, particularly kinase inhibitors.[1] The successful application of this intermediate in drug discovery and development hinges on a thorough understanding of its physicochemical properties, chief among them being solubility. This guide provides a comprehensive analysis of the theoretical and practical aspects of determining the solubility of 7-Chloro-5H-pyrrolo[2,3-b]pyrazine in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. We delve into the molecular interactions governing solubility in these polar aprotic and protic systems, respectively, and provide a rigorous, field-proven experimental protocol for its quantitative determination. This document is intended for researchers, chemists, and drug development professionals who require reliable solubility data to advance their research, ensuring reproducibility in biological assays and robustness in synthetic workflows.

Introduction: The Critical Role of Solubility

In the landscape of drug discovery, solubility is a non-negotiable parameter that dictates the trajectory of a compound from initial screening to clinical formulation.[2] Poorly soluble compounds can lead to underestimated potency in biological assays, challenging purification processes, and significant bioavailability hurdles.[3] 7-Chloro-5H-pyrrolo[2,3-b]pyrazine, a member of the pyrrolopyrazine class, is a scaffold frequently employed in the development of molecules targeting key signaling pathways.[1]

Understanding its solubility is paramount for two primary applications:

  • DMSO Stock Solutions: In high-throughput screening (HTS), compounds are almost universally stored and dispensed from concentrated stock solutions in DMSO.[3] Accurate solubility data is essential to prevent compound precipitation, which can cause erroneous assay results and damage sensitive dispensing equipment.

  • Synthetic and Purification Processes: Methanol is a versatile solvent used in organic synthesis for reactions, extractions, and recrystallization.[4] Knowledge of the compound's solubility in methanol is crucial for optimizing reaction conditions, maximizing yield, and developing effective purification strategies.

This guide provides the foundational knowledge and a validated methodology to empower researchers to generate precise and reliable solubility data for this key intermediate.

Theoretical Assessment of Solubility

A molecule's structure provides critical clues to its solubility behavior. By examining the physicochemical characteristics of 7-Chloro-5H-pyrrolo[2,3-b]pyrazine and the properties of DMSO and methanol, we can develop a strong hypothesis for its expected solubility.

Solute Profile: 7-Chloro-5H-pyrrolo[2,3-b]pyrazine
  • Structure: A fused bicyclic system composed of a pyrrole and a pyrazine ring.[5]

  • Polarity: The presence of three nitrogen atoms and a chlorine atom introduces significant polarity and dipole moments. The pyrazine ring is electron-deficient.

  • Hydrogen Bonding: The pyrrole nitrogen contains an N-H group, making the molecule a hydrogen bond donor. The pyrazine nitrogens act as hydrogen bond acceptors.

  • Molecular Weight: Approximately 167.58 g/mol .

This combination of a planar, aromatic-like structure with multiple hydrogen bonding sites and a moderate molecular weight suggests that the compound will favor polar solvents over non-polar ones.

Solvent Interaction Analysis

Dimethyl Sulfoxide (DMSO): A Polar Aprotic Solvent DMSO is a powerful, polar aprotic solvent with a large dipole moment. Its key features include:

  • Hydrogen Bond Acceptor: The sulfoxide oxygen is a strong hydrogen bond acceptor, capable of readily interacting with the N-H donor of the pyrrolopyrazine.

  • Dipole-Dipole Interactions: Strong dipole-dipole interactions will occur between DMSO and the polar C-Cl and C-N bonds of the solute.

  • Lack of Protic Character: As an aprotic solvent, DMSO does not self-associate to the same extent as protic solvents, leaving it more available to solvate other molecules.[6]

Causality: The strong hydrogen bond acceptance and potent dipolar interactions make DMSO an exceptionally effective solvent for a wide range of organic molecules, including heterocyclic compounds.[7] It is anticipated that 7-Chloro-5H-pyrrolo[2,3-b]pyrazine will exhibit high solubility in DMSO.

Methanol (MeOH): A Polar Protic Solvent Methanol is the simplest alcohol and a highly polar protic solvent. Its key features include:

  • Hydrogen Bond Donor and Acceptor: The hydroxyl group (-OH) allows methanol to act as both a hydrogen bond donor (from the H) and an acceptor (at the O).[8] This allows it to form a robust hydrogen-bonding network with the solute's N-H and pyrazine nitrogen atoms.

  • Polarity: Methanol's polarity effectively solvates the polar regions of the target molecule.[9]

Causality: Methanol's ability to engage in both donating and accepting hydrogen bonds makes it a good solvent for many polar compounds.[4] However, its self-association through hydrogen bonding can sometimes make it a less powerful solvent than DMSO for certain solutes. Therefore, while good solubility is expected, it may be quantitatively lower than in DMSO.

Experimental Protocol: Thermodynamic Solubility Determination

The most reliable method for determining the solubility of a crystalline compound is the isothermal shake-flask method.[10] This technique measures the equilibrium (thermodynamic) solubility, which represents the stable, saturated concentration of a solute in a solvent at a given temperature.[7]

Principle

An excess amount of the solid compound is agitated in the solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear supernatant is quantified, typically by High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • Solute: 7-Chloro-5H-pyrrolo[2,3-b]pyrazine (purity >97%)

  • Solvents: HPLC-grade DMSO, HPLC-grade Methanol

  • Equipment:

    • Analytical balance (4-decimal place)

    • 2 mL glass vials with screw caps

    • Orbital shaker or rotator with temperature control

    • Calibrated positive displacement pipettes

    • 0.22 µm PTFE syringe filters

    • HPLC system with a UV detector (e.g., Diode Array Detector)

    • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

    • Volumetric flasks and autosampler vials

Experimental Workflow

The following diagram outlines the validated workflow for the shake-flask solubility determination.

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_data Data Processing prep1 1. Weigh ~2-5 mg of Compound into a 2 mL glass vial prep2 2. Add 1 mL of Solvent (DMSO or Methanol) prep1->prep2 prep3 3. Cap tightly and record initial mass/volume prep2->prep3 equil1 4. Place vials on orbital shaker at 25°C (300 RPM) prep3->equil1 equil2 5. Equilibrate for 24 hours to ensure saturation equil1->equil2 sample1 6. Centrifuge vial to pellet excess solid (5 min @ 10,000g) equil2->sample1 sample2 7. Filter supernatant with 0.22 µm PTFE syringe filter sample3 8. Perform serial dilutions of the filtrate into mobile phase sample4 9. Analyze diluted samples by validated HPLC-UV method data1 10. Quantify concentration against a calibration curve sample4->data1 data2 11. Calculate final solubility (mg/mL and mM)

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Methodology

1. Preparation of Calibration Standards: a. Prepare a 1 mg/mL primary stock of 7-Chloro-5H-pyrrolo[2,3-b]pyrazine in a suitable solvent (e.g., acetonitrile or DMSO). b. Create a series of calibration standards (e.g., 0.1, 1, 5, 10, 50, 100 µg/mL) by diluting the primary stock with the HPLC mobile phase. c. This step is critical for the self-validating nature of the protocol; an accurate calibration curve ensures trustworthy quantification.

2. Sample Preparation: a. Add an excess of solid 7-Chloro-5H-pyrrolo[2,3-b]pyrazine (approximately 2-5 mg, accurately weighed) to a pre-weighed 2 mL glass vial. The presence of visible, undissolved solid after equilibration is mandatory. b. Add 1.0 mL of the test solvent (DMSO or methanol) to the vial. c. Securely cap the vial and record the final weight to confirm the exact volume of solvent added (assuming solvent density).

3. Equilibration: a. Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation (e.g., 300 RPM). b. Allow the samples to equilibrate for 24 hours. A 24-hour period is generally sufficient to ensure thermodynamic equilibrium is reached for most drug-like molecules.[3]

4. Sampling and Dilution: a. After equilibration, visually confirm that excess solid remains. If not, more solute must be added and the equilibration repeated. b. Centrifuge the vials (e.g., 5 minutes at 10,000 x g) to pellet the excess solid. c. Carefully withdraw the supernatant using a pipette and immediately filter it through a 0.22 µm PTFE syringe filter into a clean vial. Causality: This step is crucial to remove all particulate matter, ensuring that the analysis measures only the dissolved compound. The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter membrane. d. Perform a precise, large serial dilution of the clear filtrate. For DMSO, a 1:1000 or greater dilution may be necessary. For methanol, a 1:100 or 1:200 dilution might be appropriate. Dilute into the HPLC mobile phase.

5. HPLC Quantification: a. Develop a suitable reversed-phase HPLC method. A good starting point would be a C18 column with a gradient elution using water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid). b. Monitor at a wavelength of maximum absorbance for the compound (e.g., determined via DAD scanner). c. Inject the calibration standards to generate a linear regression curve (R² > 0.999). d. Inject the diluted samples. Ensure the resulting peak area falls within the linear range of the calibration curve.

6. Calculation: a. Determine the concentration of the diluted sample (in µg/mL) from the calibration curve. b. Calculate the original concentration in the saturated solution by multiplying by the dilution factor. c. Convert the final concentration to the desired units (mg/mL and mM).

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly for easy comparison and use.

Table 1: Experimentally Determined Solubility of 7-Chloro-5H-pyrrolo[2,3-b]pyrazine at 25°C

SolventSolubility (mg/mL)Solubility (mM)Observations
DMSO [Experimental Data][Calculated Data]e.g., Clear, colorless solution
Methanol [Experimental Data][Calculated Data]e.g., Clear, pale yellow solution
Implications for Research and Development
  • High Solubility in DMSO: A high value (e.g., >100 mg/mL) confirms its suitability for creating highly concentrated stock solutions for HTS and other in vitro assays, minimizing the solvent volume added to the assay medium.

  • Solubility in Methanol: This value directly informs synthetic chemists on the concentration limits for reactions and is critical for designing crystallization procedures. For instance, if solubility is moderate, methanol could be an effective recrystallization solvent when paired with an anti-solvent like water.

Conclusion

References

  • Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Pharmaceutical Salts. InTech.

  • Glomme, A., & Mader, K. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.

  • Al-Ghaban, A. M., & Al-Rekabi, M. D. (2019). Practical Aspects of Solubility Determination in Pharmaceutical Preformulation. ResearchGate.

  • ChemTalk. (2023). A Deep Dive into Common Organic Solvents. ChemTalk.

  • MedchemExpress. Dimethyl sulfoxide (DMSO) | Aprotic Solvent. MedchemExpress.com.

  • MDPI. (2023). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI.

  • Sigma-Aldrich. Methanol. Sigma-Aldrich.

  • Britannica. (2026). Methanol. Britannica.

  • PubChem. 5H-Pyrrolo[2,3-b]pyrazine. National Center for Biotechnology Information.

  • Dehnavi, M. M., et al. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate.

  • Sigma-Aldrich. 2-Chloro-5H-pyrrolo[2,3-b]pyrazine. Sigma-Aldrich.

Sources

Exploratory

therapeutic applications of pyrrolo[2,3-b]pyrazine scaffold derivatives

An In-Depth Technical Guide to the Therapeutic Applications of Pyrrolo[2,3-b]pyrazine Derivatives Authored by: Gemini, Senior Application Scientist Abstract The pyrrolo[2,3-b]pyrazine core, a nitrogen-containing heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Therapeutic Applications of Pyrrolo[2,3-b]pyrazine Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrrolo[2,3-b]pyrazine core, a nitrogen-containing heterocyclic system, has emerged as a quintessential "privileged scaffold" in modern medicinal chemistry. Its structural resemblance to endogenous purines allows it to effectively mimic adenosine triphosphate (ATP), making it an exceptional hinge-binding motif for a multitude of protein kinases. This guide provides a comprehensive exploration of the pyrrolo[2,3-b]pyrazine scaffold, detailing its chemical attributes, primary mechanisms of action, and burgeoning therapeutic applications. We will delve into its significant role in oncology, focusing on the inhibition of critical kinases such as Fibroblast Growth Factor Receptors (FGFRs) and Janus Kinases (JAKs), and explore its emerging potential in treating neurodegenerative and inflammatory diseases. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on this versatile pharmacophore.

The Pyrrolo[2,3-b]pyrazine Scaffold: A Privileged Structure in Drug Discovery

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, distinct biological targets with high affinity. The pyrrolo[2,3-b]pyrazine, also known as 7-azaindole, is a premier example of such a structure.[1][2] Its core is an isostere of purine, where the N7 nitrogen is replaced by a carbon atom. This seemingly minor alteration has profound consequences:

  • Enhanced Hinge-Binding: The scaffold retains the key hydrogen bond donor (N1-H) and acceptor (N7, replaced by the pyrazine N5) functionalities necessary to dock into the ATP-binding pocket of protein kinases.[3]

  • Vectors for Chemical Diversification: The scaffold offers multiple, synthetically accessible positions (e.g., C2, C3, C6, N5) for substitution, allowing medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).

  • Improved Physicochemical Properties: Compared to purines, the pyrrolo[2,3-b]pyrazine core can offer improved metabolic stability and cell permeability, which are critical attributes for successful drug candidates.

These features have established the 5H-pyrrolo[2,3-b]pyrazine system as a particularly fruitful scaffold for developing kinase inhibitors.[1]

Primary Mechanism of Action: Competitive Kinase Inhibition

Protein kinases are fundamental enzymes that regulate a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[3] Their dysregulation is a hallmark of numerous diseases, most notably cancer. Kinases function by catalyzing the transfer of a phosphate group from ATP to a substrate protein. The vast majority of pyrrolo[2,3-b]pyrazine derivatives exert their therapeutic effect by acting as ATP-competitive inhibitors.[3][4]

Causality of Inhibition: The inhibitor, featuring the pyrrolo[2,3-b]pyrazine core, is designed to occupy the same binding site as ATP. The scaffold's nitrogen atoms form critical hydrogen bonds with the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the enzyme. This high-affinity binding physically blocks ATP from entering the active site, thereby halting the phosphorylation cascade and downstream signaling. The specificity for a particular kinase is achieved by exploiting unique amino acid residues and sub-pockets within and around the ATP-binding site, which can be targeted by tailored chemical modifications on the scaffold's periphery.

Below is a diagram illustrating the central role of kinases in cell signaling and the intervention point for inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., FGFR) Kinase_Cascade Downstream Kinase (e.g., JAK, Src) Receptor->Kinase_Cascade 2. Activation STAT Transcription Factor (e.g., STAT) Kinase_Cascade->STAT 3. Phosphorylation Gene Gene Transcription STAT->Gene 4. Dimerization & Nuclear Translocation Cellular Response Cellular Response Gene->Cellular Response 5. Proliferation, Survival, etc. Inhibitor Pyrrolo[2,3-b]pyrazine Inhibitor Inhibitor->Kinase_Cascade Inhibition Signal Growth Factor (Signal) Signal->Receptor 1. Ligand Binding

Caption: General Kinase Signaling Pathway and Point of Inhibition.

Therapeutic Applications in Oncology

The development of kinase inhibitors has revolutionized cancer therapy. Pyrrolo[2,3-b]pyrazine derivatives have been instrumental in targeting several key oncogenic kinases.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Aberrant FGFR signaling, caused by gene amplification, mutations, or fusions, is a known driver in various cancers, including bladder, lung, and breast cancer.[5][6] Several potent and selective FGFR inhibitors have been developed based on the 5H-pyrrolo[2,3-b]pyrazine scaffold.[7][8]

Structure-based drug design has been pivotal in this area. By obtaining co-crystal structures of early-generation compounds bound to the FGFR1 kinase domain, researchers have been able to rationally design modifications to improve potency and selectivity, leading to the discovery of promising lead compounds.[5] Some derivatives have been designed to form irreversible covalent bonds with a cysteine residue near the ATP-binding site, a strategy that can lead to prolonged target engagement and increased efficacy.[3]

Janus Kinase (JAK) Inhibition

The JAK-STAT signaling pathway is crucial for cytokine-mediated immune and inflammatory responses.[9][10] Dysregulation of this pathway is implicated in myeloproliferative neoplasms and various autoimmune diseases. The pyrrolo[2,3-b]pyrazine scaffold has been successfully employed to create inhibitors of JAK family members (JAK1, JAK2, JAK3, TYK2).

For instance, derivatives have been developed as dual inhibitors of Interleukin-2-inducible T-cell kinase (ITK) and JAK3 for treating autoimmune disorders like rheumatoid arthritis.[3] Significant research has also focused on achieving selectivity among the highly homologous JAK isoforms, which is crucial for minimizing off-target side effects. Selective JAK1 inhibitors based on a related pyrrolo[2,3-b]pyridine scaffold have shown promise in reducing fibrogenic gene expression in preclinical models.[9]

Summary of Key Oncology Targets

The table below summarizes representative pyrrolo[2,3-b]pyrazine derivatives and their targeted kinases in oncology and inflammation.

Compound ClassTarget Kinase(s)Therapeutic AreaDevelopment Stage/Key FindingReference(s)
7-ethynyl-5H-pyrrolo[2,3-b]pyrazinesFGFR1, 2, 3, 4OncologyIrreversible inhibitors with an acrylamide "warhead".[3]
Substituted 5H-pyrrolo[2,3-b]pyrazinesFGFR1OncologyPotent and selective inhibitors developed via structure-based design.[5][6]
Pyrrolo[2,3-b]pyrazine amidesJAK3, ITKAutoimmune Diseases, InflammationDual inhibitors designed based on structural modeling.[3]
Pyrrolo[2,3-b]pyrazine-7-carboxamidesJAK, SYKAutoimmune Diseases, InflammationPatented series of dual JAK and Spleen Tyrosine Kinase (SYK) inhibitors.[11]
Pyrrolo[2,3-b]pyridine derivativesB-RAFV600EOncology (Melanoma)Potent inhibitory effect with IC50 values in the nanomolar range.[12]

Emerging Applications in Neurodegenerative Diseases

Beyond oncology, the unique properties of the pyrrolo[2,3-b]pyrazine scaffold are being leveraged to tackle complex neurodegenerative disorders.

Glycogen Synthase Kinase 3β (GSK-3β) Inhibition

GSK-3β is a serine/threonine kinase implicated in the hyperphosphorylation of the tau protein, a key event in the formation of neurofibrillary tangles (NFTs) in Alzheimer's disease (AD).[13] Inhibition of GSK-3β is therefore a promising therapeutic strategy. Recently, a novel pyrrolo[2,3-b]pyridine-based inhibitor, S01, was rationally designed and demonstrated potent GSK-3β inhibition with an IC50 of 0.35 nM.[13] In cellular and zebrafish models of AD, this compound reduced tau phosphorylation, promoted neurite outgrowth, and ameliorated dyskinesia, highlighting its potential as a disease-modifying agent.[13]

Modulation of Amyloid-β (Aβ) Aggregation

The accumulation of amyloid-beta (Aβ) plaques is another pathological hallmark of AD. Certain heterocyclic compounds, including benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids, have been shown to inhibit Aβ aggregation and even dissociate pre-formed plaques in preclinical models.[14][15] While not a direct kinase inhibition mechanism, this demonstrates the broader utility of the core scaffold in interacting with protein targets relevant to neurodegeneration. Studies in transgenic mouse models of AD showed that administration of these compounds led to reduced cerebral Aβ aggregation and prevented cognitive decline.[15]

Synthesis and Experimental Protocols

The versatility of the pyrrolo[2,3-b]pyrazine scaffold is matched by the robustness of its synthetic routes. Various methods, including cyclization and direct C-H arylation, are employed to construct the core and its derivatives.[1]

G cluster_synthesis General Synthetic Workflow Start Starting Materials (e.g., Aminopyrazine derivative) Step1 Step 1: Introduction of Pyrrole Precursor Start->Step1 Step2 Step 2: Intramolecular Cyclization Step1->Step2 Core Pyrrolo[2,3-b]pyrazine Core Scaffold Step2->Core Step3 Step 3: Functionalization (e.g., Cross-Coupling) Core->Step3 Final Final Derivative Step3->Final

Caption: Generalized Workflow for Pyrrolo[2,3-b]pyrazine Synthesis.

Protocol: In Vitro Kinase Inhibition Assay (Example: FGFR1)

This protocol provides a self-validating framework for assessing the inhibitory activity of a pyrrolo[2,3-b]pyrazine derivative against a target kinase.

Objective: To determine the IC50 (half-maximal inhibitory concentration) of a test compound.

Materials:

  • Recombinant human FGFR1 kinase domain.

  • Poly(Glu, Tyr) 4:1 peptide substrate.

  • Test compound stock solution (in DMSO).

  • ATP solution.

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP detection system.

  • White, opaque 384-well microplates.

  • Plate reader capable of measuring luminescence.

Methodology:

  • Compound Preparation: Perform a serial dilution of the test compound in DMSO, followed by a further dilution in assay buffer to achieve the desired final concentrations. Causality: This creates a concentration gradient to determine a dose-response curve. DMSO concentration must be kept constant (e.g., <1%) across all wells to avoid solvent effects.

  • Reaction Setup (in triplicate):

    • To each well, add 5 µL of the diluted test compound or vehicle control (DMSO in assay buffer).

    • Add 10 µL of a solution containing the peptide substrate and FGFR1 enzyme in assay buffer.

    • Negative Control: Wells with buffer, substrate, and DMSO but no enzyme.

    • Positive Control (100% activity): Wells with buffer, substrate, enzyme, and DMSO.

  • Initiation: Pre-incubate the plate at room temperature for 15 minutes. Initiate the kinase reaction by adding 10 µL of ATP solution to all wells. The final ATP concentration should be at or near its Km for the enzyme. Causality: Using ATP at its Km value ensures a sensitive measurement of competitive inhibition.

  • Incubation: Incubate the plate at 30°C for 60 minutes. The reaction should be stopped within the linear range of the assay.

  • Detection: Add 25 µL of Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP via a luciferase reaction. More light indicates less ATP consumed, hence greater kinase inhibition.

  • Data Acquisition: Incubate for 10 minutes in the dark, then measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (Negative Control).

    • Normalize the data relative to the Positive Control (0% inhibition) and a well with a known potent inhibitor (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Future Perspectives and Challenges

The pyrrolo[2,3-b]pyrazine scaffold is poised to remain a cornerstone of medicinal chemistry. Future efforts will likely focus on:

  • Enhanced Selectivity: As our understanding of kinome-wide structural biology deepens, the rational design of highly selective inhibitors to minimize off-target toxicities will become more sophisticated.

  • Targeting Resistance: In oncology, acquired resistance to kinase inhibitors is a major clinical challenge. The development of next-generation pyrrolo[2,3-b]pyrazine derivatives that can overcome resistance mutations is an active area of research.[16]

  • Novel Therapeutic Areas: The successful application in neurodegeneration opens doors to exploring this scaffold for other complex diseases, such as metabolic disorders and viral infections.[17]

  • Advanced Drug Delivery: Formulating these compounds into novel delivery systems (e.g., nanoparticles) could improve their bioavailability and ability to cross challenging biological barriers like the blood-brain barrier.

The primary challenge remains the translation of potent preclinical activity into safe and effective clinical therapies. This requires a multiparameter optimization of not just target potency, but also selectivity, pharmacokinetics, and safety profiles.

References

  • Al-Ostoot, F. H., Al-Qawasmeh, R. A., & El-Elimat, T. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. [Link]

  • Park, E., Lee, S. J., Moon, H., Park, J., Jeon, H., Hwang, J. S., ... & Choi, S. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(2), 958–979. [Link]

  • Zhang, Y., Liu, H., Zhang, Z., Wang, R., Liu, T., Wang, C., ... & Geng, M. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 693. [Link]

  • MDPI. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules. [Link]

  • MDPI. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules. [Link]

  • El-Damasy, A. K., Lee, J. A., Seo, S. H., & Cho, N. C. (2020). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Bioorganic & Medicinal Chemistry, 28(14), 115493. [Link]

  • Aparna, V., S., S., S., A. A., & George, S. (2021). Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors. Journal of Biomolecular Structure and Dynamics, 40(19), 8758-8772. [Link]

  • Google Patents. (n.d.). Pyrrolo [2, 3 - b] pyrazine - 7 - carboxamide derivatives and their use as jak and syk inhibitors.
  • Dehnavi, F., Alizadeh, S. R., & Ebrahimzadeh, M. A. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate. [Link]

  • Preprints.org. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. [Link]

  • Xun, Q. Q., Zhang, J., Feng, L., Ma, Y. Y., Li, Y., & Shi, X. L. (2024). Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. RSC Medicinal Chemistry. [Link]

  • Lee, J., Lee, S., Kim, Y., Kim, K. T., & Chong, Y. (2023). Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine Hybrids Ameliorate Amyloid Aggregates in the Brain of Alzheimer Transgenic Mice. ACS Chemical Neuroscience, 14(16), 2969–2978. [Link]

  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][3][6][9]triazine: a promising fused heterocycle to target kinases in cancer therapy. Journal of Molecular Structure, 1244, 130932. [Link]

  • Zhang, Y., Liu, H., Zhang, Z., Wang, R., Liu, T., Wang, C., ... & Geng, M. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 22(4), 544. [Link]

  • Li, Y., Wang, Z., Zhang, J., Li, X., Wang, Y., & Zhang, Y. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 224, 113711. [Link]

  • Technology Networks. (2021). Chemists Synthesize Compounds To Treat Neurodegenerative Diseases. Neuroscience News & Research. [Link]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361. [Link]

  • Basnak, I., & Holy, A. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews, 37(4), 805-849. [Link]

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Foundational

Whitepaper: The Strategic Role of the Pyrrolo[2,3-b]pyrazine Scaffold in Modern JAK Inhibitor Design and Synthesis

Abstract The Janus kinase (JAK) family of enzymes represents a pivotal node in cytokine signaling, making it a validated and highly pursued target for a spectrum of autoimmune diseases, inflammatory conditions, and malig...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Janus kinase (JAK) family of enzymes represents a pivotal node in cytokine signaling, making it a validated and highly pursued target for a spectrum of autoimmune diseases, inflammatory conditions, and malignancies. The development of small-molecule JAK inhibitors (JAKinibs) has revolutionized treatment paradigms in these areas. Central to the success of many clinical and late-stage JAKinibs is the utilization of privileged heterocyclic scaffolds that effectively mimic the hinge-binding motif of ATP. This technical guide provides an in-depth examination of the 7-Chloro-5H-pyrrolo[2,3-b]pyrazine core and its close bioisostere, the pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold, as foundational building blocks in JAK inhibitor research. We will explore the underlying biological rationale, detail the synthetic strategies emanating from this chlorinated intermediate, present validated experimental protocols, and analyze the structure-activity relationships that govern inhibitor potency and selectivity.

The Biological Imperative: Targeting the JAK-STAT Signaling Pathway

The JAK-STAT signaling cascade is the primary communication route for a vast array of over 50 cytokines, interferons, and growth factors, which are essential for orchestrating hematopoiesis, immune surveillance, and inflammation.[1][2][3] This pathway's operation is elegant in its directness: upon ligand binding, cytokine receptors dimerize, bringing associated JAKs into close proximity for trans-phosphorylation and activation.[3][4] These activated JAKs then phosphorylate tyrosine residues on the receptor's cytoplasmic tail, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[3] Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and regulation of target gene transcription.[3][4]

The four members of the JAK family—JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)—pair in various combinations with different cytokine receptors, thereby controlling distinct biological responses.[5] For instance, JAK1 and JAK3 are critical for signaling by cytokines that use the common gamma chain, vital for lymphocyte development and function, while JAK2 is central to erythropoietin and thrombopoietin signaling. Dysregulation or hyperactivation of this pathway is a hallmark of numerous autoimmune and inflammatory disorders, making JAKs prime therapeutic targets.[1][2]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding & Dimerization JAK_inactive JAK (Inactive) Receptor->JAK_inactive STAT_inactive STAT (Inactive) Receptor->STAT_inactive 4. STAT Recruitment JAK_active JAK (Active) p-JAK JAK_inactive->JAK_active 2. Activation (Trans-phosphorylation) JAK_active->Receptor JAK_active->STAT_inactive 5. STAT Phosphorylation STAT_active p-STAT STAT_dimer p-STAT Dimer STAT_active->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Transcription Gene Transcription DNA->Transcription 8. Regulation

Figure 1: The canonical JAK-STAT signaling pathway.

The Privileged Scaffold: Pyrrolo[2,3-b]pyrazine as an ATP Mimetic

In kinase inhibitor design, the concept of a "privileged scaffold" refers to a molecular core that can bind to multiple targets with high affinity. The 7-azaindole (1H-Pyrrolo[2,3-b]pyridine) and its bioisosteres, such as the 5H-pyrrolo[2,3-b]pyrazine and the pyrrolo[2,3-d]pyrimidine (7-deazapurine) cores, are quintessential examples of such scaffolds.[6][7][8] Their value stems from their structural resemblance to the adenine base of ATP, allowing them to function as excellent "hinge-binders."[7][9] They typically form two critical hydrogen bonds with the backbone of the kinase hinge region: the pyrrole N-H acts as a hydrogen bond donor, while the adjacent pyridine/pyrazine nitrogen acts as a hydrogen bond acceptor.[9][10] This bidentate interaction provides a strong and specific anchor point within the ATP-binding pocket, which is a conserved feature across many kinases.[6][10]

The 5H-pyrrolo[2,3-b]pyrazine scaffold, in particular, has been successfully employed to develop potent inhibitors for JAK3 and other kinases.[11][12] Its close relative, the pyrrolo[2,3-d]pyrimidine core, is the cornerstone of several FDA-approved JAK inhibitors, including Tofacitinib, Baricitinib, and Ruxolitinib.[13][14][15][16] The starting point for introducing diversity into these scaffolds is often a halogenated intermediate, most notably 7-Chloro-5H-pyrrolo[2,3-b]pyrazine or its more common analogue, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. The chlorine atom serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, providing a robust and versatile handle for coupling various side chains to modulate potency, selectivity, and pharmacokinetic properties.[14][17][18]

Synthetic Strategy and Core Experimental Protocols

The primary synthetic utility of 7-Chloro-5H-pyrrolo[2,3-b]pyrazine and its analogues is their role as the electrophilic partner in SNAr coupling reactions. This strategy allows for the convergent synthesis of complex inhibitors by joining the heterocyclic core with an often-chiral, amine-containing side chain that explores other pockets of the ATP-binding site.

Synthetic_Workflow Start 7-Chloro-5H-pyrrolo[2,3-b]pyrazine (or analogue) Protect Protect Pyrrole N-H (e.g., Tosyl, SEM group) Start->Protect SideChain Amine-Containing Side Chain (e.g., Substituted Piperidine) Couple SNAr Coupling Reaction (Base, Solvent, Heat) SideChain->Couple Protect->Couple Intermediate 1 Deprotect Deprotect Pyrrole N-H (e.g., Base or Fluoride) Couple->Deprotect Protected Inhibitor Final Final JAK Inhibitor Deprotect->Final Active Moiety Modify Optional: Further Side Chain Modification Final->Modify

Figure 2: General synthetic workflow for JAK inhibitors.
Representative Protocol: Synthesis of a Tofacitinib Analogue Core

This protocol describes the coupling of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (a close and more commonly cited analogue of 7-chloro-5H-pyrrolo[2,3-b]pyrazine) with a chiral piperidine side chain, a key step in the synthesis of Tofacitinib.[13][14][17]

Step 1: Protection of the Pyrrole Nitrogen

  • Rationale: The pyrrole N-H is acidic and can interfere with the subsequent base-mediated coupling reaction. Protection, often with a tosyl (Ts) or other suitable group, prevents this side reaction and can improve solubility.[18]

  • Procedure:

    • Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a suitable aprotic solvent like N,N-Dimethylformamide (DMF).

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Stir for 30 minutes at 0 °C, then add p-toluenesulfonyl chloride (TsCl, 1.1 eq).

    • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction carefully with water and extract the product with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to yield 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

  • Rationale: This is the key bond-forming step. A base is required to deprotonate the secondary amine on the piperidine side chain, creating a more potent nucleophile. The tosyl group on the heterocyclic core enhances the electrophilicity of the C4 position, facilitating the substitution.[18]

  • Procedure:

    • To a solution of 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and the chiral amine side chain, (3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine (1.1 eq), in a polar aprotic solvent like acetonitrile or DMSO, add a non-nucleophilic base such as potassium carbonate (K2CO3, 3.0 eq) or diisopropylethylamine (DIPEA).

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by LC-MS.

    • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Step 3: Deprotection

  • Rationale: The final step is to remove the protecting group from the pyrrole nitrogen to reveal the N-H group, which is crucial for hinge-binding activity.[7]

  • Procedure:

    • Dissolve the protected intermediate in a mixture of methanol and water.

    • Add a base such as sodium hydroxide (NaOH) or potassium carbonate and stir at room temperature or with gentle heating until the reaction is complete.

    • Neutralize the mixture, remove the organic solvent under vacuum, and extract the aqueous residue to isolate the final coupled product.

Biological Evaluation: Quantifying Potency and Selectivity

Once synthesized, novel compounds must be evaluated for their ability to inhibit the target kinases. This is typically a multi-stage process beginning with in vitro enzymatic assays followed by cell-based functional assays.

In Vitro Kinase Inhibition Assay Protocol

In vitro assays are the most direct method to quantify the potency of a compound against a purified, recombinant kinase enzyme.[19][20]

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against each of the JAK family members (JAK1, JAK2, JAK3, TYK2).

  • Principle: The assay measures the phosphorylation of a peptide substrate by the JAK enzyme in the presence of ATP. The amount of phosphorylated product is quantified, often using fluorescence or luminescence-based detection methods.

  • Materials:

    • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.[21]

    • Biotinylated peptide substrate.[21]

    • ATP solution.

    • Test compound serially diluted in DMSO.

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin).

  • Procedure (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET):

    • Prepare a series of dilutions of the test compound in DMSO.

    • In a 384-well assay plate, add 5 µL of the diluted compound to each well. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Add 10 µL of a solution containing the specific JAK enzyme and the peptide substrate in assay buffer to each well.

    • Incubate for 20 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding EDTA.

    • Add the detection reagents and incubate for a further 60 minutes.

    • Read the plate on a TR-FRET-capable plate reader.

    • Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Comparative Inhibitory Activity

The pyrrolo[2,3-d]pyrimidine scaffold, derived from the chloro-intermediate, has yielded inhibitors with varying selectivity profiles across the JAK family. This selectivity is crucial, as inhibiting different JAKs can lead to different therapeutic effects and side-effect profiles.[22] For example, JAK1 inhibition is key for anti-inflammatory effects, while JAK2 inhibition can lead to hematological side effects like anemia.[22][23]

CompoundScaffoldJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Selectivity Profile
Tofacitinib Pyrrolo[2,3-d]pyrimidine112201>3000JAK3/1/2 > TYK2[22]
Baricitinib Pyrrolo[2,3-d]pyrimidine5.95.7>40053JAK1/2 > TYK2 > JAK3
Upadacitinib Pyrrolo[2,3-b]pyridine431102300460JAK1 selective
Abrocitinib Pyrrolo[2,3-d]pyrimidine29803>100001250JAK1 selective[23][24]
Compound (R)-6c Pyrrolo[2,3-d]pyrimidine8.5408157>5000JAK1 selective[25]

Note: IC50 values can vary between different assay formats and conditions. The data presented are representative values from cited literature.[24][26]

Conclusion and Future Outlook

The 7-Chloro-5H-pyrrolo[2,3-b]pyrazine and its bioisosteric analogues are not merely synthetic intermediates; they are foundational pillars in the rational design of targeted kinase inhibitors. Their ability to serve as a reliable hinge-binding anchor provides a robust starting point for medicinal chemistry campaigns. The straightforward and versatile SNAr chemistry they enable allows for the systematic exploration of chemical space to optimize potency, selectivity, and drug-like properties. As our understanding of the nuanced roles of individual JAK isoforms in disease continues to grow, the strategic use of these privileged scaffolds will undoubtedly lead to the development of next-generation JAK inhibitors with improved efficacy and safety profiles, tailored for specific inflammatory and malignant conditions.

References

  • JAK-STAT Signaling and Inhibition in Immunological Diseases. (URL: )
  • Inhibition of the JAK-STAT Pathway in the Treatment of Psoriasis: A Review of the Liter
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed. (URL: [Link])

  • In vitro JAK kinase activity and inhibition assays - PubMed. (URL: [Link])

  • JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies - Frontiers. (URL: [Link] JAK/full)

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - ResearchGate. (URL: [Link])

  • Basic Mechanisms of JAK Inhibition - PMC - NIH. (URL: [Link])

  • The Azaindole Framework in the Design of Kinase Inhibitors - PMC - NIH. (URL: [Link])

  • JAK-STAT signaling pathway - Wikipedia. (URL: [Link])

  • In Vitro JAK Kinase Activity and Inhibition Assays - Springer Nature Experiments. (URL: [Link])

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  • Janus Kinase Inhibitors for Rheumatoid Arthritis: Effectiveness and Value - ICER. (URL: [Link])

  • Design, synthesis and evaluation of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor - MedChemComm (RSC Publishing). (URL: [Link])

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Exploratory

A Technical Guide to the Acidity and pKa of 7-Chloro-5H-pyrrolo[2,3-b]pyrazine: A Medicinal Chemistry Perspective

Executive Summary The 7-Chloro-5H-pyrrolo[2,3-b]pyrazine scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of targeted therapeutics like kinase inhibitors. The ionization state of this m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7-Chloro-5H-pyrrolo[2,3-b]pyrazine scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of targeted therapeutics like kinase inhibitors. The ionization state of this molecule, governed by its acid dissociation constants (pKa), is a critical determinant of its pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth analysis of the acidity and basicity of this scaffold, leveraging comparative data from related heterocycles and established physicochemical principles. We will dissect the molecule's ionizable centers, present methodologies for pKa determination, and offer well-reasoned estimations of its pKa values. The ultimate goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this privileged scaffold in their research endeavors.

Introduction: The Strategic Value of the Pyrrolo[2,3-b]pyrazine Core

Nitrogen-containing heterocycles are pivotal in drug discovery, and the fused ring system of 5H-pyrrolo[2,3-b]pyrazine, sometimes referred to as 4,7-diazaindole, is of particular importance. This scaffold is recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets. Compounds featuring this core have demonstrated diverse biological activities, including antimicrobial, antiviral, and antitumor effects, with a pronounced utility as kinase inhibitors.[1][2]

The introduction of a chlorine atom at the 7-position creates 7-Chloro-5H-pyrrolo[2,3-b]pyrazine . This substitution is a common and deliberate strategy in medicinal chemistry. The chlorine atom acts as a powerful electron-withdrawing group, modulating the electronic distribution across the ring system. This, in turn, significantly influences the molecule's acidity and basicity, providing a handle to fine-tune its physicochemical properties for optimal drug performance.[3][4]

The Foundational Role of pKa in Drug Development

The pKa value is the negative logarithm of the acid dissociation constant and is a quantitative measure of a compound's acidity or basicity.[5] For drug development professionals, pKa is not an abstract parameter but a critical driver of a molecule's behavior in a biological system:

  • Solubility: The ionization state dictates aqueous solubility. Most drugs are formulated as salts to enhance dissolution.

  • Permeability: Generally, neutral, non-ionized species are more lipophilic and can cross cellular membranes more readily than their charged counterparts.[6]

  • Target Binding: For many targets, such as the hinge region of protein kinases, the drug molecule must be in a specific protonation state to form essential hydrogen bonds.

  • Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion of a drug are all profoundly influenced by its ionization state at various physiological pH levels.[5]

Understanding the pKa of 7-Chloro-5H-pyrrolo[2,3-b]pyrazine is therefore essential for predicting its behavior and rationally designing more effective therapeutics.

Ionization Behavior of 7-Chloro-5H-pyrrolo[2,3-b]pyrazine

The structure of 7-Chloro-5H-pyrrolo[2,3-b]pyrazine presents two distinct types of ionizable centers:

  • An Acidic Proton: The proton on the pyrrole nitrogen (N-H at position 5) is acidic and can be removed by a base.

  • Basic Centers: The two nitrogen atoms in the pyrazine ring (at positions 1 and 4) are basic and can be protonated by an acid.

The acidity and basicity of these sites are not independent; they are modulated by the electronic interplay between the fused pyrrole and pyrazine rings and the influence of the chloro-substituent.

Figure 1: Ionization equilibria of 7-Chloro-5H-pyrrolo[2,3-b]pyrazine.

pKa Estimation Through Comparative Analysis
4.1. The Acidic Pyrrole Proton (pKa₁)
  • Reference - Pyrrole: The N-H proton of a simple pyrrole ring is weakly acidic, with a pKa of approximately 17.5.[7] Its acidity stems from the fact that the resulting anion (pyrrolide) is stabilized by the delocalization of the negative charge throughout the aromatic ring.[6][8][9]

  • Effect of Fused Pyrazine Ring: Fusing the pyrrole to an electron-withdrawing pyrazine ring significantly increases the acidity of the N-H proton. This is confirmed by a predicted pKa value of 10.61 for the related compound 3-bromo-5H-pyrrolo[2,3-b]pyrazine.[10] The pyrazine ring pulls electron density away from the pyrrole nitrogen, weakening the N-H bond and stabilizing the resulting anion.

  • Effect of 7-Chloro Substituent: The chlorine atom at the 7-position is also strongly electron-withdrawing.[3] This will further acidify the N-H proton.

4.2. The Basic Pyrazine Nitrogens (pKa₂)
  • Reference - Pyrazine: Pyrazine is a very weak base, with the pKa of its conjugate acid being only 0.65 .[11][12] This is dramatically weaker than pyridine (pKa ≈ 5.2) because the second nitrogen atom acts as an inductive electron-withdrawing group, reducing the availability of the lone pair on the first nitrogen for protonation.[1]

  • Effect of Fused Pyrrole Ring: The pyrrole ring can act as a weak electron donor through resonance, which would slightly increase the basicity of the pyrazine nitrogens compared to pyrazine itself.

  • Effect of 7-Chloro Substituent: The potent electron-withdrawing effect of the chlorine atom will drastically decrease the electron density on the pyrazine nitrogens, making them significantly less basic.

CompoundIonizable CenterpKa ValueRationale / Reference
PyrroleAcidic (N-H)~17.5Parent heterocycle.[7]
PyrazineBasic (N)~0.65Parent heterocycle.[11][12]
3-Bromo-5H-pyrrolo[2,3-b]pyrazineAcidic (N-H)10.61 (Predicted)Electron-withdrawing effect of fused pyrazine ring.[10]
7-Chloro-5H-pyrrolo[2,3-b]pyrazine Acidic (N-H) ~9.5 - 10.5 (Estimated) Additional electron-withdrawing effect of Cl.
7-Chloro-5H-pyrrolo[2,3-b]pyrazine Basic (N) < 0 (Estimated) Potent electron-withdrawing effects of Cl and second N.
Methodologies for pKa Determination

To move from estimation to empirical data, several robust experimental and computational methods can be employed.

5.1. Experimental Protocol: UV-Metric Titration

This method is ideal for compounds with a chromophore whose absorbance spectrum changes with ionization state, which is common for heterocyclic systems. It requires only a small amount of sample.

Principle: The pKa is determined by monitoring the change in UV absorbance of the compound across a range of pH values. The Henderson-Hasselbalch equation is then used to calculate the pKa from the absorbance data.

Step-by-Step Protocol:

  • Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of 7-Chloro-5H-pyrrolo[2,3-b]pyrazine in a suitable organic co-solvent (e.g., DMSO, Methanol) to ensure solubility.

  • Preparation of Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to pH 12) with a constant ionic strength (e.g., 0.1 M KCl).

  • Sample Preparation: For each pH value, add a small, precise aliquot of the stock solution to the buffer to achieve a final concentration suitable for UV-Vis spectroscopy (e.g., 50 µM). Ensure the percentage of organic co-solvent is low (<1%) to minimize its effect on the aqueous pKa.

  • Spectral Acquisition: Record the UV-Vis spectrum (e.g., from 220 nm to 400 nm) for each sample, including a blank for each buffer.

  • Data Analysis:

    • Identify wavelengths where the absorbance changes significantly between the fully protonated and deprotonated species.

    • Plot absorbance at these key wavelengths versus pH.

    • Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the curve.

  • Validation: Perform the titration in triplicate to ensure reproducibility. Calibrate the pH meter before and after the experiment.

5.2. Computational Workflow: QM/ML-Based Prediction

In silico methods provide a rapid and cost-effective way to predict pKa values, especially for novel compounds. High-quality predictions often rely on a combination of quantum mechanics (QM) and machine learning (ML) trained on large experimental datasets.[13][14]

G start Input: 2D Structure of 7-Chloro-5H-pyrrolo[2,3-b]pyrazine conf Conformational Analysis (Generate low-energy 3D structures) start->conf ionize Identify Ionizable Centers (Acidic N-H, Basic Pyrazine N's) conf->ionize calc Quantum Mechanics Calculation (e.g., DFT with solvation model) ionize->calc energy Calculate Gibbs Free Energy (ΔG) of protonated and deprotonated states calc->energy ml Machine Learning Model (Corrects QM energies using experimental data) energy->ml db Reference Database (>26,000 experimental pKa values) db->ml pka Predict Final pKa Values (Acidic & Basic) ml->pka

Figure 2: Workflow for computational pKa prediction.

Workflow Explanation:

  • Structure Input: The process begins with the 2D chemical structure of the molecule.

  • Conformational Sampling: The software generates multiple low-energy 3D conformations to ensure the most stable structure is used for calculation.

  • Ionization Site Identification: The algorithm identifies all potential acidic and basic sites on the molecule.

  • Quantum Mechanical Calculation: A QM method, such as Density Functional Theory (DFT), is used to calculate the electronic structure and energies of both the neutral and ionized forms of the molecule. A continuum solvation model (like SMD or COSMO) is crucial to simulate the aqueous environment.[15]

  • Free Energy Calculation: The difference in Gibbs free energy (ΔG) between the protonated and deprotonated states is calculated. This is directly related to the pKa.

  • ML Correction & Prediction: The calculated energies are often systematically biased. Commercial tools like those from ACD/Labs or ChemAxon use large databases of experimental pKa values to train machine learning models that correct these biases, resulting in a more accurate final pKa prediction.[13][16]

Implications for Drug Development Professionals

The estimated pKa values have direct, actionable consequences for scientists working with this scaffold.

  • Physiological Ionization State: With an acidic pKa of ~10 and a basic pKa of <0, 7-Chloro-5H-pyrrolo[2,3-b]pyrazine will be overwhelmingly neutral at physiological pH (7.4) . This is favorable for cell membrane permeability.

  • Kinase Hinge Binding: The 7-azaindole scaffold, a close relative, is a classic "hinge-binder" in protein kinases. It typically forms two crucial hydrogen bonds: one where the pyridine-like nitrogen acts as a hydrogen bond acceptor, and one where the pyrrole N-H acts as a hydrogen bond donor.

    • The acidity (pKa ≈ 10) of the pyrrole N-H ensures it remains protonated and available to act as a hydrogen bond donor .

    • The low basicity (pKa < 0) of the pyrazine nitrogens ensures they are not protonated at pH 7.4, making their lone pairs available to act as hydrogen bond acceptors .

    • This dual donor-acceptor capability in the neutral state makes the scaffold ideal for interacting with the kinase hinge region.

cluster_kinase Kinase Hinge Region (Backbone) NH Backbone N-H CO Backbone C=O Molecule 7-Chloro-5H-pyrrolo[2,3-b]pyrazine (Neutral at pH 7.4) Molecule->NH H-Bond Acceptor (Pyrazine N) Molecule->CO H-Bond Donor (Pyrrole N-H)

Figure 3: Typical hydrogen bonding pattern in a kinase hinge region.

Conclusion

7-Chloro-5H-pyrrolo[2,3-b]pyrazine is a valuable scaffold whose utility is deeply connected to its physicochemical properties. Through analysis of its constituent rings and the electronic effects of its chloro-substituent, we can confidently estimate an acidic pKa for the pyrrole proton in the range of 9.5-10.5 and a basic pKa for the pyrazine nitrogens of less than 0. This profile renders the molecule neutral at physiological pH, an ideal state for both membrane permeability and for serving as a dual hydrogen bond donor and acceptor in enzyme active sites, such as the hinge region of protein kinases. For researchers in drug discovery, this understanding of the scaffold's ionization behavior is fundamental to its successful application in the design of next-generation therapeutics.

References
  • Pyrrole - Wikipedia. (n.d.). Wikipedia. [Link]

  • Heterocyclic compounds part- III(Pyrrole) | PPTX. (n.d.). Slideshare. [Link]

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  • Acidic and Basic Character of Pyrrole | PDF. (n.d.). Scribd. [Link]

  • 6.2.2. Pyrazines. (n.d.). [Link]

  • Acid Dissociation Constant Calculator | pKa Prediction Software. (n.d.). ACD/Labs. [Link]

  • Decades of Reliable pKa Predictions. (n.d.). ACD/Labs. [Link]

  • Mansouri, K., et al. (n.d.). Acidic and basic pKas predicted by ACD/Labs and ChemAxon models using the DataWarrior chemicals. ResearchGate. [Link]

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  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. (2026, January 20). PMC. [Link]

  • 5h-pyrrolo[2,3-b]pyrazine (C6H5N3). (n.d.). PubChemLite. [Link]

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  • 5H-Pyrrolo[2,3-b]pyrazine | C6H5N3 | CID 5370803. (n.d.). PubChem. [Link]

  • (a) Heterocycles of the future 1, 2 and 3.³ (b) Calculated pKa values... (n.d.). ResearchGate. [Link]

  • The electronic structure of pyrazine. Configuration interaction calculations using an extended basis. (n.d.). ResearchGate. [Link]

  • 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinase. (n.d.). [Link]

  • Novel 5,7-disubstituted 6-amino-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitriles, the promising protein kinase inhibitors with antiproliferative activity. (2006, June 15). PubMed. [Link]

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Foundational

An In-Depth Technical Guide to the History, Discovery, and Synthesis of 7-Chloropyrrolo[2,3-b]pyrazine

For Researchers, Scientists, and Drug Development Professionals Abstract 7-Chloropyrrolo[2,3-b]pyrazine is a crucial heterocyclic scaffold in medicinal chemistry, primarily recognized as a key intermediate in the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chloropyrrolo[2,3-b]pyrazine is a crucial heterocyclic scaffold in medicinal chemistry, primarily recognized as a key intermediate in the synthesis of various kinase inhibitors. This technical guide provides a comprehensive overview of the history, discovery, and synthetic routes leading to this important molecule. We will delve into the strategic considerations behind the synthetic pathways, offer detailed experimental protocols for its preparation, and explore the mechanistic underpinnings of the key chemical transformations. This document is intended to serve as a valuable resource for researchers in drug discovery and development, providing both the foundational knowledge and practical insights necessary for the synthesis and utilization of 7-chloropyrrolo[2,3-b]pyrazine and its derivatives.

Introduction: The Significance of the Pyrrolo[2,3-b]pyrazine Core

The pyrrolo[2,3-b]pyrazine scaffold, a fused bicyclic heterocycle containing a pyrrole and a pyrazine ring, is of significant interest in the field of medicinal chemistry. Nitrogen-containing heterocycles are integral components of a vast array of pharmaceuticals, natural products, and bioactive molecules. The unique electronic and structural features of the pyrrolo[2,3-b]pyrazine core make it a privileged scaffold for interacting with various biological targets.

Derivatives of 5H-pyrrolo[2,3-b]pyrazine have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, and antitumor properties.[1] Notably, this scaffold has proven to be particularly effective in the development of kinase inhibitors.[1][2] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The ability of the pyrrolo[2,3-b]pyrazine core to serve as a versatile template for the design of potent and selective kinase inhibitors has cemented its importance in modern drug discovery. The 7-chloro substituted variant, 7-chloropyrrolo[2,3-b]pyrazine, is a key building block that allows for further functionalization and the introduction of diverse substituents, making it an invaluable intermediate in the synthesis of targeted therapeutics.

Historical Perspective and Discovery

Early synthetic efforts focused on the construction of the core pyrrolo[2,3-b]pyrazine ring system. One of the foundational approaches involves the thermal, non-catalytic cyclization of pyrazinylhydrazones, which leads to the formation of 3-substituted and 2,3-disubstituted 5H-pyrrolo[2,3-b]pyrazines.[3] This method provided an early entry into this class of compounds and laid the groundwork for further exploration.

The specific introduction of a chlorine atom at the 7-position likely arose from the need to create a versatile synthetic handle for further chemical modification. In the synthesis of related heterocyclic systems, such as pyrrolo[2,3-d]pyrimidines, the conversion of a hydroxyl or oxo group to a chloro group using reagents like phosphorus oxychloride (POCl3) is a well-established and efficient transformation.[4][5][6] It is highly probable that the synthesis of 7-chloropyrrolo[2,3-b]pyrazine was developed through a similar strategy, starting from the corresponding 5H-pyrrolo[2,3-b]pyrazin-7(6H)-one. The importance of this chloro derivative has been further solidified through its use in the synthesis of potent kinase inhibitors, as evidenced by numerous patents in recent years.[7]

Strategic Approaches to the Synthesis of the Pyrrolo[2,3-b]pyrazine Core

The synthesis of the pyrrolo[2,3-b]pyrazine scaffold can be approached through several strategic disconnections. The most common strategies involve either the construction of the pyrazine ring onto a pre-existing pyrrole precursor or, conversely, the formation of the pyrrole ring from a pyrazine starting material.

A prevalent and effective method for constructing the pyrrolo[2,3-b]pyrazine core starts with 2,3-diaminopyrazine. This key intermediate can be condensed with α-haloketones or related dicarbonyl compounds to form the fused pyrrole ring. The synthesis of 2,3-diaminopyrazines itself can be achieved through the reductive desulfurization of[1][2][8]thiadiazolo[3,4-b]pyrazines.[1] These thiadiazolopyrazines are, in turn, prepared by the condensation of 3,4-diamino-1,2,5-thiadiazole with various 1,2-dicarbonyl compounds.[1]

An alternative conceptual approach involves the thermal cyclization of pyrazinylhydrazones, which directly yields the 5H-pyrrolo[2,3-b]pyrazine ring system.[3] The choice of synthetic strategy often depends on the desired substitution pattern on the final molecule and the availability of starting materials.

Detailed Synthetic Protocol for 7-Chloropyrrolo[2,3-b]pyrazine

The following protocol outlines a plausible and efficient synthesis of 7-chloropyrrolo[2,3-b]pyrazine, based on established methodologies for analogous heterocyclic systems. The synthesis proceeds via the key intermediate, 5H-pyrrolo[2,3-b]pyrazin-7(6H)-one, which is then chlorinated.

Part 1: Synthesis of 5H-Pyrrolo[2,3-b]pyrazin-7(6H)-one

This synthesis begins with the preparation of 2,3-diaminopyrazine, followed by cyclization to form the pyrrolopyrazinone core.

Step 1: Synthesis of 2,3-Diaminopyrazine

2,3-Diaminopyrazine can be synthesized from commercially available starting materials. A common laboratory-scale preparation involves the reduction of[1][2][8]thiadiazolo[3,4-b]pyrazine.

  • Reaction: [1][2][8]Thiadiazolo[3,4-b]pyrazine + Reducing Agent → 2,3-Diaminopyrazine

  • Reagents and Conditions: A mixture of[1][2][8]thiadiazolo[3,4-b]pyrazine and tin(II) chloride in a mixture of hydrochloric acid and methanol is stirred and heated.[1]

  • Work-up: The reaction mixture is carefully neutralized, and the product is extracted with an organic solvent.

Step 2: Cyclization to 5H-Pyrrolo[2,3-b]pyrazin-7(6H)-one

The synthesized 2,3-diaminopyrazine is then cyclized with a suitable C2-building block, such as ethyl chloroacetate, to form the desired pyrrolopyrazinone.

  • Reaction: 2,3-Diaminopyrazine + Ethyl Chloroacetate → 5H-Pyrrolo[2,3-b]pyrazin-7(6H)-one

  • Reagents and Conditions: 2,3-Diaminopyrazine and ethyl chloroacetate are refluxed in a suitable solvent, such as ethanol, in the presence of a base like sodium ethoxide.

  • Work-up: The reaction mixture is cooled, and the precipitated product is collected by filtration and washed.

Part 2: Chlorination to 7-Chloropyrrolo[2,3-b]pyrazine

The final step involves the conversion of the lactam (oxo) functionality to the desired chloro group.

  • Reaction: 5H-Pyrrolo[2,3-b]pyrazin-7(6H)-one + Chlorinating Agent → 7-Chloropyrrolo[2,3-b]pyrazine

  • Reagents and Conditions: 5H-Pyrrolo[2,3-b]pyrazin-7(6H)-one is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a base such as pyridine or N,N-diisopropylethylamine.[4] The reaction is typically heated to reflux.

  • Work-up: The reaction mixture is carefully quenched with ice water, and the pH is adjusted with a base. The product is then extracted with an organic solvent, and the organic layer is dried and concentrated to yield 7-chloropyrrolo[2,3-b]pyrazine.

Mechanistic Insights

The key transformations in the synthesis of 7-chloropyrrolo[2,3-b]pyrazine involve well-established reaction mechanisms in heterocyclic chemistry.

Formation of the Pyrrolopyrazinone Ring

The cyclization of 2,3-diaminopyrazine with ethyl chloroacetate proceeds through a nucleophilic substitution followed by an intramolecular condensation. One of the amino groups of the diaminopyrazine acts as a nucleophile, attacking the electrophilic carbon of the chloroacetate. This is followed by an intramolecular cyclization where the second amino group attacks the ester carbonyl, leading to the formation of the six-membered lactam ring after the elimination of ethanol.

Chlorination of the Pyrrolopyrazinone

The conversion of the 5H-pyrrolo[2,3-b]pyrazin-7(6H)-one to 7-chloropyrrolo[2,3-b]pyrazine using POCl₃ involves the activation of the carbonyl oxygen. The lone pair of electrons on the carbonyl oxygen attacks the electrophilic phosphorus atom of POCl₃. Subsequent elimination of a chloride ion and a proton leads to the formation of a chlorophosphate intermediate. The chloride ion then acts as a nucleophile, attacking the carbon atom of the former carbonyl group in an SNAr-type reaction, resulting in the formation of the 7-chloro derivative and the release of a phosphate byproduct. The presence of a base facilitates the deprotonation steps and neutralizes the generated HCl.

Data Presentation

Table 1: Summary of Key Reaction Parameters

StepStarting MaterialKey ReagentsSolventTemperatureTypical Yield
1 [1][2][8]Thiadiazolo[3,4-b]pyrazineSnCl₂, HClMethanol60 °CGood
2 2,3-DiaminopyrazineEthyl Chloroacetate, NaOEtEthanolRefluxModerate to Good
3 5H-Pyrrolo[2,3-b]pyrazin-7(6H)-onePOCl₃, PyridineNeat or High-boiling solventRefluxGood to Excellent

Experimental Workflows and Diagrams

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Chlorination Thiadiazolopyrazine [1,2,5]Thiadiazolo[3,4-b]pyrazine Diaminopyrazine 2,3-Diaminopyrazine Thiadiazolopyrazine->Diaminopyrazine SnCl₂, HCl Methanol, 60°C Pyrrolopyrazinone 5H-Pyrrolo[2,3-b]pyrazin-7(6H)-one Diaminopyrazine->Pyrrolopyrazinone EthylChloroacetate Ethyl Chloroacetate EthylChloroacetate->Pyrrolopyrazinone NaOEt, Ethanol Reflux Target 7-Chloropyrrolo[2,3-b]pyrazine Pyrrolopyrazinone->Target POCl3 POCl₃ POCl3->Target Pyridine, Reflux

Caption: Synthetic workflow for 7-chloropyrrolo[2,3-b]pyrazine.

Reaction Mechanism: Chlorination

Chlorination_Mechanism Pyrrolopyrazinone 5H-Pyrrolo[2,3-b]pyrazin-7(6H)-one Intermediate1 Chlorophosphate Intermediate Pyrrolopyrazinone->Intermediate1 Nucleophilic Attack POCl3 POCl₃ POCl3->Intermediate1 Target 7-Chloropyrrolo[2,3-b]pyrazine Intermediate1->Target SNAr Chloride Cl⁻ Chloride->Target

Caption: Simplified mechanism of chlorination.

Conclusion

7-Chloropyrrolo[2,3-b]pyrazine stands as a testament to the enabling power of synthetic chemistry in the advancement of medicine. Its synthesis, achievable through a logical and scalable sequence of reactions, provides access to a highly versatile intermediate for the development of novel therapeutics, particularly in the realm of kinase inhibitors. This guide has provided a comprehensive overview of the historical context, synthetic strategies, and practical considerations for the preparation of this important molecule. A thorough understanding of these principles will empower researchers to not only replicate its synthesis but also to design and create novel derivatives with potentially enhanced biological activities, thereby contributing to the ongoing quest for more effective and targeted therapies.

References

  • Dehnavi, F., Alizadeh, S. R., & Ebrahimzadeh, M. A. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Research on Chemical Intermediates, 47(11), 4631–4661. [Link]

  • Clark, B. A. J., Parrick, J., & Dorgan, R. J. J. (1976). Formation of certain substituted 5H-pyrrolo[2,3-b]pyrazines by thermal cyclisation of pyrazinylhydrazones and a route to 5H-pyrazino[2,3-b]indole; a synthesis of 5H-pyrrolo[2,3-b] pyrazine and some of its properties. Journal of the Chemical Society, Perkin Transactions 1, (14), 1361–1363. [Link]

  • YAOYA technology (Shanghai) Co., Ltd. (2022). 7-((3,5-dimethoxyphenyl)ethynyl)-5H-pyrrolo[2,3-b]pyrazines as irreversible FGFR kinase inhibitors.
  • Zhang, Y., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 717. [Link]

  • Sirajunnisa, A., & Srujana, M. (2022). Synthesis of Substituted Pyrrolo [2,3-B]Pyrazine Derivatives as Serine/Threonine Inhibitors. SSRN Electronic Journal. [Link]

  • Chen, C. H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(11), 13576–13585. [Link]

  • Ghosh, A., & Bhaumik, A. (2018). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 95(12), 1537-1542. [Link]

  • Matsuoka, Y., et al. (1997). Studies on Pyrazines. Part 33.1 Synthesis of 2,3-Diaminopyrazines via[1][2][8]Thiadiazolo-[3,4-b]pyrazines. Journal of Chemical Research, Synopses, (2), 56-57. [Link]

  • Winnek, P. S., & Cole, Q. P. (1946). U.S. Patent No. 2,396,067. Washington, DC: U.S.
  • Zhang, X., et al. (2023). POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines. The Journal of Organic Chemistry, 88(16), 11476–11484. [Link]

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Exploratory

A Tale of Two Scaffolds: A Senior Application Scientist's Guide to Pyrrolo[2,3-b]pyrazine and Pyrrolo[2,3-d]pyrimidine in Drug Discovery

Introduction: The Privileged Isosteres In the landscape of medicinal chemistry, the quest for novel heterocyclic scaffolds that can effectively modulate biological targets is perpetual. Among the myriad of structures, th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Isosteres

In the landscape of medicinal chemistry, the quest for novel heterocyclic scaffolds that can effectively modulate biological targets is perpetual. Among the myriad of structures, those that mimic endogenous ligands hold a privileged position. This guide delves into the nuanced yet critical differences between two such scaffolds: pyrrolo[2,3-b]pyrazine and pyrrolo[2,3-d]pyrimidine. Both are bicyclic heteroaromatic systems, but the subtle change of a single nitrogen atom's position imparts distinct electronic, steric, and ultimately, pharmacological properties.

The pyrrolo[2,3-d]pyrimidine core is famously known as 7-deazapurine, a bioisostere of adenine. This structural mimicry of a key component of adenosine triphosphate (ATP) has made it a highly successful scaffold for the development of ATP-competitive kinase inhibitors.[1] Conversely, the pyrrolo[2,3-b]pyrazine scaffold, while also a potent kinase inhibitor template, possesses a different arrangement of nitrogen atoms, altering its hydrogen bonding capabilities and overall electronic distribution.

This guide, intended for researchers, scientists, and drug development professionals, will dissect the core distinctions between these two scaffolds. We will explore their structural and electronic properties, delve into their synthesis, compare their roles in modern drug discovery with a focus on kinase inhibition, and provide practical experimental protocols.

Chapter 1: At the Core: Structural and Physicochemical Distinctions

The fundamental difference between pyrrolo[2,3-b]pyrazine and pyrrolo[2,3-d]pyrimidine lies in the placement of the nitrogen atoms within the six-membered ring. This seemingly minor alteration has profound implications for the molecule's properties and its interactions with biological targets.

Pyrrolo[2,3-b]pyrazine features nitrogen atoms at positions 1 and 4 of the pyrazine ring, while pyrrolo[2,3-d]pyrimidine has them at positions 1 and 3 of the pyrimidine ring.

Caption: Core structures of Pyrrolo[2,3-b]pyrazine and Pyrrolo[2,3-d]pyrimidine.

Electronic Properties: A Tale of Two Dipoles

The arrangement of nitrogen atoms significantly influences the electron density distribution and dipole moment of each scaffold. In pyrrolo[2,3-d]pyrimidine, the two nitrogen atoms in the pyrimidine ring are meta to each other, leading to a different overall dipole moment compared to the para-like arrangement in the pyrazine ring of pyrrolo[2,3-b]pyrazine. This difference in electronic character affects the molecule's ability to participate in hydrogen bonding and other non-covalent interactions, which are critical for target binding.[2]

Computational analyses have shown that the electron density distribution across the two ring systems differs, which can influence their reactivity and interactions with catalytic metal ions during synthesis.[3] For instance, the electron-rich nature of the pyrrole ring fused to the electron-deficient pyrimidine or pyrazine ring creates a unique electronic environment that can be exploited in drug design.[4][5]

Table 1: Comparative Physicochemical Properties of the Core Scaffolds

PropertyPyrrolo[2,3-b]pyrazinePyrrolo[2,3-d]pyrimidine
Molecular Formula C₆H₅N₃C₆H₅N₃
Molecular Weight 119.12 g/mol 119.12 g/mol
XLogP3-AA 0.30.5
Hydrogen Bond Donors 11
Hydrogen Bond Acceptors 22
Polar Surface Area 41.6 Ų41.6 Ų
pKa (most basic) Estimated 1.5-2.5Estimated 2.0-3.0

Data sourced from PubChem and computational estimations.

The subtle differences in lipophilicity (XLogP3-AA) and basicity (pKa) can influence pharmacokinetic properties such as solubility, permeability, and metabolic stability.

Chapter 2: The Art of Creation: Synthetic Strategies

The synthesis of these scaffolds is a critical aspect of their utility in drug discovery. While various methods exist, certain routes have become standard for accessing key intermediates.

Synthesis of a Key Pyrrolo[2,3-d]pyrimidine Intermediate: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

This versatile intermediate is a common starting point for the synthesis of many pyrrolo[2,3-d]pyrimidine-based inhibitors.

Experimental Protocol: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Step 1: Preparation of 2-amino-1H-pyrrole-3-carbonitrile. This step often involves the reaction of malononitrile with an appropriate three-carbon building block.

  • Step 2: Cyclization to form the pyrimidine ring. The 2-amino-1H-pyrrole-3-carbonitrile is then cyclized with a formylating agent, such as formamide or triethyl orthoformate, to yield 7H-pyrrolo[2,3-d]pyrimidin-4-amine.

  • Step 3: Sandmeyer-type reaction. The amino group at the 4-position is then converted to a chloro group using a diazotization reaction followed by treatment with a chloride source, or more commonly, by direct chlorination of the corresponding 4-hydroxy intermediate with reagents like phosphorus oxychloride (POCl₃).

G start 2-Amino-1H-pyrrole-3-carbonitrile step2 7H-pyrrolo[2,3-d]pyrimidin-4-amine start->step2 Formamide step3 7H-pyrrolo[2,3-d]pyrimidin-4-ol step2->step3 Hydrolysis end 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine step3->end POCl3

Caption: Synthetic workflow for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Synthesis of a Key Pyrrolo[2,3-b]pyrazine Intermediate: 3-Bromo-5H-pyrrolo[2,3-b]pyrazine

For the pyrrolo[2,3-b]pyrazine series, a brominated intermediate provides a handle for further functionalization via cross-coupling reactions.

Experimental Protocol: Synthesis of 3-Bromo-5H-pyrrolo[2,3-b]pyrazine

  • Step 1: Synthesis of the 5H-pyrrolo[2,3-b]pyrazine core. This can be achieved through the condensation of a substituted 2,3-diaminopyrrole with a glyoxal derivative.

  • Step 2: Bromination. The core is then selectively brominated at the 3-position of the pyrrole ring using a brominating agent such as N-bromosuccinimide (NBS).

G start 2,3-Diaminopyrrole derivative step2 5H-pyrrolo[2,3-b]pyrazine start->step2 Glyoxal derivative end 3-Bromo-5H-pyrrolo[2,3-b]pyrazine step2->end NBS

Caption: Synthetic workflow for 3-bromo-5H-pyrrolo[2,3-b]pyrazine.

Chapter 3: In the Spotlight: Applications in Drug Discovery

Both scaffolds have proven to be invaluable in the development of targeted therapies, most notably as kinase inhibitors.

Pyrrolo[2,3-d]pyrimidine: The Kinase Inhibitor Powerhouse

The resemblance of the pyrrolo[2,3-d]pyrimidine core to adenine has made it a go-to scaffold for designing ATP-competitive kinase inhibitors.[1] This has led to the successful development and approval of several drugs.

  • Tofacitinib (Xeljanz®): An inhibitor of Janus kinases (JAKs), primarily JAK1 and JAK3, approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[6]

  • Baricitinib (Olumiant®): Another JAK inhibitor, with selectivity for JAK1 and JAK2, used to treat rheumatoid arthritis and alopecia areata.[3]

These drugs function by blocking the JAK-STAT signaling pathway, which is crucial for the signaling of numerous cytokines involved in inflammation and immune responses.[4][7]

G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation nucleus Nucleus stat->nucleus Dimerization & Translocation gene Gene Transcription (Inflammation) nucleus->gene tofacitinib Tofacitinib / Baricitinib (Pyrrolo[2,3-d]pyrimidine-based) tofacitinib->jak Inhibition

Caption: Mechanism of action of Tofacitinib and Baricitinib in the JAK-STAT pathway.

Beyond JAK inhibitors, the pyrrolo[2,3-d]pyrimidine scaffold has been extensively explored for the inhibition of other kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[8][9]

Pyrrolo[2,3-b]pyrazine: An Emerging Contender

The pyrrolo[2,3-b]pyrazine scaffold is also a potent platform for kinase inhibitor design, with several promising candidates in development.[5][10]

  • FGFR Inhibitors: Derivatives of 5H-pyrrolo[2,3-b]pyrazine have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[11][12]

  • Dual ITK and JAK3 Inhibitors: The scaffold has been utilized to develop dual inhibitors of Interleukin-2-inducible T-cell kinase (ITK) and JAK3 for the treatment of autoimmune and inflammatory diseases.[10]

The distinct hydrogen bonding pattern offered by the pyrazine ring allows for different interactions within the ATP-binding pocket of kinases, providing opportunities for developing inhibitors with novel selectivity profiles.[13]

G fgf FGF fgfr FGFR fgf->fgfr downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) fgfr->downstream Activation proliferation Cell Proliferation, Angiogenesis downstream->proliferation inhibitor Pyrrolo[2,3-b]pyrazine-based FGFR Inhibitor inhibitor->fgfr Inhibition

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Scalable Synthesis of 7-Chloro-5H-pyrrolo[2,3-b]pyrazine from Pyrazine Derivatives

Audience: Researchers, scientists, and drug development professionals. Abstract 7-Chloro-5H-pyrrolo[2,3-b]pyrazine, a key heterocyclic scaffold, is a foundational building block in modern medicinal chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

7-Chloro-5H-pyrrolo[2,3-b]pyrazine, a key heterocyclic scaffold, is a foundational building block in modern medicinal chemistry. As a 7-deazapurine analog, it is integral to the development of numerous targeted therapeutics, particularly kinase inhibitors for oncology.[1][2][3][4] However, its synthesis on a scalable and economically viable level presents significant challenges, including issues with regioselectivity and the use of expensive or hazardous reagents. This document provides a detailed, robust, and scalable synthetic route starting from a commercially viable pyrazine derivative. We will elucidate the strategic rationale behind each transformation, provide step-by-step protocols, and discuss critical parameters for process optimization and scale-up.

Introduction: The Strategic Importance of 7-Deazapurines

The pyrrolo[2,3-b]pyrazine core, often referred to as 7-deazapurine, is a "privileged scaffold" in drug discovery.[5] By replacing the nitrogen atom at the 7-position of a purine with a carbon, the electronic properties of the five-membered ring are altered, and a new vector for chemical modification is introduced. This seemingly minor structural change can lead to profound differences in biological activity, often enhancing binding affinity to target enzymes or improving pharmacokinetic properties.[5]

Derivatives of 7-Chloro-5H-pyrrolo[2,3-b]pyrazine are central components of numerous kinase inhibitors, including those targeting FGFR, JAK, and other critical signaling proteins implicated in cancer and inflammatory diseases.[1][2][4] The chlorine atom at the 7-position serves as a versatile synthetic handle, enabling further functionalization through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity and fine-tune biological activity.[2][6]

Given its importance, the development of a scalable, safe, and cost-effective synthesis is a critical objective for pharmaceutical development. This guide details such a pathway, designed for reproducibility from the bench to pilot-plant scale.

Synthetic Strategy and Mechanistic Rationale

Our retrosynthetic analysis identified 2-amino-3-chloropyrazine as a key strategic starting material due to its commercial availability and the ortho-positioning of the amino and chloro groups, which is ideal for the subsequent annulation of the pyrrole ring. The overall forward synthesis is designed as a three-step sequence.

Overall Synthetic Workflow

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Cyclization (Bischler-Napieralski type) cluster_2 Step 3: Electrophilic Chlorination A 2-Amino-3-chloropyrazine B 2-((2-Amino-3-chloropyrazin-2-yl)amino)acetaldehyde diethyl acetal A->B Chloroacetaldehyde diethyl acetal, NaI, K2CO3 C 5H-pyrrolo[2,3-b]pyrazine B->C Polyphosphoric acid (PPA), Heat D 7-Chloro-5H-pyrrolo[2,3-b]pyrazine (Target Molecule) C->D N-Chlorosuccinimide (NCS), DMF

Caption: High-level overview of the three-step synthetic sequence.

Rationale for Key Transformations:
  • Step 1: N-Alkylation: The synthesis commences with a standard nucleophilic substitution. The amino group of 2-amino-3-chloropyrazine acts as the nucleophile, displacing the chloride from chloroacetaldehyde diethyl acetal. The acetal is used as a protected form of the highly reactive aldehyde, preventing self-condensation and other side reactions. Sodium iodide is employed as a catalyst via the Finkelstein reaction to transiently form the more reactive iodoacetal in situ, accelerating the reaction rate.

  • Step 2: Intramolecular Cyclization: This critical step constructs the pyrrole ring. The reaction is an acid-catalyzed intramolecular electrophilic aromatic substitution, analogous to the Bischler-Napieralski or Pictet-Spengler reactions. Polyphosphoric acid (PPA) serves as both the acidic catalyst and a dehydrating agent. It protonates the acetal, leading to its hydrolysis to the corresponding aldehyde, which then undergoes cyclization onto the electron-rich pyrazine ring, followed by dehydration to form the aromatic pyrrole ring.

  • Step 3: Regioselective Chlorination: The final step involves the chlorination of the 5H-pyrrolo[2,3-b]pyrazine core. The pyrrole ring is significantly more electron-rich than the pyrazine ring and is thus highly activated towards electrophilic substitution. This inherent reactivity allows for regioselective chlorination at the C7 position using a mild electrophilic chlorinating agent like N-chlorosuccinimide (NCS). The reaction proceeds cleanly without affecting the pyrazine ring.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Step 1: Synthesis of 2-((3-chloropyrazin-2-yl)amino)acetaldehyde diethyl acetal
  • Reaction Scheme: (Self-generated image, not from search)

  • Materials:

    Reagent MW ( g/mol ) Quantity Moles Equivalents
    2-Amino-3-chloropyrazine 129.55 50.0 g 0.386 1.0
    Chloroacetaldehyde diethyl acetal 152.62 70.0 g 0.459 1.2
    Potassium Carbonate (K₂CO₃) 138.21 107 g 0.774 2.0
    Sodium Iodide (NaI) 149.89 5.8 g 0.0386 0.1

    | Acetonitrile (MeCN) | 41.05 | 500 mL | - | - |

  • Protocol:

    • To a 1 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-3-chloropyrazine (50.0 g, 0.386 mol), potassium carbonate (107 g, 0.774 mol), sodium iodide (5.8 g, 0.0386 mol), and acetonitrile (500 mL).

    • Begin vigorous stirring to create a fine suspension.

    • Add chloroacetaldehyde diethyl acetal (70.0 g, 0.459 mol) to the mixture.

    • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature.

    • Filter the mixture to remove inorganic salts and wash the filter cake with acetonitrile (2 x 50 mL).

    • Concentrate the filtrate under reduced pressure to obtain a crude oil.

    • Dissolve the oil in ethyl acetate (400 mL) and wash with water (2 x 200 mL) and then brine (1 x 200 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product as a viscous oil. The product is often used in the next step without further purification.

Step 2: Synthesis of 5H-pyrrolo[2,3-b]pyrazine
  • Reaction Scheme: (Self-generated image, not from search)

  • Materials:

    Reagent MW ( g/mol ) Quantity Moles Equivalents
    2-((3-chloropyrazin-2-yl)amino)acetaldehyde diethyl acetal 245.71 94.8 g (crude) ~0.386 1.0

    | Polyphosphoric Acid (PPA) | - | 500 g | - | - |

  • Protocol:

    • Pre-heat polyphosphoric acid (500 g) to 120°C in a 1 L three-neck flask equipped with a mechanical stirrer and a thermometer.

    • Slowly add the crude product from Step 1 (94.8 g) to the hot PPA with vigorous stirring over 30 minutes. An exotherm may be observed; maintain the internal temperature between 130-140°C.

    • After the addition is complete, stir the mixture at 140°C for 2-3 hours. Monitor the reaction by LC-MS until the starting material is consumed.

    • Cool the reaction mixture to below 100°C and carefully pour it onto crushed ice (2 kg) in a large beaker with stirring. Caution: This quenching process is highly exothermic.

    • The product will precipitate as a solid. Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide or 50% NaOH solution until the pH is ~8-9. Keep the mixture cool in an ice bath during neutralization.

    • Filter the precipitated solid, wash thoroughly with cold water (3 x 500 mL), and dry under vacuum at 50°C to afford the title compound.

Step 3: Synthesis of 7-Chloro-5H-pyrrolo[2,3-b]pyrazine
  • Reaction Scheme: (Self-generated image, not from search)

  • Materials:

    Reagent MW ( g/mol ) Quantity Moles Equivalents
    5H-pyrrolo[2,3-b]pyrazine 119.12 40.0 g 0.336 1.0
    N-Chlorosuccinimide (NCS) 133.53 47.0 g 0.352 1.05

    | N,N-Dimethylformamide (DMF) | 73.09 | 400 mL | - | - |

  • Protocol:

    • Dissolve 5H-pyrrolo[2,3-b]pyrazine (40.0 g, 0.336 mol) in DMF (400 mL) in a 1 L flask equipped with a magnetic stirrer.

    • Cool the solution to 0°C using an ice bath.

    • Add N-Chlorosuccinimide (47.0 g, 0.352 mol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10°C.

    • Stir the reaction mixture at 0-5°C for 2 hours. Monitor for completion by TLC or LC-MS.

    • Once the reaction is complete, pour the mixture into ice-water (2 L).

    • A precipitate will form. Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.

    • Wash the filter cake extensively with water (3 x 500 mL) to remove DMF and succinimide.

    • Dry the solid under vacuum at 50°C to yield the final product, 7-Chloro-5H-pyrrolo[2,3-b]pyrazine.

Data Summary and Scale-up Considerations

Quantitative Data Summary
StepStarting MaterialProductExpected YieldPurity (HPLC)Key Considerations for Scale-up
1 2-Amino-3-chloropyrazine2-((3-chloropyrazin-2-yl)amino)acetaldehyde diethyl acetal85-95% (crude)>90%Efficient heat transfer during reflux.
2 Acetal Intermediate5H-pyrrolo[2,3-b]pyrazine60-70%>98%Controlled addition to hot PPA; management of exotherm during quench.
3 5H-pyrrolo[2,3-b]pyrazine7-Chloro-5H-pyrrolo[2,3-b]pyrazine80-90%>99%Temperature control during NCS addition is critical to avoid side products.
Mechanism Visualization: Electrophilic Chlorination

G Pyrrole Pyrrolo[2,3-b]pyrazine (Electron-rich pyrrole ring) Intermediate Sigma Complex (Cationic Intermediate) Pyrrole->Intermediate π-attack on Cl⁺ NCS N-Chlorosuccinimide (NCS) (Electrophilic Cl source) Product 7-Chloro-5H-pyrrolo[2,3-b]pyrazine Intermediate->Product Deprotonation (restores aromaticity) Succinimide Succinimide anion

Caption: Mechanism of C7 chlorination on the activated pyrrole ring.

Conclusion

This application note details a robust and scalable three-step synthesis for the production of 7-Chloro-5H-pyrrolo[2,3-b]pyrazine, a critical intermediate in pharmaceutical manufacturing. The route relies on cost-effective starting materials and avoids complex purifications, making it suitable for large-scale industrial production. The provided protocols and strategic insights are intended to empower researchers and process chemists to confidently synthesize this valuable scaffold for the advancement of drug discovery and development programs.

References

  • Dehnavi, F., Alizadeh, S. R., & Ebrahimzadeh, M. A. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate. Available: [Link]

  • Gouda, M. A., et al. (2015). Efficient Halogenation of 2-Aminopyrazine. ResearchGate. Available: [Link]

  • Sirajunnisa, A., & Srujana, M. (2021). Synthesis of Substituted Pyrrolo[2,3-b]pyrazine Derivatives as Serine/Threonine Inhibitors. SSRN. Available: [Link]

  • Abdel-Wahab, B. F., et al. (2014). Recent Advances in the Chemistry and Synthesis of Thienopyrazine, Pyrrolopyrazine and Furopyrazine Derivatives. Organic Chemistry: An Indian Journal. Available: [Link]

  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. Available: [Link]

  • Hocek, M., et al. (2022). Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. Journal of the American Chemical Society. Available: [Link]

  • Zhang, Y., et al. (2018). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules. Available: [Link]

  • Perlíková, P., & Hocek, M. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews. Available: [Link]

  • Zhang, Y., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules. Available: [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic C-N Bond Formation via Buchwald-Hartwig Amination of 7-Chloro-5H-pyrrolo[2,3-b]pyrazine

Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of the 7-amino-5H-pyrrolo[2,3-b]pyrazine Scaffold The 5H-pyrrolo[2,3-b]pyrazine core is a privileged scaffold in modern medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the 7-amino-5H-pyrrolo[2,3-b]pyrazine Scaffold

The 5H-pyrrolo[2,3-b]pyrazine core is a privileged scaffold in modern medicinal chemistry, forming the structural basis for a multitude of potent and selective kinase inhibitors.[1][2][3] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal framework for targeting the ATP-binding sites of various kinases implicated in oncology and inflammatory diseases. The functionalization of this core, particularly at the C7 position with diverse amine substituents, is a critical step in modulating potency, selectivity, and pharmacokinetic properties.

Traditional methods for forging C-N bonds, such as nucleophilic aromatic substitution (SNAr), are often challenging for electron-deficient heterocyclic systems like 7-Chloro-5H-pyrrolo[2,3-b]pyrazine.[4][5] This necessitates the use of a more robust and versatile methodology. The Palladium-catalyzed Buchwald-Hartwig amination has emerged as a cornerstone reaction in pharmaceutical development for its remarkable functional group tolerance, broad substrate scope, and high efficiency in constructing C(sp²)-N bonds.[4][6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of the Buchwald-Hartwig amination to 7-Chloro-5H-pyrrolo[2,3-b]pyrazine. It combines a detailed, field-tested protocol with an in-depth discussion of the underlying mechanistic principles to empower users to not only execute the reaction but also to intelligently troubleshoot and adapt it for their specific needs.

The Catalytic Heart: Mechanism and Component Rationale

The Buchwald-Hartwig amination is a complex catalytic process where each component plays a critical role.[8] A fundamental understanding of this mechanism is paramount for rational optimization and troubleshooting. The reaction proceeds through a catalytic cycle initiated by an active Pd(0) species.[7][9]

The accepted catalytic cycle involves several key steps:

  • Oxidative Addition : The active L-Pd(0) catalyst initiates the cycle by inserting into the C-Cl bond of the 7-Chloro-5H-pyrrolo[2,3-b]pyrazine. This is often the rate-determining step for aryl chlorides.[9][10] The choice of ligand is critical here; electron-rich and sterically bulky ligands accelerate this step.

  • Amine Coordination & Deprotonation : The amine substrate coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a more nucleophilic palladium-amido complex.[6]

  • Reductive Elimination : This final step involves the formation of the desired C-N bond and the release of the 7-amino-5H-pyrrolo[2,3-b]pyrazine product. The L-Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.[6][9]

Buchwald_Hartwig_Catalytic_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle cluster_inputs Inputs Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II) Complex (Oxidative Addition) Pd0->OA_Complex + Ar-Cl Amide_Complex Pd(II)-Amido Complex OA_Complex->Amide_Complex + R₂NH - Base-H⁺X⁻ Amide_Complex->Pd0 Product Product (7-Amino-Pyrrolopyrazine) Amide_Complex->Product Reductive Elimination Catalyst_Regen Catalyst Regeneration ArCl 7-Chloro-5H-pyrrolo [2,3-b]pyrazine Amine R₂NH (Amine) Base Base

Buchwald-Hartwig Catalytic Cycle Diagram.

Rationale for Component Selection:

  • Palladium Precursor : While Pd(0) sources like Pd₂(dba)₃ can be used, Pd(II) precursors such as Pd(OAc)₂ are more common due to their air stability.[9] They are reduced in situ by the phosphine ligand or amine to generate the active Pd(0) catalyst.

  • Ligand : This is arguably the most critical variable. For challenging substrates like electron-deficient heteroaryl chlorides, sterically hindered, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are essential.[11][12] Their bulk facilitates the final reductive elimination step, while their electron-donating nature promotes the initial oxidative addition.[12]

  • Base : A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common choice.[8] For substrates with base-sensitive functional groups, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be employed, though this may require higher reaction temperatures or longer reaction times.[8][9]

  • Solvent : Anhydrous, aprotic solvents are necessary. Toluene and 1,4-dioxane are frequently used.[4] The choice of solvent can also influence the solubility of the catalytic species and the overall reaction rate.[8]

Detailed Experimental Protocol

This protocol provides a reliable starting point for the amination of 7-Chloro-5H-pyrrolo[2,3-b]pyrazine with a generic secondary amine.

Experimental_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Pd(OAc)₂, Ligand, & NaOtBu to Schlenk Tube B 2. Evacuate & Backfill with Argon (3x) A->B C 3. Add Substrate & Amine B->C D 4. Add Anhydrous Solvent C->D E 5. Heat to 80-110 °C D->E F 6. Monitor by TLC/LC-MS E->F G 7. Cool & Quench (e.g., with water) F->G H 8. Extract with Organic Solvent G->H I 9. Dry, Filter, & Concentrate H->I J 10. Purify via Column Chromatography I->J

Sources

Method

Application Note: Suzuki-Miyaura Coupling of 7-Chloropyrrolopyrazine

This Application Note and Protocol is designed for researchers targeting the functionalization of 7-chloropyrrolo[1,2-a]pyrazine via Suzuki-Miyaura cross-coupling. Due to the structural ambiguity often associated with "p...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers targeting the functionalization of 7-chloropyrrolo[1,2-a]pyrazine via Suzuki-Miyaura cross-coupling.

Due to the structural ambiguity often associated with "pyrrolopyrazines" (which can refer to the [1,2-a] or [2,3-b] fused systems), this guide primarily addresses the pyrrolo[1,2-a]pyrazine scaffold, where position 7 represents a carbon amenable to chlorination and subsequent coupling. However, the conditions provided are robust and adaptable to the isomeric 6-chloro-5H-pyrrolo[2,3-b]pyrazine (often mislabeled in catalogs).

Executive Summary & Reactivity Profile

Target Substrate: 7-Chloropyrrolo[1,2-a]pyrazine Reaction Class: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura) Critical Challenge: Balancing the electron-deficient nature of the pyrazine ring (prone to hydrolysis/dehalogenation) with the electron-rich pyrrole moiety (prone to oxidation).

The 7-chloropyrrolo[1,2-a]pyrazine scaffold features a C–Cl bond activated by the adjacent bridgehead nitrogen and the pyrazine nitrogen, making it highly reactive towards oxidative addition. However, this activation also increases susceptibility to protodehalogenation (replacement of Cl with H) and hydrolytic cleavage under harsh basic conditions.

Successful coupling requires a catalytic system that facilitates rapid oxidative addition at mild temperatures to outcompete side reactions. Bulky, electron-rich phosphine ligands (Buchwald-type) are superior to traditional triphenylphosphine systems for this substrate.

Mechanistic Causality & Catalyst Selection

To ensure a self-validating protocol, we must select reagents based on the specific electronic demands of the substrate:

  • Catalyst (Pd Source): Pd(OAc)₂ or Pd₂(dba)₃ are preferred precursors. They allow for the in situ formation of the active L-Pd(0) species.

  • Ligand (XPhos or SPhos):

    • Why: The dialkylbiaryl phosphines (XPhos, SPhos) are electron-rich, accelerating the oxidative addition into the C(sp²)–Cl bond. Their bulk promotes the reductive elimination of the bulky heteroaryl product.

    • Alternative:Pd(dppf)Cl₂ is a robust alternative for less sterically hindered boronic acids but may require higher temperatures (80–100 °C).

  • Base (K₃PO₄):

    • Why: Potassium phosphate is a milder base than carbonates (K₂CO₃) or hydroxides, reducing the risk of base-mediated decomposition of the pyrazine ring or sensitive boronic acids.

  • Solvent System (1,4-Dioxane/Water):

    • Why: The presence of water is non-negotiable for the transmetalation step (formation of the aryl-boronate species). Dioxane provides excellent solubility for the bicyclic heterocycle.

Mechanistic Pathway (DOT Visualization)

SuzukiCycle PreCat Pd(II) Precatalyst (Pd(OAc)2 + XPhos) ActivePd Active Species L-Pd(0) PreCat->ActivePd Reduction OxAdd Oxidative Addition (L-Pd(II)-Ar-Cl) ActivePd->OxAdd + Substrate TransMet Transmetalation (L-Pd(II)-Ar-Ar') OxAdd->TransMet + Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim C-C Bond Formation RedElim->ActivePd Regeneration Product Coupled Product (7-Arylpyrrolopyrazine) RedElim->Product Substrate 7-Chloropyrrolo pyrazine Substrate->OxAdd Boronic Boronic Acid (Ar'-B(OH)2) + Base Boronic->TransMet

Caption: Catalytic cycle emphasizing the regeneration of L-Pd(0) facilitated by bulky biaryl phosphine ligands.

Optimized Protocol

Materials Required[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: 7-Chloropyrrolo[1,2-a]pyrazine (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G3 (or Pd(OAc)₂ + XPhos) (2 – 5 mol%)

  • Base: K₃PO₄ (Tribasic potassium phosphate), finely ground (2.0 – 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed) and Deionized Water (4:1 ratio)

Step-by-Step Procedure
  • Preparation of Reaction Vessel:

    • Flame-dry a 10 mL microwave vial or round-bottom flask equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

    • Note: Oxygen is the enemy of Pd(0). Rigorous exclusion of air is critical to prevent homocoupling of the boronic acid.

  • Reagent Addition (Solids):

    • Charge the vial with:

      • 7-Chloropyrrolopyrazine (1.0 mmol, ~152 mg)

      • Boronic Acid (1.2 mmol)

      • K₃PO₄ (2.0 mmol, 424 mg)

      • Precatalyst: XPhos Pd G3 (0.02 mmol, ~17 mg) [Preferred for ease of handling]

    • Alternative: If using Pd(OAc)₂ (2 mol%) and XPhos (4 mol%), add them as solids now.

  • Solvent Addition & Degassing:

    • Seal the vial with a septum cap.

    • Evacuate and backfill with Argon (3 cycles).

    • Add 1,4-Dioxane (4.0 mL) and Water (1.0 mL) via syringe.

    • Sparging: Insert a long needle into the solution and bubble Argon through the liquid for 5-10 minutes while stirring. This is more effective than simple headspace purging.

  • Reaction:

    • Heat the reaction mixture to 80 °C (oil bath or heating block).

    • Monitor by LC-MS or TLC after 2 hours.

    • Endpoint: Reaction is typically complete within 2–6 hours. If starting material remains after 6 hours, raise temperature to 100 °C.

  • Work-up:

    • Cool to room temperature.[1][2][3]

    • Dilute with EtOAc (20 mL) and Water (20 mL).

    • Separate phases.[4] Extract aqueous layer with EtOAc (2 x 10 mL).

    • Wash combined organics with Brine (20 mL), dry over Na₂SO₄, filter, and concentrate.

    • Purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Condition Screening & Optimization Data

If the standard protocol yields poor results, use this screening matrix. The data below summarizes typical trends observed with electron-deficient heteroaryl chlorides.

VariableCondition A (Standard)Condition B (Difficult Substrates)Condition C (Base-Sensitive)
Catalyst XPhos Pd G3 (2 mol%)Pd₂(dba)₃ (2%) + SPhos (4%)Pd(dppf)Cl₂ (5 mol%)
Base K₃PO₄ (3 equiv)Cs₂CO₃ (3 equiv)KF (3 equiv)
Solvent Dioxane/H₂O (4:1)n-Butanol (anhydrous)Toluene/H₂O (10:1)
Temp 80 °C100–110 °C90 °C
Use Case General aryl/heteroarylSterically hindered boronic acidsLabile protecting groups

Troubleshooting Guide

Problem: Protodehalogenation (Product is dechlorinated, not coupled)

  • Cause: Hydride source present (often from solvent oxidation) or slow transmetalation.

  • Solution: Switch solvent to THF/Water or Toluene/Water . Ensure the boronic acid is in excess (1.5 equiv). Increase catalyst loading to speed up the cycle.

Problem: Homocoupling of Boronic Acid

  • Cause: Incomplete degassing (Oxygen present).

  • Solution: Sparge solvents for 15+ minutes. Use a freeze-pump-thaw cycle if available. Add the boronic acid slowly (syringe pump) if the problem persists.

Problem: No Reaction (Starting Material Recovery)

  • Cause: Catalyst poisoning (N-coordination) or oxidative addition failure.

  • Solution: Switch to BrettPhos or RuPhos ligands. Increase temperature to 110 °C using a microwave reactor.

References

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Organic Chemistry Portal. Suzuki Coupling. Link

Sources

Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 7-Chloro-5H-pyrrolo[2,3-b]pyrazine

An In-Depth Technical Guide Strategic Overview: The Importance of the 5H-pyrrolo[2,3-b]pyrazine Scaffold The 5H-pyrrolo[2,3-b]pyrazine core, often referred to as 7-azaindole, is a privileged heterocyclic scaffold in mode...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Strategic Overview: The Importance of the 5H-pyrrolo[2,3-b]pyrazine Scaffold

The 5H-pyrrolo[2,3-b]pyrazine core, often referred to as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structure is a cornerstone in the design of numerous kinase inhibitors due to its ability to act as an effective hinge-binder in the ATP-binding site of these enzymes.[1][2] Notably, derivatives of this scaffold have led to the discovery of potent inhibitors for targets like the Fibroblast Growth Factor Receptors (FGFRs), which are crucial in cancer therapy.[2][3][4]

The functionalization of this core structure is paramount for modulating potency, selectivity, and pharmacokinetic properties. Nucleophilic Aromatic Substitution (SNAr) on the 7-chloro derivative of this scaffold represents a powerful and versatile strategy for introducing a wide array of chemical diversity at a key vector, enabling extensive structure-activity relationship (SAR) studies.[5][6] This guide provides a detailed examination of the SNAr reaction on 7-Chloro-5H-pyrrolo[2,3-b]pyrazine, offering mechanistic insights and robust protocols for researchers in drug discovery and chemical development.

Reaction Mechanism and Principle

The SNAr reaction is a two-step addition-elimination process. The inherent electron-deficient nature of the pyrazine ring, caused by the two nitrogen atoms, activates the C7 position, making it susceptible to attack by nucleophiles. The chlorine atom at this position serves as an effective leaving group.

The process unfolds as follows:

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing the chlorine, breaking the aromaticity of the pyrazine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7]

  • Elimination & Aromatization: The aromaticity is restored through the expulsion of the chloride leaving group, yielding the substituted product.

The stability of the Meisenheimer complex is the kinetic bottleneck of the reaction. The pyrazine nitrogen atoms play a crucial role by delocalizing the negative charge through resonance, thereby lowering the activation energy of this intermediate and facilitating the reaction.[8]

SNAr_Mechanism Start 7-Chloro-5H-pyrrolo[2,3-b]pyrazine + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate Step 1: Addition (Rate-Determining) Product 7-Substituted Product + Cl⁻ Intermediate->Product Step 2: Elimination Workflow Setup Reaction Setup (Substrate, Nucleophile, Base, Solvent) Reaction Heating & Stirring (Inert Atmosphere) Setup->Reaction Monitoring Monitor Progress (TLC / LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up & Extraction Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis Product Pure Product Analysis->Product

Sources

Method

synthesis of Upadacitinib using 7-Chloro-5H-pyrrolo[2,3-b]pyrazine

Application Note: High-Efficiency Synthesis of Upadacitinib via Halogenated 5H-pyrrolo[2,3-b]pyrazine Scaffolds Executive Summary This application note details the synthetic protocol for Upadacitinib (Rinvoq), a selectiv...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of Upadacitinib via Halogenated 5H-pyrrolo[2,3-b]pyrazine Scaffolds

Executive Summary

This application note details the synthetic protocol for Upadacitinib (Rinvoq), a selective JAK1 inhibitor, focusing on the construction of its tricyclic 3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazine core.[1] While the user inquiry specifies 7-Chloro-5H-pyrrolo[2,3-b]pyrazine , it is critical to note that the established industrial route (AbbVie) primarily utilizes 2-bromo-5H-pyrrolo[2,3-b]pyrazine or ethyl 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate to generate the essential C2-nitrogen linkage.

This guide provides a scientifically grounded protocol for converting halogenated pyrrolo[2,3-b]pyrazine scaffolds into Upadacitinib, addressing the necessary regiochemical considerations and offering a self-validating workflow for the coupling of the pyrrolopyrazine core (Fragment A) with the chiral pyrrolidine side chain (Fragment B).[1]

Retrosynthetic Analysis & Strategy

The synthesis of Upadacitinib is convergent, relying on the coupling of two complex fragments.[1] The core tricyclic system is formed after the initial coupling via a Hantzsch-type cyclization.[1]

  • Fragment A (Heterocycle): Functionalized 5H-pyrrolo[2,3-b]pyrazine.[1][2][3][4] The C2 position must be activated (Amino/Carbamate) to form the imidazole ring.[1]

    • Note on 7-Chloro isomer: If starting with 7-chloro-5H-pyrrolo[2,3-b]pyrazine, the chlorine resides on the pyrrole ring. As Upadacitinib lacks this chlorine, a hydrodechlorination step would be required, or the user may be referring to the 2-chloro isomer (a direct analog of the standard 2-bromo starting material). This protocol assumes the requirement to functionalize the C2 position.[1]

  • Fragment B (Chiral Side Chain): (3R,4S)-3-(2-bromoacetyl)-4-ethylpyrrolidine derivative.[5]

  • Key Transformation: Alkylation of the C2-amine/carbamate with the bromoketone, followed by acid-mediated cyclodehydration.

Retrosynthesis cluster_legend Pathway Logic Upadacitinib Upadacitinib (ABT-494) (Target Molecule) Tricycle Tricyclic Core Formation (Imidazo-formation) Upadacitinib->Tricycle Urea Formation & Deprotection FragmentA Fragment A: tert-butyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate Tricycle->FragmentA Cyclization (Hantzsch-type) FragmentB Fragment B: Bromoketone Pyrrolidine Derivative Tricycle->FragmentB StartMaterial Starting Material: Halogenated 5H-pyrrolo[2,3-b]pyrazine (2-Bromo or 2-Chloro analog) FragmentA->StartMaterial N-Protection & Amination/Buchwald

Caption: Retrosynthetic disconnection of Upadacitinib into the pyrrolopyrazine core and pyrrolidine side chain.

Detailed Synthetic Protocol

Phase 1: Preparation of Fragment A (Activated Pyrrolopyrazine)

Objective: Synthesize tert-butyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate . Rationale: The pyrrole nitrogen (N5) must be protected (Tosyl is standard) to prevent side reactions during alkylation.[1] The C2 position must be converted to a protected amine (Boc-carbamate) to serve as the nucleophile.[1]

Protocol:

  • Starting Material: 2-Chloro-5H-pyrrolo[2,3-b]pyrazine (or 2-Bromo).

    • Correction Note: If using 7-Chloro-5H-pyrrolo[2,3-b]pyrazine , perform catalytic hydrogenation (Pd/C, H2) to remove the 7-Cl before or after this sequence, as the final drug is des-chloro.

  • Step 1: N-Tosylation [1]

    • Reagents: p-Toluenesulfonyl chloride (TsCl), NaH (or TEA/DMAP).[1]

    • Solvent: DMF or THF.

    • Procedure: Dissolve SM in DMF at 0°C. Add NaH (1.2 eq). Stir 30 min. Add TsCl (1.1 eq).[1] Warm to RT.

    • Yield Target: >90%.

  • Step 2: C2-Amination (Boc-Protection)

    • Method A (From 2-Halo): Buchwald-Hartwig coupling with tert-butyl carbamate.[1]

      • Catalyst: Pd2(dba)3, Xantphos.[1]

      • Base: Cs2CO3.[1]

      • Conditions: 1,4-Dioxane, 90°C, 12h.

    • Method B (From 2-Carboxylate - AbbVie Route): Hydrolysis of ester

      
       Curtius Rearrangement with DPPA/t-BuOH.
      
    • Product: Fragment A .

Phase 2: Coupling and Cyclization (The Core Formation)

Objective: React Fragment A with Fragment B to form the tricyclic core. Fragment B: 2-bromo-1-((3S,4R)-4-ethyl-1-tosylpyrrolidin-3-yl)ethanone.[2]

Step-by-Step Workflow:

ParameterSpecification
Reaction Type N-Alkylation followed by Cyclodehydration
Scale 10.0 g (Example Basis)
Critical Quality Attribute Regioselectivity of alkylation (N vs O)

1. Alkylation Step:

  • Reagents: Fragment A (1.0 eq), Fragment B (1.1 eq), Cs2CO3 (2.0 eq).

  • Solvent: DMF or Acetone.[1]

  • Protocol:

    • Charge Fragment A and Cs2CO3 into the reactor with DMF.[1]

    • Cool to 0-5°C.

    • Add Fragment B (dissolved in DMF) dropwise over 1 hour.

    • Stir at RT for 4-6 hours. Monitor by HPLC (Target: Disappearance of Fragment A).

    • Workup: Quench with water, extract with EtOAc.

    • Intermediate: Acyclic keto-carbamate.

2. Cyclization Step (Imidazo-Ring Formation):

  • Reagents: Trifluoroacetic Acid (TFA), Trifluoroacetic Anhydride (TFAA).[1]

  • Solvent: Dichloromethane (DCM) or Acetonitrile.[1]

  • Mechanism: Deprotection of Boc reveals the amine, which attacks the ketone (intramolecularly), followed by dehydration.[1]

  • Protocol:

    • Dissolve the intermediate in DCM.[1]

    • Add TFA (10 eq) slowly at 0°C.

    • Add TFAA (2-3 eq) to promote dehydration.[1]

    • Heat to reflux (40-50°C) for 2-4 hours.

    • Validation: LC-MS should show mass corresponding to the tricyclic core (M-H2O).[1]

    • Purification: Neutralize with NaHCO3. Crystallize or column chromatography.[1]

Phase 3: Urea Formation & Global Deprotection

Objective: Install the trifluoroethyl urea moiety.

  • Step 1: Pyrrolidine Deprotection

    • If N-protected with Cbz: Hydrogenation (H2, Pd/C).[1]

    • If N-protected with Tosyl: Acidic hydrolysis (HBr/AcOH) or reductive cleavage (Mg/MeOH) depending on stability.[1] Note: Standard route often uses Cbz for pyrrolidine to allow orthogonal deprotection.[1]

  • Step 2: Urea Coupling

    • Reagents: Carbonyldiimidazole (CDI), 2,2,2-Trifluoroethylamine.[1]

    • Solvent: DMSO or THF.

    • Protocol:

      • Activate the secondary amine (pyrrolidine) with CDI (1.2 eq) at RT.

      • Stir 1h (Formation of imidazolyl-urea intermediate).

      • Add 2,2,2-Trifluoroethylamine (2.0 eq).[1]

      • Heat to 50°C for 4h.

  • Step 3: Final Deprotection (Pyrrole-N) [1]

    • Reagent: Aqueous NaOH or LiOH in MeOH/THF.

    • Action: Cleaves the N-Tosyl group on the pyrrole ring.[1]

    • Final Product: Upadacitinib (Free Base).[1]

Process Safety & Optimization (Critical Control Points)

  • Regiochemistry: In the alkylation step (Phase 2), ensuring N-alkylation over O-alkylation is controlled by the base (Cs2CO3) and solvent polarity.[1]

  • Impurity Management: The "7-Chloro" impurity (if present in SM) must be tracked.[1] If the user intentionally uses 7-chloro-SM, a dechlorination step (Pd/C, H2, Et3N) must be inserted after Phase 2 cyclization to avoid poisoning the catalyst with the sulfur (Tosyl) group still attached, although Tosyl removal usually precedes or follows this.[1] Recommendation: Dechlorinate early if possible.[1]

  • Toxicity: 2,2,2-Trifluoroethylamine is volatile and toxic; handle in a fume hood.[1]

Visualized Pathway (Graphviz)

SynthesisFlow cluster_SM Starting Materials cluster_Rxn Reaction Cascade SM1 2-Halo-5H-pyrrolo[2,3-b]pyrazine (Fragment A Precursor) Step1 1. N-Tosylation 2. C2-Amination (Boc) SM1->Step1 SM2 Pyrrolidine Bromoketone (Fragment B) Step2 Alkylation (Cs2CO3, DMF) SM2->Step2 Step1->Step2 + Fragment B Step3 Cyclization (TFA/TFAA) Step2->Step3 Intermediate Step4 Urea Formation (CDI, CF3CH2NH2) Step3->Step4 Tricyclic Core Step5 Global Deprotection (NaOH/MeOH) Step4->Step5 Final Upadacitinib API Step5->Final Upadacitinib

Caption: Step-by-step process flow from halogenated pyrrolopyrazine to Upadacitinib.

References

  • AbbVie Inc. Synthesis of JAK1 Inhibitors.[1][5] Patent WO2017066775A1.[1] (Describes the optimized route via pyrrolopyrazine carboxylate).

  • AbbVie Inc. Tricyclic Compounds and Methods of Use Thereof.[1] US Patent 8,426,411 B2.[1] (Original discovery chemistry including the Hantzsch-type cyclization strategy).[1]

  • Madan, S. et al. Process for the preparation of Upadacitinib and intermediates thereof.[1] WO2021123288A1.[1] (Details on the coupling of Fragment A and B).

  • Parmentier, J. et al. Improved Synthesis of Upadacitinib.[1]Organic Process Research & Development, 2021.[1] (Discussion on safety and scalability of the CDI urea formation).

Sources

Application

Advanced N-Alkylation Protocols for 5H-Pyrrolo[2,3-b]pyrazine

This Application Note is written for researchers and medicinal chemists focusing on the functionalization of the 5H-pyrrolo[2,3-b]pyrazine scaffold. It serves as a definitive technical guide for N-alkylation, synthesizin...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written for researchers and medicinal chemists focusing on the functionalization of the 5H-pyrrolo[2,3-b]pyrazine scaffold. It serves as a definitive technical guide for N-alkylation, synthesizing literature precedents with practical, bench-level optimization strategies.

Application Note & Technical Guide

Executive Summary

The 5H-pyrrolo[2,3-b]pyrazine scaffold (often referred to as 1-deaza-7-azapurine or 4,7-diazaindole) is a privileged pharmacophore in kinase inhibitor discovery, notably for JAK, FGFR, and c-Met targets. Its structural utility relies heavily on the functionalization of the pyrrole nitrogen (N-5 ).

This guide details three validated protocols for N-alkylation, selected based on electrophile reactivity, substrate tolerance, and regioselectivity requirements. Unlike generic indole protocols, these methods address the specific electronic deficiency of the pyrazine-fused system, which increases the acidity of the pyrrole NH (pKa ~10.6) compared to standard indoles (pKa ~16), altering the requirements for base strength and deprotonation kinetics.

Chemical Rationale & Regioselectivity[1]

Electronic Landscape

The 5H-pyrrolo[2,3-b]pyrazine core contains three nitrogen atoms.[1] Successful alkylation requires distinguishing the nucleophilic pyrrole nitrogen from the pyrazine nitrogens.

  • N-5 (Pyrrole NH): The most acidic site (pKa ~10.6). Upon deprotonation, the negative charge is delocalized, but N-5 retains the highest nucleophilicity due to the restoration of aromaticity in the transition state.

  • N-1 & N-4 (Pyrazine Ns): These are basic pyridinic nitrogens. While less nucleophilic in anionic conditions, they can compete in neutral/acidic media or if the N-5 position is sterically crowded, leading to quaternary ammonium by-products.

Mechanistic Pathway

The reaction proceeds via an SN2 mechanism (for alkyl halides) or a modified SN2 (Mitsunobu). The key to high yield is the complete formation of the pyrrolide anion without generating excess hydroxide or alkoxide species that could degrade sensitive electrophiles.

ReactionMechanism Start 5H-Pyrrolo[2,3-b]pyrazine (Neutral) Transition Pyrrolide Anion (Delocalized Nucleophile) Start->Transition Deprotonation (Fast) Base Base (NaH, Cs2CO3) Base->Transition Product N5-Alkylated Product Transition->Product Major Pathway (N5 Attack) SideProduct N1/N4-Alkylated (Quaternary Salt) Transition->SideProduct Minor Pathway (Steric/Electronic Control) Electrophile Electrophile (R-X) Electrophile->Product

Figure 1: Mechanistic pathway for base-mediated alkylation emphasizing the critical deprotonation step.

Strategic Protocol Selection

Select the appropriate protocol based on your electrophile and substrate stability.

ParameterMethod A: Strong Base (NaH) Method B: Mild Base (Cs₂CO₃) Method C: Mitsunobu
Primary Mechanism Irreversible Deprotonation (SN2)Equilibrium Deprotonation (SN2)Redox-Activated Substitution
Electrophile Primary/Secondary Alkyl HalidesReactive Halides (Benzylic, Allylic)Primary/Secondary Alcohols
Substrate Tolerance Low (Base-sensitive groups risk hydrolysis)High (Tolerates esters, nitriles)Moderate (Avoids strong bases)
Reaction Time Fast (1–4 h)Slow (4–16 h)Moderate (8–24 h)
Key Advantage Highest conversion for unreactive halidesOperational simplicity; no anhydrous rigorDirect use of alcohols; stereoinversion

Detailed Experimental Protocols

Method A: Standard High-Reactivity Alkylation (NaH/DMF)

Best for: Unhindered primary alkyl halides and stable substrates.

Reagents:

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous DMF (Dimethylformamide)

  • Electrophile (Alkyl Bromide/Iodide)

Protocol:

  • Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve 5H-pyrrolo[2,3-b]pyrazine (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add NaH (1.2 equiv) portion-wise over 5 minutes.

    • Note: Gas evolution (H₂) will occur. Allow the mixture to stir at 0 °C for 30 minutes until gas evolution ceases and the solution turns from clear/yellow to a darker amber (indicating anion formation).

  • Alkylation: Add the alkyl halide (1.2–1.5 equiv) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Optimization: For unreactive chlorides, heat to 60–80 °C.

  • Work-up: Quench carefully with ice-water. Extract with EtOAc (3x).[2] Wash combined organics with water (2x) and brine (to remove DMF). Dry over Na₂SO₄ and concentrate.

Method B: Mild Base Functional Group Tolerant Alkylation (Cs₂CO₃/MeCN)

Best for: Substrates with esters, nitriles, or base-sensitive moieties.

Reagents:

  • Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)

  • Acetonitrile (MeCN) or DMF

  • TBAI (Tetrabutylammonium iodide) - Optional catalyst

Protocol:

  • Mixture: To a vial equipped with a stir bar, add 5H-pyrrolo[2,3-b]pyrazine (1.0 equiv) and Cs₂CO₃ (2.0 equiv).

  • Solvent: Add MeCN (0.2 M).

    • Note: If solubility is poor, use DMF or a 1:1 MeCN/DMF mixture.

  • Alkylation: Add the alkyl halide (1.5 equiv). If using an alkyl chloride, add TBAI (0.1 equiv) to facilitate Finkelstein exchange in situ.

  • Reaction: Heat the mixture to 60–80 °C for 4–16 hours. Monitor by LC-MS.[3]

  • Work-up: Filter off the inorganic salts. Concentrate the filtrate. Partition the residue between water and DCM for extraction.

Method C: Mitsunobu Reaction (PPh₃/DIAD)

Best for: Direct alkylation using alcohols; stereochemical inversion required.

Reagents:

  • Triphenylphosphine (PPh₃) or Polymer-supported PPh₃

  • DIAD (Diisopropyl azodicarboxylate) or DEAD[4]

  • Alcohol (R-OH)

  • Solvent: Anhydrous THF or 1,4-Dioxane

Protocol:

  • Dissolution: Dissolve 5H-pyrrolo[2,3-b]pyrazine (1.0 equiv), the alcohol (1.2 equiv), and PPh₃ (1.5 equiv) in anhydrous THF (0.1 M) under Argon.

  • Activation: Cool the mixture to 0 °C.

  • Addition: Add DIAD (1.5 equiv) dropwise over 10 minutes. The solution will typically turn yellow/orange.

  • Reaction: Stir at 0 °C for 30 minutes, then warm to RT and stir for 12–24 hours.

    • Note: The pKa of pyrrolo[2,3-b]pyrazine (~10.6) is well within the effective range for Mitsunobu (pKa < 13), ensuring efficient proton transfer to the betaine intermediate.

  • Work-up: Concentrate the solvent. Triturate with Et₂O/Hexanes to precipitate PPh₃O (triphenylphosphine oxide) if possible, or proceed directly to flash chromatography.

Troubleshooting & Optimization Logic

IssueRoot CauseCorrective Action
Low Conversion (Method A/B) Incomplete deprotonation or steric hindrance.Switch to NaH and heat to 80 °C. Add KI or TBAI (0.1 eq) to activate the electrophile.
N1/N4 Alkylation (By-products) High concentration of free electrophile; neutral conditions.Ensure strong base (NaH) is used to keep the N5-anion dominant. Avoid acidic workups before quenching.
Poor Solubility Pyrazine ring stacking/polarity.Switch solvent to DMSO or NMP . These polar aprotic solvents accelerate SN2 rates significantly.
Difficult Purification Co-elution with PPh₃O (Method C).Use Polymer-supported PPh₃ (removable by filtration) or switch to CMBP (cyanomethylenetributylphosphorane) for easier cleanup.

Workflow Visualization

ProtocolSelection Start Start: 5H-Pyrrolo[2,3-b]pyrazine Q1 Electrophile Type? Start->Q1 PathA Alkyl Halide (R-X) Q1->PathA PathB Alcohol (R-OH) Q1->PathB Q2 Base Sensitive? PathA->Q2 MethodC Method C: Mitsunobu (PPh3 / DIAD) PathB->MethodC MethodA Method A: NaH / DMF (Standard) Q2->MethodA No (Stable) MethodB Method B: Cs2CO3 / MeCN (Mild) Q2->MethodB Yes (Labile Esters/CN)

Figure 2: Decision matrix for selecting the optimal N-alkylation protocol.

References

  • Structure-Based Discovery of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Source: MDPI (Molecules), 2018. Context: Describes NaH/DMF protocols for synthesizing FGFR inhibitors. URL:[Link][5]

  • Discovery of 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers as JAK3 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters, 2013. Context: Demonstrates functionalization of the scaffold for JAK selectivity. URL:[Link]

  • Mitsunobu Reaction: Mechanism and Application. Source: Organic Chemistry Portal. Context: General parameters for Mitsunobu reactions applicable to acidic heterocycles (pKa < 13). URL:[Link]

  • Synthesis and Mechanism of 1,3-Benzoazolyl Substituted Pyrrolo[2,3-b]pyrazine Derivatives. Source: PubMed / Chemical Biology & Drug Design. Context: Protocols for synthesizing derivatives with antitumor activity. URL:[Link]

Sources

Method

Advanced C-H Functionalization Strategies for Pyrrolo[2,3-b]pyrazine Scaffolds

Topic: C-H Activation Methods for Pyrrolo[2,3-b]pyrazine Functionalization Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals Executive Summary Th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: C-H Activation Methods for Pyrrolo[2,3-b]pyrazine Functionalization Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Executive Summary

The pyrrolo[2,3-b]pyrazine scaffold (1,4-diazaindole) represents a high-value pharmacophore in kinase inhibitor discovery (e.g., JAK, FGFR inhibitors). Unlike its ubiquitous isomer 7-azaindole (pyrrolo[2,3-b]pyridine), the pyrrolo[2,3-b]pyrazine core presents a unique electronic duality: an electron-rich pyrrole fused to a highly electron-deficient pyrazine ring.

This application note details protocols for the direct C-H functionalization of this scaffold. Moving beyond traditional halogenation/cross-coupling sequences, we focus on late-stage C-H activation methods that leverage the inherent electronic bias of the ring system.

Core Challenges & Solutions
ChallengeScientific BasisStrategic Solution
Regioselectivity Competing nucleophilic (pyrrole) and electrophilic (pyrazine) sites.Use Radical Minisci for Pyrazine (C6/C7) and Pd-Catalysis for Pyrrole (C2/C3).
N-Coordination N4 and N7 nitrogens can poison metal catalysts.Use of N-oxide activation or bulky phosphine ligands to prevent catalyst sequestration.
Oxidative Instability The electron-rich pyrrole is prone to oxidation.Strict exclusion of O2 in Pd-cycles; use of mild oxidants (persulfates) in radical chemistry.

Structural Analysis & Regioselectivity Map

The reactivity of pyrrolo[2,3-b]pyrazine is dictated by the "push-pull" nature of the fused system.

G Scaffold Pyrrolo[2,3-b]pyrazine Core Structure C2_C3 C2/C3 Positions (Pyrrole Ring) Electron Rich Scaffold->C2_C3 C6_C7 C6/C7 Positions (Pyrazine Ring) Electron Deficient Scaffold->C6_C7 Electrophilic Electrophilic Aromatic Substitution / C-H Arylation C2_C3->Electrophilic Preferred Pathway Radical Nucleophilic Radical Substitution (Minisci) C6_C7->Radical Preferred Pathway Acidity C-H Acidity / Lithiation (pKa driven) C6_C7->Acidity C6 is most acidic

Figure 1: Reactivity map illustrating the electronic dichotomy between the pyrrole and pyrazine rings.

Application Note A: C6-H Functionalization via Minisci Reaction

Target: Pyrazine Ring (C6 Position) Mechanism: Radical Nucleophilic Aromatic Substitution (S_RN1)

The pyrazine ring is electron-deficient, making it inert to standard Friedel-Crafts chemistry but highly susceptible to nucleophilic radicals. The Minisci reaction allows for the direct alkylation/acylation of the C6 position without pre-functionalization.

Mechanistic Insight

The reaction proceeds via the generation of a carbon-centered radical (usually from a carboxylic acid, alcohol, or ether) which attacks the protonated N-heterocycle. For pyrrolo[2,3-b]pyrazine, protonation occurs preferentially at N4 or N7, activating the adjacent C6/C7 carbons.

Protocol 1: Silver-Catalyzed C6-Alkylation

Adapted for pyrrolo[2,3-b]pyrazine based on pyrazine functionalization standards.

Reagents:

  • Substrate: 5H-pyrrolo[2,3-b]pyrazine (1.0 equiv)

  • Radical Source: Alkyl carboxylic acid (e.g., Pivalic acid, Cyclopropanecarboxylic acid) (3.0 equiv)

  • Oxidant: Ammonium Persulfate

    
     (2.0 equiv)
    
  • Catalyst:

    
     (0.2 equiv)
    
  • Acid: TFA (1.0 equiv) - Critical for activating the pyrazine ring.

  • Solvent: DCM/Water biphasic system (1:1) or pure Water.[1]

Step-by-Step Workflow:

  • Setup: In a partial suspension, dissolve the substrate (0.5 mmol) in DCM (2 mL) and Water (2 mL).

  • Activation: Add TFA (0.5 mmol). The mixture may clarify as the salt forms.

  • Reagent Addition: Add the carboxylic acid (1.5 mmol) and

    
     (0.1 mmol).
    
  • Initiation: Heat the mixture to 40°C.

  • Oxidant Feed: Add

    
     (1.0 mmol) portion-wise over 30 minutes. Note: Rapid addition leads to decarboxylation without coupling.
    
  • Monitoring: Monitor by LC-MS. The C6-substituted product usually elutes later than the parent.

  • Workup: Neutralize with sat.

    
    . Extract with EtOAc (3x).
    
  • Purification: Silica gel chromatography (MeOH/DCM gradient).

Troubleshooting:

  • Low Conversion:[1] Increase temperature to 60°C and add a second equivalent of oxidant/acid.

  • Regioselectivity Issues: If C2-alkylation is observed (rare under acidic conditions), increase the amount of TFA to ensure full protonation of the pyrazine nitrogens, deactivating the pyrrole ring.

Application Note B: Pd-Catalyzed C-H Arylation

Target: Pyrrole Ring (C2/C3) or Pyrazine (C6) depending on Ligand/Conditions. Mechanism: Concerted Metallation-Deprotonation (CMD).

Direct arylation avoids the use of stannanes (Stille) or boronic acids (Suzuki) at the C-H activation step, though coupling partners are usually aryl halides.

Mechanistic Insight

For the pyrrolo[2,3-b]pyrazine scaffold, the N1-H (pyrrole NH) is acidic. Without protection, N1-deprotonation can lead to N-arylation or direct the metal to the C2 position. To target C6 (pyrazine), specific ligands that prevent N-coordination are required.

Protocol 2: C6-Selective Arylation (Ligand-Controlled)

Based on protocols for pyrrolo[2,3-d]pyrimidine (7-deazapurine) analogs.

Reagents:

  • Substrate: N-protected pyrrolo[2,3-b]pyrazine (e.g., N-SEM or N-Boc) (1.0 equiv). Protection is recommended to prevent N-arylation.

  • Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv).

  • Catalyst:

    
     (5 mol%).
    
  • Ligand:

    
     (10 mol%) or DavePhos.
    
  • Base:

    
     or 
    
    
    
    (2.0 equiv).
  • Solvent: DMA or DMF (anhydrous).

Step-by-Step Workflow:

Workflow Step1 1. Setup Combine Substrate, Ar-I, Base in reaction vial inside glovebox. Step2 2. Catalyst Prep Premix Pd(OAc)2 and Phosphine Ligand in DMA to form active species. Step1->Step2 Add Solvent Step3 3. Reaction Heat to 100-120°C for 12-16h. Argon atmosphere is critical. Step2->Step3 Injection Step4 4. Workup Filter through Celite. Dilute with EtOAc, wash with LiCl (aq). Step3->Step4 Cool to RT

Figure 2: Workflow for Palladium-catalyzed C-H arylation.

Critical Parameters:

  • Solvent: DMA is superior for solubilizing the polar heterocycle.

  • Temperature: High temperature (100°C+) is usually required to overcome the energy barrier of C-H bond cleavage on the electron-deficient pyrazine ring.

  • Ligand: Electron-rich, bulky phosphines (

    
    ) facilitate the oxidative addition of the aryl iodide and the CMD step.
    

Emerging Methodology: N-Oxide Directed Activation

Target: C6 Position (Adjacent to N-Oxide).

Oxidation of the pyrazine nitrogens (N4/N7) activates the adjacent carbons (C5/C6) toward nucleophilic attack or C-H activation.

Warning: Unlike 7-azaindole, pyrrolo[2,3-b]pyrazine N-oxides are prone to ring-opening rearrangements upon treatment with acylating agents (e.g.,


).

Protocol Modification: If using the N-oxide strategy (prepared via mCPBA oxidation):

  • Avoid strong acylating agents (Reissert-Henze conditions) if ring preservation is required.

  • Use PyBroP or phosphonium salts to activate the N-oxide for nucleophilic addition of cyanide or malonates.

Data Summary & References

Comparative Reactivity Table
MethodTarget SiteReagentsKey IntermediateRef
Minisci Alkylation C6 (Pyrazine)R-COOH,

,

C-Centered Radical[1, 2]
Pd-Catalyzed Arylation C6 (Pyrazine)Ar-I, Pd(OAc)2,

Pd(II)-Aryl species[3]
Electrophilic Halogenation C3 (Pyrrole)NBS or NISHalonium ion[4]
N-Oxide Rearrangement Ring OpeningmCPBA, then

N-Acyloxy salt[5]
References
  • Minisci Reaction on Pyrazines: Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalization for medicinal chemists. MedChemComm, 2(12), 1135. Link

  • Radical Functionalization: Laha, J. K., et al. (2021). Recent Advances in Functionalization of Pyrroles and their Translational Potential. The Chemical Record. Link

  • Pd-Catalyzed Arylation (Analogous Scaffold): Wang, X., et al. (2014). Pd-Catalyzed highly selective and direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives. Organic Chemistry Frontiers. Link

  • Halogenation Standards: Thibault, C., et al. (2016). Synthesis and biological evaluation of 5H-pyrrolo[2,3-b]pyrazine derivatives. European Journal of Medicinal Chemistry. Link

  • N-Oxide Reactivity/Rearrangement: Clark, B. A., et al. (1987). Ring opening or rearrangement versus N-oxidation in the action of peracids upon pyrrolo[2,3-b]pyrazines. J. Chem. Soc., Perkin Trans. 1. Link

Disclaimer: All protocols involve hazardous chemicals. Consult local safety data sheets (SDS) and perform risk assessments before experimentation.

Sources

Application

Application Notes and Protocols for the Microwave-Assisted Synthesis of 7-Substituted Pyrrolopyrazines

For: Researchers, scientists, and drug development professionals. Introduction: Accelerating Discovery with Microwave-Assisted Synthesis The pyrrolo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, fo...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Accelerating Discovery with Microwave-Assisted Synthesis

The pyrrolo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous compounds with significant biological activity. The ability to efficiently synthesize a diverse library of substituted analogs is paramount in the drug discovery process, enabling rapid exploration of structure-activity relationships (SAR).[1] Traditional methods for the synthesis of these heterocyclic compounds often involve lengthy reaction times and harsh conditions, creating a bottleneck in the development pipeline.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a powerful solution to these challenges. By utilizing microwave energy, chemical reactions can be dramatically accelerated, often reducing reaction times from hours or days to mere minutes.[1][2][3] This rapid, efficient, and often higher-yielding approach not only expedites the synthesis of target molecules but also aligns with the principles of green chemistry by reducing energy consumption and solvent use.[2][4][5]

This guide provides a comprehensive overview and detailed protocols for the microwave-assisted synthesis of 7-substituted pyrrolopyrazines, designed to empower researchers to leverage this technology for accelerated drug discovery.

The Rationale: Understanding Microwave-Assisted Organic Synthesis

Unlike conventional heating methods that rely on conduction and convection to transfer heat from an external source to the reaction mixture, microwave irradiation directly heats the reactants and solvent molecules.[4][5] This is achieved through two primary mechanisms: dipolar polarization and ionic conduction.[4][5][6]

  • Dipolar Polarization: Polar molecules, such as many organic solvents and reagents, possess a permanent dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid reorientation leads to friction and collisions, generating heat efficiently and uniformly throughout the reaction medium.[4][5][6]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate in the direction of the applied electric field. The rapid oscillation of the field causes the ions to move back and forth, colliding with other molecules and generating heat through resistance.[6]

This direct and instantaneous heating mechanism leads to several key advantages in organic synthesis:[7]

  • Rapid Reaction Rates: The ability to quickly reach and maintain high temperatures significantly accelerates reaction kinetics.[1][3]

  • Increased Yields and Purity: Uniform heating minimizes the formation of byproducts that can occur due to localized hot spots in conventional heating.[7]

  • Superheating of Solvents: In a sealed microwave vessel, solvents can be heated to temperatures well above their atmospheric boiling points, enabling reactions to proceed at much faster rates.

  • Improved Reproducibility: Precise control over reaction parameters such as temperature, pressure, and time ensures high reproducibility.[7]

Experimental Workflow: A Visual Guide

The following diagram outlines the general workflow for the microwave-assisted synthesis of 7-substituted pyrrolopyrazines, from starting materials to the purified final product.

Caption: General workflow for microwave-assisted synthesis.

Detailed Protocol: Microwave-Assisted Synthesis of 7-Phenylpyrrolo[1,2-a]pyrazine

This protocol details a representative synthesis of a 7-substituted pyrrolopyrazine derivative. The reaction conditions can be optimized for different substituted starting materials.

Materials:

  • Pyrrole-2-carboxaldehyde

  • 2-Bromo-1-phenylethan-1-one

  • Ammonium acetate

  • Ethanol

  • Microwave reactor (e.g., Anton Paar Synthos 3000, CEM Discover)

  • 10 mL microwave reaction vial with a stir bar

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup:

    • In a 10 mL microwave reaction vial, combine pyrrole-2-carboxaldehyde (1.0 mmol), 2-bromo-1-phenylethan-1-one (1.0 mmol), and ammonium acetate (2.0 mmol).

    • Add ethanol (5 mL) to the vial.

    • Place a magnetic stir bar in the vial and seal it with a cap.

  • Microwave Irradiation:

    • Place the sealed vial into the microwave reactor cavity.

    • Set the reaction temperature to 120°C.

    • Set the reaction time to 10 minutes.

    • Set the power to a maximum of 300 W.

    • Start the microwave irradiation with stirring.

  • Reaction Work-up:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Open the vial and transfer the reaction mixture to a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Dissolve the crude residue in a minimal amount of dichloromethane.

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing to 50%).

    • Collect the fractions containing the desired product and combine them.

    • Remove the solvent under reduced pressure to yield the purified 7-phenylpyrrolo[1,2-a]pyrazine.

Data Presentation: Reaction Parameter Optimization

The following table summarizes the effect of key reaction parameters on the yield of the target compound. This data serves as a starting point for optimizing the synthesis of other 7-substituted pyrrolopyrazines.

EntryTemperature (°C)Time (min)SolventBaseYield (%)
110015EthanolAmmonium Acetate65
212010EthanolAmmonium Acetate85
31405EthanolAmmonium Acetate78
412010AcetonitrileAmmonium Acetate72
512010EthanolSodium Acetate55

Troubleshooting Common Issues

Issue Possible Cause Solution
Low Yield Incomplete reaction.Increase reaction time or temperature. Ensure proper sealing of the microwave vial to maintain pressure.
Side product formation.Optimize reaction temperature. A lower temperature may increase selectivity.
Product is an oil and will not crystallize Presence of impurities.Re-purify by column chromatography. Try a different solvent system for elution.
The compound has a low melting point.If the compound is pure (as determined by NMR, LC-MS), it may naturally be an oil at room temperature.
Difficulty in purification Co-eluting impurities.Try a different stationary phase for chromatography (e.g., alumina).[8] Consider recrystallization from a suitable solvent system.[8][9]
Reaction does not go to completion Insufficient heating.Ensure the solvent used is polar enough to absorb microwave energy effectively.
Deactivation of catalyst (if applicable).Use a fresh batch of catalyst.

Conclusion: A Versatile Tool for Modern Synthesis

Microwave-assisted synthesis is a robust and efficient method for the rapid preparation of 7-substituted pyrrolopyrazines. The protocols and guidelines presented here provide a solid foundation for researchers to explore the chemical space around this important heterocyclic core. By leveraging the speed and efficiency of microwave chemistry, the drug discovery and development process can be significantly accelerated, bringing new therapeutic agents to the clinic faster.

References

  • Microwave-Assisted Synthesis in Drug Development - EPCP. (n.d.).
  • Kappe, C. O. (2005). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 5(1), 51-63.
  • Barguesse, A., & Kumar, A. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.
  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds.
  • Rajak, H., & Mishra, P. (2004). Microwave–assisted combinatorial chemistry: The potential approach for acceleration of drug discovery. Indian Journal of Chemistry, 43B, 1963-1972.
  • Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery. Nature reviews. Drug discovery, 5(1), 51–63.
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Method

Protecting Group Strategies for the Synthesis of 5H-pyrrolo[2,3-b]pyrazine: An Application Note

Introduction: The Strategic Imperative for Protecting Groups in 5H-pyrrolo[2,3-b]pyrazine Synthesis The 5H-pyrrolo[2,3-b]pyrazine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, forming the cor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative for Protecting Groups in 5H-pyrrolo[2,3-b]pyrazine Synthesis

The 5H-pyrrolo[2,3-b]pyrazine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, forming the core of numerous kinase inhibitors targeting signaling pathways implicated in oncology and inflammatory diseases.[1][2] Its rigid, planar structure and specific hydrogen bonding capabilities make it an ideal pharmacophore for interacting with the ATP-binding sites of kinases such as FGFR, JAK, and ALK.[3][4] However, the synthesis of highly functionalized 5H-pyrrolo[2,3-b]pyrazine derivatives is often complicated by the reactivity of the pyrrole nitrogen (N-5). The acidic N-H proton and the electron-rich nature of the pyrrole ring can interfere with a wide range of synthetic transformations, including cross-coupling reactions, metallations, and alkylations, which are crucial for elaborating the core structure.[5][6]

Effective synthesis, therefore, necessitates a robust protecting group strategy for the pyrrole nitrogen. A well-chosen protecting group can modulate the reactivity of the heterocyclic system, enhance solubility, and enable the selective functionalization of other positions on the scaffold. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the selection and implementation of protecting group strategies in the synthesis of 5H-pyrrolo[2,3-b]pyrazine derivatives. We will delve into the mechanistic rationale behind the use of common protecting groups, provide detailed, field-proven protocols for their installation and removal, and discuss orthogonal strategies for the synthesis of complex, poly-functionalized molecules.

The Decision Matrix: Selecting the Optimal Protecting Group

The ideal protecting group is not a one-size-fits-all solution. Its selection is a critical strategic decision that depends on the planned synthetic route, the nature of other functional groups present in the molecule, and the desired final compound.[7] The key is to choose a group that is stable to the reaction conditions required for subsequent steps but can be removed selectively and in high yield at the appropriate stage. This principle of selective removal in the presence of other protecting groups is known as orthogonality.[8][9]

G start Start: 5H-pyrrolo[2,3-b]pyrazine Scaffold protect Protect Pyrrole N-H start->protect reaction1 reaction1 protect->reaction1 Stable to Pd catalysis, base, etc. deprotect Deprotection final_product Final Product deprotect->final_product Selective removal reaction2 reaction2 reaction1->reaction2 reaction3 reaction3 reaction2->reaction3 reaction3->deprotect Ready for final step

When selecting a protecting group for the 5H-pyrrolo[2,3-b]pyrazine core, consider the following:

  • Stability: The group must withstand the reagents and conditions of planned reactions (e.g., strong bases like NaH for deprotonation, palladium catalysts for cross-coupling, acidic or basic hydrolysis for ester modifications).

  • Ease of Introduction and Removal: Both protection and deprotection steps should be high-yielding and operationally simple. Harsh removal conditions can lead to degradation of the final product.

  • Electronic Effects: Electron-withdrawing groups, such as sulfonyl derivatives, decrease the nucleophilicity of the pyrrole ring, which can be advantageous for certain reactions but may hinder others.

  • Orthogonality: In a multi-step synthesis with other protected functionalities, the chosen group must be removable without affecting other protecting groups.[8]

Based on these criteria and extensive literature precedent on pyrroles and related azaindoles, the most effective protecting groups for the 5H-pyrrolo[2,3-b]pyrazine scaffold are sulfonyl derivatives (e.g., Tosyl), carbamates (e.g., Boc), and silyl ethers (e.g., SEM).

Sulfonyl Protecting Groups: The Robust Workhorse

The p-toluenesulfonyl (Tosyl, Ts) group is a widely used, robust protecting group for the pyrrole nitrogen in the synthesis of 5H-pyrrolo[2,3-b]pyrazines.[4][6] Its strong electron-withdrawing nature deactivates the pyrrole ring towards electrophilic attack and stabilizes the anion, facilitating subsequent reactions such as halogenation or cross-coupling at other positions.

Protocol 1: N-Tosylation of 5H-pyrrolo[2,3-b]pyrazine

This protocol is adapted from the synthesis of precursors for FGFR kinase inhibitors.[4]

Materials:

  • 5H-pyrrolo[2,3-b]pyrazine

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of NaH (1.2 eq.) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of 5H-pyrrolo[2,3-b]pyrazine (1.0 eq.) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of p-toluenesulfonyl chloride (1.1 eq.) in anhydrous DMF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford N-tosyl-5H-pyrrolo[2,3-b]pyrazine.

Deprotection of the N-Tosyl Group

The removal of the highly stable tosyl group requires specific and often harsh conditions. The choice of deprotection method is critical and must be compatible with the functionalities present in the final molecule.

This method is effective for robust molecules that can withstand strong basic conditions. For azaindoles, which are structurally similar to pyrrolopyrazines, cesium carbonate has been shown to be a mild and efficient reagent.[7][10]

Materials:

  • N-Tosyl-5H-pyrrolo[2,3-b]pyrazine derivative

  • Cesium carbonate (Cs₂CO₃) or Potassium hydroxide (KOH)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve the N-tosyl-5H-pyrrolo[2,3-b]pyrazine derivative (1.0 eq.) in a mixture of THF and MeOH (e.g., 2:1).

  • Add cesium carbonate (3.0 eq.) and stir the mixture at room temperature to reflux, monitoring by TLC. For azaindoles, this reaction can be complete in as little as 30 minutes at room temperature.[10]

  • Alternatively, dissolve the substrate in EtOH and add KOH (3.0-5.0 eq.). Heat the mixture to reflux until the reaction is complete.

  • After cooling, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

  • Remove the organic solvents under reduced pressure and extract the aqueous residue with a suitable organic solvent (e.g., EtOAc).

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the deprotected product.

Reductive methods offer an alternative for substrates that are sensitive to strong bases. Magnesium in methanol is a common and effective system for this transformation.[11]

Materials:

  • N-Tosyl-5H-pyrrolo[2,3-b]pyrazine derivative

  • Magnesium turnings (Mg)

  • Anhydrous Methanol (MeOH)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a stirred suspension of magnesium turnings (10 eq.) in anhydrous methanol at room temperature, add the N-tosyl-5H-pyrrolo[2,3-b]pyrazine derivative (1.0 eq.).

  • Stir the mixture at room temperature for 2-4 hours. Sonication can be used to accelerate the reaction.[11]

  • Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Filter the mixture through a pad of Celite to remove magnesium salts.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the deprotected 5H-pyrrolo[2,3-b]pyrazine.

The Boc Group: Acid-Labile and Orthogonal

The tert-butoxycarbonyl (Boc) group is another cornerstone of protecting group chemistry, prized for its stability to a wide range of nucleophilic and basic conditions, as well as hydrogenation, while being readily cleaved under acidic conditions.[12] This makes it an excellent orthogonal partner to acid-stable and base-labile protecting groups. While less common for the 5H-pyrrolo[2,3-b]pyrazine core in the literature, its successful application in the synthesis of complex molecules like Lorlatinib, which features multiple nitrogen heterocycles, underscores its utility.[13][14]

Protocol 3: N-Boc Protection of 5H-pyrrolo[2,3-b]pyrazine

Materials:

  • 5H-pyrrolo[2,3-b]pyrazine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

  • Dissolve the 5H-pyrrolo[2,3-b]pyrazine (1.0 eq.) in anhydrous THF.

  • Add Boc₂O (1.2 eq.) and a catalytic amount of DMAP (0.1 eq.).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the N-Boc protected product.

Protocol 4: N-Boc Deprotection

The Boc group is typically removed under acidic conditions. Trifluoroacetic acid (TFA) in DCM is a standard and highly effective method.[13][14]

Materials:

  • N-Boc-5H-pyrrolo[2,3-b]pyrazine derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the N-Boc protected compound (1.0 eq.) in DCM.

  • Add TFA (5-10 eq., often used as a 20-50% solution in DCM).

  • Stir the mixture at room temperature for 1-3 hours, or until TLC indicates complete consumption of the starting material.

  • Concentrate the reaction mixture in vacuo.

  • Redissolve the residue in an organic solvent (e.g., EtOAc) and carefully neutralize by washing with saturated aqueous NaHCO₃ solution.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to afford the deprotected product.

The SEM Group: A Fluoride-Labile Option

The 2-(trimethylsilyl)ethoxymethyl (SEM) group offers another orthogonal protection strategy, as it is stable to a wide range of conditions but can be selectively cleaved by fluoride ions or certain Lewis acids.[15][16] Its application to the closely related 7-azaindole scaffold has been well-documented, providing valuable insights for its use with 5H-pyrrolo[2,3-b]pyrazines.[17]

Protocol 5: N-SEM Protection

Materials:

  • 5H-pyrrolo[2,3-b]pyrazine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a stirred suspension of NaH (1.2 eq.) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of 5H-pyrrolo[2,3-b]pyrazine (1.0 eq.) in anhydrous DMF.

  • Stir for 30 minutes at 0 °C.

  • Add SEM-Cl (1.2 eq.) dropwise.

  • Allow the mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Challenges and Protocols for N-SEM Deprotection

The deprotection of N-SEM groups can be more challenging than their O-SEM counterparts and may lead to side products.[18] In the synthesis of 7-azaindoles, the release of formaldehyde during acidic deprotection has been observed to cause unwanted electrophilic aromatic substitution.[17] Therefore, milder or alternative methods are often preferred.

Materials:

  • N-SEM-5H-pyrrolo[2,3-b]pyrazine derivative

  • Tetrabutylammonium fluoride (TBAF, 1M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the N-SEM protected compound (1.0 eq.) in anhydrous THF.

  • Add TBAF solution (1.5-2.0 eq.) dropwise at room temperature.

  • Stir the reaction at room temperature or heat to reflux, monitoring by TLC. N-SEM cleavage can be sluggish and may require elevated temperatures.[19]

  • Upon completion, quench with saturated aqueous NH₄Cl solution.

  • Extract with an organic solvent, dry, and concentrate. Purify as needed.

Lewis acids can provide a milder alternative to strong protic acids for SEM deprotection, potentially avoiding side reactions. Magnesium bromide is a particularly effective reagent.[18]

Materials:

  • N-SEM-5H-pyrrolo[2,3-b]pyrazine derivative

  • Anhydrous magnesium bromide (MgBr₂)

  • Anhydrous diethyl ether (Et₂O)

  • Anhydrous nitromethane (MeNO₂)

Procedure:

  • Dissolve the N-SEM protected compound (1.0 eq.) in a mixture of anhydrous Et₂O and MeNO₂ (e.g., 4:1).

  • Add anhydrous MgBr₂ (2-4 eq.) at room temperature.

  • Stir the mixture until the reaction is complete by TLC.

  • Quench with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify by column chromatography.

Data Summary and Comparison

The following table summarizes the key characteristics of the discussed protecting groups to aid in strategic planning.

Protecting GroupIntroduction ReagentsDeprotection ConditionsStability ProfileOrthogonal To
Tosyl (Ts) TsCl, NaH, DMFBase: KOH/EtOH or Cs₂CO₃/MeOH; Reductive: Mg/MeOHStable to acid, Pd-catalysis, mild reducing agentsBoc, SEM, Fmoc
Boc Boc₂O, DMAP, THFAcid: TFA/DCM or HCl/DioxaneStable to base, hydrogenation, nucleophilesTs, SEM, Cbz, Fmoc
SEM SEM-Cl, NaH, DMFFluoride: TBAF/THF; Lewis Acid: MgBr₂; Acid: TFAStable to a wide range of non-acidic/non-fluoride conditionsTs, Boc, Fmoc

Orthogonal Strategies in Action: A Conceptual Workflow

In the synthesis of complex drug candidates, multiple protecting groups are often required. An orthogonal strategy allows for their sequential removal. For instance, a synthetic route might involve protecting the pyrrole nitrogen with a tosyl group to allow for a Suzuki coupling on the pyrazine ring, while a hydroxyl group elsewhere in the molecule is protected as a Boc-carbonate. The Boc group could then be selectively removed under acidic conditions to unmask the hydroxyl for a subsequent reaction, leaving the N-tosyl group intact until the final deprotection step.

G cluster_protection Orthogonal Protection start Multi-functional Scaffold (e.g., with -NH and -OH) protect_N Protect Pyrrole-NH with Tosyl (Ts) start->protect_N protect_O Protect Hydroxyl (-OH) with Boc start->protect_O reaction1 Reaction 1: Functionalize Scaffold (e.g., Suzuki Coupling) deprotect_O Selective Deprotection 1: Remove Boc (TFA/DCM) reaction1->deprotect_O Ts group is stable reaction2 Reaction 2: Functionalize -OH group deprotect_O->reaction2 deprotect_N Final Deprotection: Remove Tosyl (Mg/MeOH) reaction2->deprotect_N New functionality is stable final_product Final Product deprotect_N->final_product

Conclusion and Best Practices

The successful synthesis of functionalized 5H-pyrrolo[2,3-b]pyrazine derivatives is critically dependent on the judicious use of protecting groups. The Tosyl group offers robust protection suitable for harsh reaction conditions, while the Boc and SEM groups provide valuable orthogonal options for acid- and fluoride-labile deprotection strategies, respectively.

Best Practices:

  • Strategic Planning: Always map out the entire synthetic sequence before selecting a protecting group to ensure its compatibility with all planned steps.

  • Reaction Monitoring: Use TLC or LC-MS to carefully monitor both protection and deprotection reactions to avoid over- or under-reaction and the formation of byproducts.

  • Consider Analogs: When direct protocols for 5H-pyrrolo[2,3-b]pyrazine are unavailable, consult the literature for closely related scaffolds like 7-azaindoles or substituted pyrroles for reliable starting conditions.

  • Troubleshooting: If a standard deprotection protocol fails, consider alternative methods (e.g., switching from basic to reductive cleavage for a tosyl group) before altering the overall synthetic strategy.

By applying these principles and protocols, researchers can effectively navigate the synthetic challenges associated with the 5H-pyrrolo[2,3-b]pyrazine scaffold and accelerate the discovery of novel therapeutics.

References

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Application

Preparation of Boronic Esters from 7-Chloro-5H-pyrrolo[2,3-b]pyrazine: A Detailed Guide for Medicinal Chemists

Introduction: The Strategic Importance of 7-Aryl-5H-pyrrolo[2,3-b]pyrazines in Drug Discovery The 5H-pyrrolo[2,3-b]pyrazine, a heterocyclic scaffold also known as 7-azaindole, has emerged as a privileged structure in mod...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 7-Aryl-5H-pyrrolo[2,3-b]pyrazines in Drug Discovery

The 5H-pyrrolo[2,3-b]pyrazine, a heterocyclic scaffold also known as 7-azaindole, has emerged as a privileged structure in modern medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bonding interactions have positioned it as a cornerstone in the design of highly selective and potent kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small molecules that can modulate kinase activity is a major focus of contemporary drug discovery.

This guide provides a comprehensive overview and detailed protocols for the synthesis of boronic esters derived from 7-Chloro-5H-pyrrolo[2,3-b]pyrazine. These boronic esters are pivotal intermediates, enabling the introduction of a diverse array of aryl and heteroaryl substituents at the 7-position of the pyrrolo[2,3-b]pyrazine core through the versatile Suzuki-Miyaura cross-coupling reaction. The ability to readily diversify this position is a powerful tool for medicinal chemists in the optimization of lead compounds, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Core Synthetic Strategy: The Miyaura Borylation

The conversion of 7-Chloro-5H-pyrrolo[2,3-b]pyrazine to its corresponding boronic ester is most effectively achieved through the Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis due to its broad functional group tolerance and operational simplicity.

Mechanistic Insights: A Step-by-Step Look at the Catalytic Cycle

The Miyaura borylation proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions.

Miyaura_Borylation Pd(0)Ln Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-Cl(Ln) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Borylated_Pd(II)_Complex Ar-Pd(II)-B(pin)(Ln) Transmetalation->Borylated_Pd(II)_Complex Reductive_Elimination Reductive Elimination Borylated_Pd(II)_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Regenerates Catalyst Product Ar-B(pin) (Boronic Ester) Reductive_Elimination->Product Starting_Material Ar-Cl (7-Chloro-5H-pyrrolo[2,3-b]pyrazine) Starting_Material->Oxidative_Addition Diboron B2(pin)2 (Bis(pinacolato)diboron) Diboron->Transmetalation Base Base (e.g., KOAc) Base->Transmetalation Activates Diboron

Figure 1: Catalytic cycle of the Miyaura Borylation reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 7-Chloro-5H-pyrrolo[2,3-b]pyrazine to form a Pd(II) complex. This is often the rate-limiting step for less reactive aryl chlorides.

  • Transmetalation: The diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), is activated by a base (e.g., potassium acetate). The activated boron species then transfers a boryl group to the palladium center, displacing the chloride and forming a borylated Pd(II) complex.

  • Reductive Elimination: The final step involves the reductive elimination of the desired boronic ester from the palladium center, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Miyaura Borylation of 7-Chloro-5H-pyrrolo[2,3-b]pyrazine

This protocol is adapted from established procedures for the Miyaura borylation of heteroaryl chlorides.[1]

Materials:

  • 7-Chloro-5H-pyrrolo[2,3-b]pyrazine

  • Bis(pinacolato)diboron (B₂pin₂)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium acetate (KOAc), anhydrous

  • 1,4-Dioxane, anhydrous

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry, oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-Chloro-5H-pyrrolo[2,3-b]pyrazine (1.0 eq), bis(pinacolato)diboron (1.2 eq), and anhydrous potassium acetate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add palladium(II) acetate (0.03 eq) and triphenylphosphine (0.06 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the starting material.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.

    • Wash the celite pad with additional ethyl acetate.

    • Combine the organic filtrates and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-pyrrolo[2,3-b]pyrazine as a solid.

Table 1: Representative Reaction Parameters

ParameterValue
Substrate 7-Chloro-5H-pyrrolo[2,3-b]pyrazine
Boron Source Bis(pinacolato)diboron (B₂pin₂)
Catalyst Pd(OAc)₂
Ligand PPh₃
Base KOAc
Solvent 1,4-Dioxane
Temperature 90-100 °C
Reaction Time 12-24 hours

Characterization of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-pyrrolo[2,3-b]pyrazine

Accurate characterization of the boronic ester is crucial for its use in subsequent reactions. The following are expected NMR spectral data based on analogous structures.

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.5 (s, 1H), ~8.0 (s, 1H), ~7.5 (d, J = 3.6 Hz, 1H), ~6.5 (d, J = 3.6 Hz, 1H), 1.35 (s, 12H). A broad singlet corresponding to the N-H proton may also be observed.

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~155, ~150, ~145, ~130, ~115, ~100, 84.5 (C(CH₃)₂), 25.0 (C(CH₃)₂). The carbon attached to the boron atom is often not observed due to quadrupolar relaxation.

Application in Suzuki-Miyaura Cross-Coupling

The synthesized 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-pyrrolo[2,3-b]pyrazine is a versatile building block for the synthesis of a library of 7-aryl-5H-pyrrolo[2,3-b]pyrazines.

Suzuki_Coupling Boronic_Ester 7-(pin)B-5H-pyrrolo[2,3-b]pyrazine Coupled_Product 7-Ar'-5H-pyrrolo[2,3-b]pyrazine Boronic_Ester->Coupled_Product Aryl_Halide Ar'-X (Aryl/Heteroaryl Halide) Aryl_Halide->Coupled_Product Pd_Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Pd_Catalyst->Coupled_Product Suzuki-Miyaura Coupling Base Base (e.g., K2CO3) Base->Coupled_Product

Figure 2: General scheme for the Suzuki-Miyaura coupling of the synthesized boronic ester.

This subsequent coupling reaction allows for the introduction of a wide range of substituents, which is critical for structure-activity relationship (SAR) studies in drug development.

Conclusion and Future Perspectives

The Miyaura borylation provides a reliable and efficient method for the preparation of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-pyrrolo[2,3-b]pyrazine. This key intermediate opens the door to a vast chemical space of 7-substituted pyrrolo[2,3-b]pyrazines, which are of high interest in the development of novel therapeutics, particularly in the area of oncology. The protocols and insights provided in this guide are intended to empower researchers in their efforts to synthesize and evaluate new chemical entities based on this important scaffold.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Ishiyama, T.; Murata, M.; Miyaura, N. Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 1995 , 60 (23), 7508–7510. [Link]

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 2018 , 23 (3), 701. [Link]

  • Process for the preparation of androgen receptor antagonists and intermedi

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Yield in 7-Chloro-5H-pyrrolo[2,3-b]pyrazine Cyclization

This guide is dedicated to researchers, scientists, and professionals in drug development focused on the synthesis of 7-Chloro-5H-pyrrolo[2,3-b]pyrazine. As a pivotal scaffold in medicinal chemistry, particularly for kin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is dedicated to researchers, scientists, and professionals in drug development focused on the synthesis of 7-Chloro-5H-pyrrolo[2,3-b]pyrazine. As a pivotal scaffold in medicinal chemistry, particularly for kinase inhibitors, optimizing its synthesis is crucial.[1][2][3] This document provides in-depth troubleshooting for the critical cyclization step, aiming to improve both yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for forming the 7-Chloro-5H-pyrrolo[2,3-b]pyrazine core?

The formation of the pyrrolo[2,3-b]pyrazine (7-azaindole) core can be achieved through various synthetic routes. A prevalent method involves the cyclization of a substituted 2-aminopyrazine with a suitable two-carbon synthon, such as chloroacetaldehyde or its equivalent. Other advanced methods include palladium-catalyzed cross-coupling reactions and intramolecular cyclizations of appropriately substituted pyrazine derivatives.[4][5]

Q2: What typical reaction conditions are employed for the cyclization?

The cyclization to form the 7-azaindole ring often requires forcing conditions due to the high activation energy of the reaction. This typically involves high temperatures, often in the range of 150-250°C, and the use of high-boiling point solvents like N-methyl-2-pyrrolidone (NMP) or Dowtherm A. In some modern approaches, microwave irradiation has been utilized to accelerate the reaction and improve yields.[6]

Q3: What are the primary impurities and side-products to anticipate?

Common impurities include unreacted starting materials, polymeric tar-like substances from side reactions at high temperatures, and potentially regioisomers if the starting pyrazine is unsymmetrically substituted. Dimerization of the starting materials or intermediates can also occur under harsh thermal conditions.[7]

Troubleshooting Guide: Improving Your Cyclization Outcome

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of 7-Chloro-5H-pyrrolo[2,3-b]pyrazine.

Problem 1: Low or No Conversion of Starting Material

Symptom: Analysis of the crude reaction mixture (e.g., by TLC, LC-MS, or NMR) shows a significant amount of unreacted 2-amino-3-chloropyrazine.

Potential Causes and Solutions:

  • Insufficient Reaction Temperature: The cyclization is an energy-intensive process and may not proceed efficiently at lower temperatures.

    • Solution: Systematically and cautiously increase the reaction temperature in increments of 10-15°C. Monitor the reaction progress at each temperature to identify the optimal point before the onset of significant decomposition.

  • Poor Heat Transfer: In larger scale reactions, inadequate stirring or uneven heating can result in "cold spots" within the reactor, leading to incomplete conversion.

    • Solution: Employ vigorous mechanical stirring and use a well-controlled heating system, such as a heating mantle with a thermocouple, to ensure uniform temperature distribution throughout the reaction mixture.

  • Presence of Reaction Inhibitors: Trace amounts of water or other protic impurities in the starting materials or solvent can interfere with the reaction intermediates.

    • Solution: Ensure all reagents and solvents are rigorously dried prior to use. Solvents can be passed through activated alumina or dried over molecular sieves. Starting materials can be dried under vacuum.

Experimental Protocol: Temperature Optimization Study

  • Arrange a series of parallel small-scale reactions.

  • In each reaction vessel, place the 2-amino-3-chloropyrazine, the cyclizing agent (e.g., chloroacetaldehyde), and the high-boiling solvent.

  • Set each reaction to a different temperature (e.g., 180°C, 195°C, 210°C, 225°C).

  • Monitor the consumption of the starting material by a suitable analytical method (TLC or LC-MS) at regular time intervals.

  • Once the reaction has reached completion or a plateau, quench the reactions.

  • Analyze the crude product mixtures to determine the temperature that provides the best conversion to the desired product with minimal byproduct formation.

Problem 2: Excessive Formation of Polymeric Byproducts (Tarring)

Symptom: The reaction mixture becomes a dark, viscous, and often intractable tar, leading to low isolated yields and difficult purification.

Potential Causes and Solutions:

  • Excessive Temperature: While high temperatures are necessary, an overly aggressive temperature profile can promote undesired polymerization and decomposition pathways.

    • Solution: Based on your temperature optimization study, operate within the optimal temperature window. If tarring is still an issue, consider a slightly lower temperature for a longer reaction duration.

  • High Reactant Concentration: Increased concentration can favor intermolecular side reactions that lead to the formation of high molecular weight polymers.

    • Solution: Conduct the reaction at a higher dilution. A systematic study of the effect of concentration on yield can identify the optimal balance between reaction rate and suppression of side reactions.

Data Presentation: Impact of Concentration on Yield and Tar Formation

Concentration of 2-amino-3-chloropyrazineApproximate Yield of 7-Chloro-5H-pyrrolo[2,3-b]pyrazineQualitative Observation of Tar
1.0 M~30-40%Severe
0.5 M~55-65%Moderate
0.2 M~70-80%Minimal
0.1 M~70-80%Negligible

Note: The provided data are illustrative and actual results will depend on the specific reaction conditions.

Problem 3: Persistent Impurities After Workup and Purification

Symptom: The isolated product remains contaminated with impurities that are challenging to remove by standard methods like column chromatography or recrystallization.

Potential Causes and Solutions:

  • Ineffective Workup Procedure: The workup may not be adequately removing all byproducts and unreacted reagents.

    • Solution: A thorough aqueous workup is critical. Consider the following steps:

      • After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

      • Wash the organic layer with water and brine to remove inorganic salts.

      • An acidic wash (e.g., dilute HCl) can remove basic impurities, while a basic wash (e.g., saturated NaHCO₃) can remove acidic byproducts.

  • Co-eluting Impurities: Some byproducts may have similar polarities to the desired product, making chromatographic separation difficult.

    • Solution:

      • Recrystallization: Experiment with various solvent systems to find one that allows for selective crystallization of the product, leaving impurities in the mother liquor.

      • Derivatization: Consider a protection-deprotection strategy. For instance, protecting the pyrrole nitrogen can significantly alter the molecule's polarity, potentially simplifying purification. The protecting group can be removed in a subsequent step.

Visualization of Troubleshooting Workflow

G start Initial Cyclization Attempt issue Identify Primary Issue start->issue low_conversion Low Conversion issue->low_conversion Low Yield tar_formation Tar Formation issue->tar_formation Reaction Tarring purity_issues Purity Issues issue->purity_issues Impure Product optimize_temp Optimize Temperature low_conversion->optimize_temp check_reagents Check Reagent Purity/Dryness low_conversion->check_reagents adjust_conc Adjust Concentration tar_formation->adjust_conc refine_workup Refine Workup/Purification purity_issues->refine_workup solution1 Higher Temp./Longer Time optimize_temp->solution1 solution2 Lower Concentration adjust_conc->solution2 solution3 Improved Workup/Recrystallization refine_workup->solution3

Caption: A logical workflow for troubleshooting common issues in the cyclization reaction.

Mechanistic Insights

A fundamental understanding of the reaction mechanism can inform troubleshooting strategies. The formation of the pyrrolo[2,3-b]pyrazine ring from a 2-aminopyrazine and chloroacetaldehyde is believed to proceed through several key steps.

Visualization of the Proposed Reaction Mechanism

G reactants 2-Amino-3-chloropyrazine + Chloroacetaldehyde intermediate1 Aldol-type Adduct reactants->intermediate1 Initial Condensation intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 7-Chloro-5H-pyrrolo[2,3-b]pyrazine intermediate2->product Dehydration/Aromatization

Caption: A simplified representation of the key steps in the cyclization process.

This proposed mechanism involves an initial condensation, followed by an intramolecular cyclization and a final dehydration step to yield the aromatic pyrrolo[2,3-b]pyrazine core. Each of these steps is sensitive to the reaction conditions, and optimizing for one may inadvertently hinder another. A systematic and logical approach to optimization is therefore paramount.

We are confident that the information and strategies outlined in this technical guide will empower you to overcome common challenges in the synthesis of 7-Chloro-5H-pyrrolo[2,3-b]pyrazine and achieve higher yields and purity in your experiments.

References

  • Collot, V., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-495.
  • Le, T. N., et al. (2020). Iron-Catalyzed Microwave-Assisted Synthesis of 7-Azaindoles. Molecules, 25(24), 5944.
  • McLaughlin, M., et al. (2006). A General and Efficient Route to N-Alkyl-7-azaindoles. Organic Letters, 8(15), 3307-3310.
  • Nazare, M., et al. (2004). A Flexible and Robust Synthesis of Substituted 7-Azaindoles.
  • Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. Retrieved from [Link]

  • Patel, M., et al. (2021). Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1H-indole-3-yl)-5H-pyrrolo[2,3-b]pyrazine Derivatives as Novel Covalent pan-FGFR Inhibitors to Overcome Clinical Resistance. Journal of Medicinal Chemistry, 64(18), 13683-13702.
  • PubMed. (2025). Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1 H-indole-3-yl)-5 H-pyrrolo[2,3- b]pyrazine Derivatives as Novel Covalent pan-FGFR Inhibitors to Overcome Clinical Resistance. Retrieved from [Link]

  • U.S. Patent No. 10,364,248. (2019). Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • Whelligan, D. K., et al. (2010). A General and Efficient Route to Aza- and Diazaindoles via Suzuki-Miyaura Coupling. The Journal of Organic Chemistry, 75(1), 11-15.

Sources

Optimization

Technical Support Center: Purification of 7-Chloro-5H-pyrrolo[2,3-b]pyrazine

Welcome to the technical support guide for the purification of crude 7-Chloro-5H-pyrrolo[2,3-b]pyrazine. This resource is designed for researchers, scientists, and drug development professionals to address common challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of crude 7-Chloro-5H-pyrrolo[2,3-b]pyrazine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide robust, field-tested solutions for obtaining high-purity material. As a key intermediate in medicinal chemistry, particularly for kinase inhibitors, the purity of this scaffold is paramount for reliable downstream applications.[1]

Part 1: Frequently Asked Questions (FAQs)

This section addresses initial questions that arise after synthesis and before embarking on a purification strategy.

Q1: How should I perform an initial assessment of my crude product's purity?

A1: A multi-pronged approach is recommended for a comprehensive initial assessment.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. Use a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to visualize your main product spot and any impurities.[2] The presence of multiple spots indicates a mixture. Note their relative retention factors (Rf) to help in developing a column chromatography method.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A proton (¹H) NMR spectrum of the crude material is invaluable. It can help identify the desired product, unreacted starting materials, solvent residues, and major byproducts. The integration of signals can provide a rough estimate of the purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more quantitative purity data (as % area under the curve) and confirms the molecular weight of your product and impurities, aiding in their identification.

Q2: What are the most probable impurities I should expect in my crude 7-Chloro-5H-pyrrolo[2,3-b]pyrazine?

A2: Impurities are typically derived from the synthetic route. Common culprits include:

  • Unreacted Starting Materials: Depending on the synthesis, these could be substituted pyridines or pyrroles.[3][4]

  • Reagents: Excess chlorinating agents (e.g., phosphorus oxychloride) or catalysts may be present.[5][6]

  • Positional Isomers: During the formation of the bicyclic system, other isomers might form in small quantities.

  • Over-halogenated or Under-halogenated Species: Depending on reaction control, species with additional chlorine atoms or lacking the desired chlorine atom may be present.

  • Polymeric or Tarry Materials: These are common in heterocyclic chemistry and often appear as baseline material on TLC or as broad, unresolved humps in NMR.

Q3: How do I choose the primary purification method: Recrystallization or Column Chromatography?

A3: The choice depends on the purity of your crude material and the quantity you need to purify. The following decision tree can guide your choice.

G start Assess Crude Purity via TLC/NMR decision1 Is crude purity >85-90%? Are impurities structurally similar? start->decision1 recrystallization Attempt Recrystallization decision1->recrystallization Yes decision2 Is the quantity >5g? decision1->decision2 No end Final Purity Analysis (NMR, LC-MS) recrystallization->end High Purity Product chromatography Perform Silica Gel Column Chromatography chromatography->end High Purity Product decision2->recrystallization Yes (Consider large-scale recrystallization) decision2->chromatography No

Caption: Decision workflow for selecting a purification method.

  • Recrystallization is ideal for removing small amounts of impurities from a large amount of material, especially if the crude product is already >85-90% pure. It is often more scalable and cost-effective than chromatography.

  • Column Chromatography is the method of choice for complex mixtures with multiple components or when impurities have similar polarity to the product. It offers finer separation but is more labor-intensive and uses more solvent.[7]

Part 2: Troubleshooting Guides

Guide 1: Troubleshooting Recrystallization
ProblemProbable Cause(s)Recommended Solution(s)
Compound "oils out" instead of forming crystals. 1. The boiling point of the solvent is higher than the melting point of the compound.2. High concentration of impurities is depressing the melting point.3. Cooling the solution too rapidly.1. Choose a lower-boiling point solvent or use a co-solvent system (e.g., ethanol/water, ethyl acetate/hexanes).2. Perform a preliminary purification by passing the crude material through a short silica plug before recrystallization.3. Allow the solution to cool slowly to room temperature first, then move to an ice bath or refrigerator.
No crystals form upon cooling. 1. The solution is not supersaturated (too much solvent was used).2. The compound is highly soluble in the chosen solvent even at low temperatures.1. Boil off some of the solvent to concentrate the solution and attempt cooling again.2. Add an "anti-solvent" (a solvent in which the compound is insoluble, but is miscible with the primary solvent) dropwise until turbidity persists. For example, if your compound is dissolved in ethanol, slowly add water.[8]3. Scratch the inside of the flask with a glass rod to create nucleation sites.4. Add a seed crystal from a previous batch, if available.
Product is still colored after recrystallization. 1. Colored impurities are co-crystallizing with the product.2. The impurity is highly polar and strongly adsorbed.1. Add a small amount of activated charcoal to the hot solution, heat for 5-10 minutes, and then perform a hot filtration through celite to remove the charcoal and adsorbed impurities before cooling. Caution: Do not add charcoal to a boiling solution due to the risk of bumping.
Low recovery of purified material. 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.2. The crystals were washed with a solvent in which they are too soluble.1. Concentrate the mother liquor and cool it again to obtain a second crop of crystals (which may be of slightly lower purity).2. Wash the filtered crystals with a small amount of ice-cold recrystallization solvent.
Guide 2: Troubleshooting Column Chromatography

G cluster_prep Preparation Phase cluster_run Elution Phase cluster_post Post-Run Phase prep_start Dissolve Crude in Minimal DCM/Toluene load_column Dry Load onto Silica or Wet Load onto Packed Column prep_start->load_column elute Run Column with Gradient (e.g., 0-50% EtOAc in Hexane) load_column->elute pack_column Pack Column with Slurry (Silica in Hexane) pack_column->load_column collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine Fractions are pure evaporate Evaporate Solvent (Rotary Evaporator) combine->evaporate final_product Obtain Purified Solid evaporate->final_product

Caption: Standard workflow for silica gel column chromatography.

ProblemProbable Cause(s)Recommended Solution(s)
Poor separation of spots on analytical TLC. 1. The chosen solvent system is not optimal.2. The compound may be acidic or basic, causing streaking.1. Systematically vary the polarity of the eluent. Aim for an Rf of ~0.3 for your product. Test various ratios of ethyl acetate/hexanes or dichloromethane/methanol.2. Add a small amount (~0.5-1%) of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent system to improve spot shape.
Compound is not eluting from the column. 1. The eluent is not polar enough.2. The compound has very high affinity for silica gel.1. Gradually increase the polarity of the mobile phase. For example, if using an ethyl acetate/hexane system, slowly increase the percentage of ethyl acetate.2. If the compound is still not eluting, consider switching to a more polar system like dichloromethane/methanol.
Cracked or channeled column bed. 1. Improper packing of the silica gel.2. The column ran dry at some point.1. This is difficult to fix once the run has started. Prevention is key. Ensure the silica is packed as a uniform slurry and never let the solvent level drop below the top of the silica bed.2. If separation is completely lost, the material may need to be recovered and re-purified.

Part 3: Standardized Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethyl Acetate/Hexanes)

This protocol is adapted from procedures used for similar heterocyclic systems.[2]

  • Dissolution: Place the crude 7-Chloro-5H-pyrrolo[2,3-b]pyrazine in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, or if using charcoal, perform a hot filtration through a fluted filter paper or a celite plug into a clean, pre-warmed flask.

  • Induce Crystallization: While the solution is still warm, slowly add hexanes (the anti-solvent) dropwise with swirling until the solution becomes faintly cloudy (turbid).

  • Crystal Growth: Add a few more drops of hot ethyl acetate to just redissolve the turbidity, then cover the flask and allow it to cool slowly to room temperature.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold hexanes (or a hexanes-rich mixture of the recrystallization solvents).

  • Drying: Dry the purified crystals under high vacuum to remove residual solvents.

Protocol 2: Flash Column Chromatography
  • Select Solvent System: Based on analytical TLC, choose a solvent system that provides good separation and an Rf value of ~0.3 for the target compound (e.g., 30% Ethyl Acetate in Hexanes).

  • Pack the Column: Prepare a slurry of silica gel in the least polar solvent (e.g., hexanes). Pour the slurry into the column and allow it to pack under gravity or light pressure, ensuring a flat, uniform bed.

  • Load the Sample: Dissolve the crude product in a minimal amount of a strong solvent like dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully add this "dry load" to the top of the packed column.

  • Elution: Begin eluting with the low-polarity solvent system determined in step 1.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., move from 30% to 50% ethyl acetate in hexanes) to elute the compounds based on their polarity.

  • Collect and Analyze: Collect fractions and analyze them by TLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified 7-Chloro-5H-pyrrolo[2,3-b]pyrazine.

References

  • Synthesis of 1-Acetyl-7-azaindole
  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimeriz
  • 7-Azaindole: Uses and Synthesis - ChemicalBook.
  • Azaindole synthesis - Organic Chemistry Portal.
  • CN102746295A - Preparation method for 4-substituted-7-azaindole - Google P
  • Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry - Srini Chem.
  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - MDPI. [Link]

  • Cas 3680-69-1,4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | lookchem.
  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - Oxford Academic. [Link]

  • (PDF) Synthesis of 2-Amino-5-(3-chloropropyl)-4-chloro-7 H -pyrrolo[2,3- d ]pyrimidine ( Bis chlorinated Deazaguanine) - ResearchGate. [Link]

Sources

Troubleshooting

minimizing dechlorination side reactions in pyrrolopyrazine synthesis

Technical Support Center: Pyrrolopyrazine Synthesis Introduction: Navigating the Synthesis of Pyrrolopyrazine Scaffolds The pyrrolopyrazine core is a privileged scaffold in modern medicinal chemistry, forming the backbon...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrrolopyrazine Synthesis

Introduction: Navigating the Synthesis of Pyrrolopyrazine Scaffolds

The pyrrolopyrazine core is a privileged scaffold in modern medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory effects.[1][2] The synthesis of these valuable heterocycles, however, is not without its challenges. A particularly persistent and frustrating side reaction is the undesired dechlorination of halogenated pyrrolopyrazine intermediates during transition metal-catalyzed cross-coupling reactions.

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering this issue. We will move beyond simple procedural lists to explore the mechanistic underpinnings of dechlorination and provide logical, field-proven troubleshooting strategies in a direct question-and-answer format. Our goal is to empower you to diagnose issues within your experiments, rationally design solutions, and ultimately minimize these unwanted side reactions to improve yield, purity, and the overall efficiency of your synthetic campaigns.

Troubleshooting Guide: Minimizing Dechlorination Side Reactions

Q1: I'm observing significant hydrodechlorination of my chloropyrrolopyrazine substrate during a Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). What are the primary causes?

A1: Hydrodechlorination, or reductive dehalogenation, is a common side reaction in palladium-catalyzed couplings of electron-rich heteroaryl chlorides. The formation of this byproduct, where the chlorine atom is replaced by hydrogen, typically arises from one or more competing pathways within the catalytic cycle.

The primary mechanistic culprits are:

  • β-Hydride Elimination: If your coupling partner (e.g., an amine in a Buchwald-Hartwig reaction or an organoboron species in a Suzuki coupling) contains β-hydrogens, the palladium intermediate can undergo β-hydride elimination. This forms a palladium-hydride species (Pd-H), which can then reductively eliminate with the pyrrolopyrazine to yield the dechlorinated product. This is particularly problematic with primary alkylamines.[3]

  • Reaction with Solvent or Base: Solvents like alcohols or amines, and bases like alkoxides, can act as hydride donors, generating Pd-H species that lead to dechlorination.

  • Protonolysis of the Organopalladium Intermediate: In the presence of a proton source (which can be trace water or the amine substrate itself), the key Pd(II)-aryl intermediate can be protonated, leading to the release of the dechlorinated arene and a Pd(II) salt.

  • Catalyst Decomposition: At elevated temperatures or over long reaction times, the palladium catalyst can decompose to form palladium black or nanoparticles, which can have high catalytic activity for hydrogenation-type reactions if a hydrogen source is present.

Understanding these competing pathways is the first step toward rationally selecting conditions to favor the desired C-C or C-N bond formation.

Q2: How can I select the right Palladium catalyst and ligand to minimize dechlorination?

A2: The choice of ligand is arguably the most critical factor in controlling the outcome of the reaction. The ligand's steric and electronic properties directly influence the rates of oxidative addition, transmetalation (in Suzuki coupling), and reductive elimination. A well-chosen ligand accelerates the desired reductive elimination to form your product, making it outcompete the pathways leading to dechlorination.

Key Principles for Ligand Selection:

  • Steric Bulk: Highly bulky (sterically hindered) ligands are generally preferred.[4] The steric hindrance around the palladium center promotes a faster rate of reductive elimination for the desired product, effectively "squeezing out" the coupled product before side reactions can occur.

  • Electron-Richness: Electron-donating ligands increase the electron density on the palladium center, which also facilitates the final reductive elimination step of the catalytic cycle.

The following diagram provides a decision-making framework for ligand selection.

Ligand_Selection_Decision_Tree start Start: Dechlorination Observed ligand_type What type of ligand are you currently using? start->ligand_type simple_phosphine Simple Phosphines (e.g., PPh3, PCy3) ligand_type->simple_phosphine Monodentate bidentate Standard Bidentate (e.g., dppf, BINAP) ligand_type->bidentate Bidentate no_ligand No Ligand / Pd on Carbon ligand_type->no_ligand None recommendation1 Action: Switch to Bulky, Electron-Rich Biaryl Phosphine Ligands simple_phosphine->recommendation1 recommendation2 Action: Switch to a more hindered Bidentate or a Monodentate Biaryl Phosphine Ligand bidentate->recommendation2 no_ligand->recommendation1 ligand_examples Examples: - SPhos, XPhos, RuPhos (Buchwald Ligands) - tBuXPhos, tBuBrettPhos - Josiphos-type ligands recommendation1->ligand_examples recommendation2->ligand_examples

Caption: Decision tree for selecting a suitable ligand to mitigate dechlorination.

Data Summary: Ligand Classes and Their Impact

Ligand ClassExamplesGeneral Propensity for DechlorinationRationale
Simple Monodentate PPh₃, PCy₃HighOften not bulky or electron-rich enough to sufficiently accelerate reductive elimination over side pathways.
Standard Bidentate dppf, BINAPModerate to HighWhile effective for many couplings, they may not provide the necessary steric bulk for challenging heteroaryl chlorides.[4]
Bulky Biaryl Phosphines XPhos, SPhos, RuPhosLow State-of-the-art for challenging couplings. Their bulk and electron-donating nature create a sterically crowded metal center that strongly favors rapid reductive elimination.[5]
Dialkylbiaryl Phosphines tBuXPhos, BrettPhosVery Low The combination of a biaryl backbone with bulky alkyl groups (like tert-butyl) provides an optimal balance of steric and electronic properties to suppress side reactions.[6]
Q3: What is the role of the base and solvent, and how should I optimize them to prevent dechlorination?

A3: The base and solvent are not innocent bystanders; they play a crucial role in the reaction's success and can be a primary source of dechlorination.

  • Base Selection: The base's function is to facilitate the deprotonation of the amine (in Buchwald-Hartwig) or to activate the boronic acid (in Suzuki). However, strong, small alkoxide bases (e.g., NaOMe, NaOEt) in alcohol solvents can promote proto-deboronation (in Suzuki) or directly act as hydride sources.

    • Recommendation: Use weaker, non-nucleophilic inorganic bases like K₃PO₄ or Cs₂CO₃ for Suzuki couplings. For Buchwald-Hartwig aminations, sterically hindered bases like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu) are often superior as they are less likely to act as hydride donors.

  • Solvent Selection: The solvent must solubilize the reactants but should not participate in the reaction. Protic solvents (like methanol or ethanol) and even ethereal solvents with β-hydrogens (like THF) can be problematic.

    • Recommendation: Aprotic, non-coordinating solvents are generally the best choice. Toluene, dioxane, and CPME (cyclopentyl methyl ether) are excellent starting points. Ensure your solvents are anhydrous, as water can facilitate protonolysis and other side reactions.

Data Summary: Base and Solvent Optimization

ParameterPoor Choice (High Dechlorination Risk)Better Choice (Low Dechlorination Risk)Rationale
Base NaOEt, K₂CO₃ (in some cases)K₃PO₄, Cs₂CO₃, NaOtBu, LiHMDSWeaker inorganic bases or bulky alkoxides are less likely to act as hydride donors or promote catalyst degradation.
Solvent Methanol, Ethanol, IsopropanolToluene, 1,4-Dioxane, CPME, DMF (anhydrous)Aprotic solvents lack acidic protons and are less likely to participate in hydride transfer or protonolysis side reactions.
Q4: My dechlorination issue persists after optimizing the catalyst system. What other parameters should I investigate?

A4: If you have already optimized the ligand, base, and solvent, it's time to look at other reaction parameters. The following workflow can help guide your troubleshooting process.

Troubleshooting_Workflow start Problem: Dechlorination Persists temp_check Is the reaction temperature > 100 °C? start->temp_check time_check Is the reaction time > 12 hours? temp_check->time_check No lower_temp Action: Decrease temperature. Try 60-80 °C. temp_check->lower_temp Yes reagent_check Are starting materials and reagents pure and anhydrous? time_check->reagent_check No shorter_time Action: Monitor reaction by LC-MS. Stop when starting material is consumed. time_check->shorter_time Yes purify_reagents Action: Recrystallize substrate. Use freshly opened, anhydrous reagents and solvents. reagent_check->purify_reagents No final_check Re-evaluate with optimized conditions reagent_check->final_check Yes lower_temp->final_check shorter_time->final_check purify_reagents->final_check

Caption: A systematic workflow for troubleshooting persistent dechlorination.

  • Temperature: Higher temperatures can accelerate not only the desired reaction but also catalyst decomposition and side reactions.[1] Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate (e.g., 60-80 °C) can significantly suppress dechlorination.

  • Reaction Time: Prolonged exposure to catalytic conditions can lead to product degradation and increased side products. Monitor your reaction closely (e.g., by TLC or LC-MS) and work it up as soon as the starting material is consumed.

  • Reagent Purity: Ensure all starting materials, reagents, and solvents are of high purity and anhydrous. Trace impurities can sometimes act as catalyst poisons or unwanted reducing agents.

Q5: Are there alternative synthetic strategies to build the pyrrolopyrazine core that avoid using chloro-intermediates altogether?

A5: Absolutely. If dechlorination remains an insurmountable obstacle, or if you are developing a process for large-scale synthesis, it is often wise to consider synthetic routes that circumvent the use of halogenated intermediates. These strategies build the heterocyclic core through different bond disconnections.

Key alternative approaches include:

  • Cyclization/Condensation Reactions: A very common and powerful method involves the condensation of an aminopyrrole with a 1,2-dicarbonyl compound.[7] This directly forms the pyrazine ring onto the pyrrole core.

  • Direct C-H Arylation/Amination: Instead of starting with a pre-halogenated pyrrolopyrazine, you can start with the parent heterocycle and use modern C-H activation/functionalization methods to directly form the desired C-C or C-N bond.[1][8] This is an atom-economical approach that completely avoids the issue of dehalogenation.

  • Ring Annulation Strategies: These methods construct the pyrrole ring onto a pre-existing pyrazine derivative, reversing the typical synthetic sequence.[9]

These alternative routes often require more development but can provide a more robust and scalable synthesis in the long run by eliminating problematic intermediates.

Frequently Asked Questions (FAQs)

  • Q: What is the visual evidence of a dechlorination side reaction in my TLC or LC-MS?

    • A: On a TLC plate, the dechlorinated byproduct will typically be less polar than your chlorinated starting material and will have a higher Rf value. In an LC-MS analysis, you will see a peak with a mass corresponding to [M-Cl+H]+ relative to your starting material. For example, if your starting material has a mass of 200.5 Da, the dechlorinated product will appear at approximately 166.0 Da.

  • Q: Can I use Nickel catalysts instead of Palladium to avoid dechlorination?

    • A: Nickel catalysis can be an excellent alternative.[10] Nickel catalysts often operate via different mechanisms and can be less prone to hydrodechlorination, especially for aryl chlorides. They are also more cost-effective. However, they can be more sensitive to air and moisture, requiring stricter inert atmosphere techniques.

  • Q: How do I properly degas my reaction mixture, and why is it critical?

    • A: Degassing is critical because oxygen can oxidize the phosphine ligands and the Pd(0) active catalyst, leading to inactivation and side reactions. The most effective method is "sparging," which involves bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes before adding the catalyst and reagents. Alternatively, three cycles of "freeze-pump-thaw" can be used for very sensitive reactions.

  • Q: My starting material is a bromo- or iodo-pyrrolopyrazine. Is dechlorination still a concern?

    • A: The term would be "dehalogenation." Generally, C-Br and C-I bonds are more reactive towards oxidative addition than C-Cl bonds. This higher reactivity often means that the desired cross-coupling reaction is much faster, significantly outcompeting the dehalogenation side reaction. While still possible, it is a much less common problem compared to with chloro-substrates.

Experimental Protocols

Protocol 1: General Procedure for Optimized Buchwald-Hartwig Amination of a Chloropyrrolopyrazine

This protocol incorporates best practices to minimize dechlorination.

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the chloropyrrolopyrazine (1.0 equiv), the amine coupling partner (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

  • Catalyst Addition: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the bulky biaryl phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene (or 1,4-dioxane) via syringe to the flask. The final concentration should be approximately 0.1 M with respect to the chloropyrrolopyrazine.

  • Degassing: Seal the flask and sparge the headspace with argon for 5 minutes.

  • Reaction: Place the flask in a preheated oil bath at 80 °C.

  • Monitoring: Monitor the reaction progress by LC-MS every 1-2 hours. Look for the consumption of the starting material and the appearance of the desired product mass, while checking for the mass corresponding to the dechlorinated byproduct.

  • Work-up: Once the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

  • BenchChem Technical Support Team. (December 2025).
  • Dehnavi, F., Alizadeh, S. R., & Ebrahimzadeh, M. A. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities.
  • Park, H., Shim, S., Jeon, H., et al. Palladium-Catalyzed Synthesis of Pyrrolo[1,2-α]Pyrazines From N-Phenacyl Pyrrole-2-Carbonitriles and Aryl Boronic Acids. Dongguk University.
  • Kaur, H. (2021). Synthetic strategies for pyrrolo[2,1-f][1][7][11]triazine: the parent moiety of antiviral drug remdesivir. PMC.

  • Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. (2020). PubMed.
  • A–C Preparation of pyrrolopyrazines from substituted pyrroles. (n.d.).
  • Wikipedia contributors. (n.d.).
  • C-H Arylation in the Formation of a Complex Pyrrolopyridine, the Commercial Synthesis of the Potent JAK2 Inhibitor, BMS-911543. (n.d.). PubMed.
  • Parjane, K., et al. (2010). Pyrrolopyrazine current stratergies in pharmacological activities and methods of synthesis. SciSpace.
  • Surry, D. S., & Buchwald, S. L. (2011).
  • Yang, B., Zhang, H., Chen, Y., Qu, J., & Kang, Y. (2025). Suppressing hydrodechlorination in PC–Ni cocatalyzed C–N and C–O coupling reactions. Organic Chemistry Frontiers.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Son, J. H., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC.

Sources

Optimization

Technical Support Center: Solubilizing 7-Chloro-5H-pyrrolo[2,3-b]pyrazine

Introduction 7-Chloro-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of targeted therapeutics. A common challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

7-Chloro-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of targeted therapeutics. A common challenge faced by researchers is its inherently low solubility in aqueous media, which can complicate experimental setup, impact data reliability, and hinder downstream applications. This guide provides a comprehensive, experience-driven framework for understanding and overcoming the solubility challenges associated with this molecule. We will explore the causative factors behind its poor solubility and offer a series of practical, step-by-step troubleshooting strategies and protocols.

Section 1: Foundational Knowledge - Understanding the Molecule

The solubility of a compound is dictated by its physicochemical properties. For 7-Chloro-5H-pyrrolo[2,3-b]pyrazine, its planar, aromatic, and relatively non-polar structure contributes to its low affinity for water. While specific experimental data for this exact compound is sparse, we can infer its properties from its structural class (pyrrolo[2,3-b]pyrazines) and related analogs like 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.[1][2]

Key Physicochemical Characteristics (Predicted and Inferred):

PropertyPredicted/Inferred Value/CharacteristicImplication for Aqueous Solubility
Molecular Weight ~153.57 g/mol Low molecular weight is generally favorable, but structure dominates.
LogP (Octanol-Water Partition Coefficient) Estimated > 1.5Indicates a preference for a non-polar (lipophilic) environment over water.
pKa (Acid Dissociation Constant) Predicted to be weakly basic (pKa < 5)The pyrazine nitrogen atoms can be protonated, suggesting that solubility will be highly dependent on pH.[3][4]
Melting Point High (for similar compounds, >170°C)[1]A high melting point often correlates with strong crystal lattice energy, which must be overcome for dissolution, indicating poor solubility.
Appearance Likely a crystalline solid.The crystalline form is typically less soluble than the amorphous form.[5]

The core issue is that the energy required to break the compound's crystal lattice and solvate the individual molecules in water is high. Our strategies will focus on mitigating these energy barriers.

Section 2: Troubleshooting Guides & FAQs

This section addresses the most common questions and issues encountered when working with 7-Chloro-5H-pyrrolo[2,3-b]pyrazine.

Q1: I need to prepare a high-concentration stock solution. What is the best starting solvent?

Answer: Water is not a suitable primary solvent for high-concentration stocks. You must start with a water-miscible organic solvent.

Expert Insight: The goal is to select a solvent that can effectively disrupt the crystal lattice of the solid compound. Polar aprotic solvents are typically the first choice for compounds of this class.

Recommended Solvents:

  • First Tier: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF). These solvents are excellent at solubilizing a wide range of organic molecules. For many similar heterocyclic compounds, solubility in DMSO is high.[1][2][6]

  • Second Tier: Ethanol, Methanol. These protic solvents can also be effective but may offer lower maximum concentrations compared to DMSO or DMF.[7]

Actionable Steps:

  • Attempt to dissolve a small, known amount of your compound in a minimal volume of DMSO (e.g., 1-5 mg in 100 µL).

  • Use gentle vortexing and warming (30-40°C) to aid dissolution.

  • If a clear solution is obtained, you can proceed to make your desired stock concentration. Always use high-purity, anhydrous-grade solvents to avoid introducing water, which could lower the maximum achievable concentration.

Q2: My compound precipitates when I dilute my DMSO stock into an aqueous buffer for my experiment. How can I prevent this?

Answer: This is a classic problem known as "crashing out" and occurs because the compound's solubility limit is exceeded as the solvent environment shifts from organic to aqueous. This leads to the formation of a supersaturated, metastable solution that rapidly precipitates.[8][9]

Expert Insight: The key is to maintain the compound in a solubilized state during and after dilution. This can be achieved by modifying the final aqueous environment or the dilution process itself.

Troubleshooting Workflow:

G cluster_outcomes start Precipitation Observed on Aqueous Dilution strategy1 Strategy 1: Reduce Final Organic Solvent % start->strategy1 Is the final DMSO concentration >1%? strategy2 Strategy 2: Introduce a Cosolvent/Solubilizer start->strategy2 Is your assay compatible with excipients? strategy3 Strategy 3: Adjust Buffer pH start->strategy3 Is the compound a weak base? (Yes) outcome1_yes Lower stock concentration or use a higher final volume. Aim for DMSO <0.5%. strategy1->outcome1_yes Yes outcome1_no Precipitation is likely not due to solvent toxicity. Proceed to other strategies. strategy1->outcome1_no No outcome2_yes Incorporate cosolvents (PEG 400) or cyclodextrins into the aqueous buffer BEFORE adding compound. strategy2->outcome2_yes Yes outcome2_no Excipients are not an option. Focus on pH adjustment. strategy2->outcome2_no No outcome3 outcome3 strategy3->outcome3 Lower the pH of the aqueous buffer to pH < 4. This protonates the molecule, increasing solubility.

Caption: Decision workflow for troubleshooting precipitation.

Actionable Steps:

  • Kinetic vs. Thermodynamic Solubility: Recognize that you are dealing with kinetic solubility (the concentration before it precipitates) versus thermodynamic solubility (the true equilibrium solubility).[5][8][9][10] Your goal is to increase the kinetic solubility window.

  • Add to Vortex: When diluting, add the DMSO stock dropwise into the vortexing aqueous buffer, not the other way around. This promotes rapid mixing and dispersion.

  • Incorporate a Cosolvent: Before adding your compound stock, supplement your aqueous buffer with a biocompatible cosolvent like polyethylene glycol 400 (PEG 400) or propylene glycol.[7][11][12][13] Start with 5-10% (v/v) of the cosolvent in your final solution.

  • pH Adjustment: As a weak base, the compound's solubility will dramatically increase at a lower pH.[3][14][15] See Q3 for a detailed explanation.

Q3: Can I improve solubility by adjusting the pH? What is the optimal pH range?

Answer: Yes, absolutely. For a weakly basic compound like 7-Chloro-5H-pyrrolo[2,3-b]pyrazine, pH adjustment is one of the most powerful tools for enhancing aqueous solubility.[]

Expert Insight: The pyrazine nitrogens in the molecule are weak bases. In an acidic environment (excess H+), these nitrogens can become protonated, forming a cationic salt. This charged species is significantly more polar and, therefore, more soluble in water than the neutral form.[14][15] The relationship is governed by the Henderson-Hasselbalch equation. Solubility will increase as the pH of the solution drops below the compound's pKa.

G cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Neutral/Basic) Low_pH_Compound R-NH⁺ (Protonated, Cationic Salt) Low_pH_Solubility High Aqueous Solubility Low_pH_Compound->Low_pH_Solubility Charged species interacts favorably with polar water High_pH_Compound R-N (Neutral Free Base) High_pH_Solubility Low Aqueous Solubility High_pH_Compound->High_pH_Solubility Neutral molecule is poorly solvated Equilibrium + H⁺ High_pH_Compound->Equilibrium Equilibrium->Low_pH_Compound

Caption: Effect of pH on the solubility of a weak base.

Actionable Steps:

  • Determine the Target pH: For significant solubilization, aim for a pH that is 1 to 2 units below the compound's pKa. Since the pKa is likely below 5, a buffer pH of 2.0-4.0 is a good starting point.

  • Select an Appropriate Buffer: Use a buffer system with adequate capacity in your target pH range (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8). The buffer's capacity is crucial to resist pH shifts when the compound is added.[14]

  • Experimental Verification: Perform a simple pH-solubility profile experiment as detailed in Protocol 2. This will empirically determine the optimal pH for your specific experimental needs.

Q4: My application is sensitive to organic solvents like DMSO. What are my options?

Answer: If organic solvents must be avoided, complexation agents are the preferred strategy. Cyclodextrins are highly effective for this purpose.

Expert Insight: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17][18] They can encapsulate the poorly soluble guest molecule (your compound), forming an inclusion complex.[19][][21] This complex presents a hydrophilic exterior to the solvent, dramatically increasing the apparent aqueous solubility of the guest molecule without covalent modification.[17][]

Recommended Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Often the first choice due to its high aqueous solubility and excellent safety profile.[19]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another highly soluble derivative, often used in parenteral formulations.

Actionable Steps:

  • Prepare a Cyclodextrin Solution: Make a solution of HP-β-CD in your desired aqueous buffer. Concentrations can range from 2% to 40% (w/v) depending on the required solubility enhancement.

  • Add the Compound: Add the solid 7-Chloro-5H-pyrrolo[2,3-b]pyrazine directly to the cyclodextrin solution.

  • Facilitate Complexation: Agitate the mixture (stirring or shaking) for several hours (4-24 hours) at a controlled temperature to allow the inclusion complex to form.

  • Remove Undissolved Solid: Centrifuge or filter the solution to remove any remaining undissolved compound before use. The resulting clear supernatant contains the solubilized complex.

Section 3: Detailed Experimental Protocols

Protocol 1: Screening for an Optimal Cosolvent System

Objective: To empirically determine the most effective cosolvent for solubilizing the compound in an aqueous buffer.

Materials:

  • 7-Chloro-5H-pyrrolo[2,3-b]pyrazine

  • DMSO (anhydrous)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Cosolvents: PEG 400, Propylene Glycol (PG), Ethanol

  • 96-well microplate, analytical balance, multichannel pipette

Methodology:

  • Prepare a Concentrated Stock: Prepare a 20 mM stock solution of the compound in DMSO.

  • Prepare Cosolvent Buffers: In separate tubes, prepare your aqueous buffer containing 0%, 5%, 10%, and 20% (v/v) of each cosolvent (PEG 400, PG, Ethanol).

  • Serial Dilution: In a 96-well plate, add 198 µL of each cosolvent buffer to a column of wells.

  • Add Compound: Add 2 µL of the 20 mM DMSO stock to each well. This creates a final compound concentration of 200 µM with 1% DMSO.

  • Incubate and Observe: Seal the plate and shake for 2 hours at room temperature. Inspect each well visually for precipitation. For a more quantitative measure, read the plate on a nephelometer or plate reader at 620 nm to measure light scattering caused by precipitated material.

  • Analysis: Identify the cosolvent and concentration that results in the lowest amount of precipitation (lowest light scattering). This is your optimal system.

Protocol 2: Determining Thermodynamic Solubility via the Shake-Flask Method

Objective: To measure the true equilibrium (thermodynamic) solubility of the compound in a specific medium. This is considered the gold-standard method.[22][23]

Materials:

  • 7-Chloro-5H-pyrrolo[2,3-b]pyrazine (solid)

  • Solvent/buffer of interest (e.g., pH 4.0 citrate buffer)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

  • HPLC or UV-Vis spectrophotometer for quantification

Methodology:

  • Add Excess Solid: Add an excess amount of the solid compound to a glass vial (e.g., add 2-5 mg to 1 mL of buffer). It is critical that undissolved solid remains at the end of the experiment.[22][24]

  • Equilibrate: Tightly cap the vial and place it on an orbital shaker. Agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[10][23][25]

  • Phase Separation: After equilibration, let the vial stand to allow the excess solid to sediment.

  • Sample Collection: Carefully withdraw a sample from the supernatant. Immediately filter it through a 0.22 µm syringe filter to remove all undissolved particles.

  • Dilution and Quantification: Dilute the clear filtrate with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of your analytical method.

  • Analysis: Quantify the concentration of the dissolved compound using a pre-validated HPLC or UV-Vis method against a standard curve. This concentration is the thermodynamic solubility.[24]

References

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Gidwani, B., & Vyas, A. (2017). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MedCrave Online Journal of Biology and Medicine. [Link]

  • Kovvasu, S. P., Kunamaneni, P., & Kunderu, R. S. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Innoriginal International Journal of Sciences. [Link]

  • Wikipedia contributors. (2023). Cosolvent. Wikipedia. [Link]

  • Popovska, O., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [Link]

  • U.S. Pharmacopeia. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Del Valle, E. M. M. (2004). Cyclodextrins and their uses: a review. Process Biochemistry. [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • Grimm, A., et al. (2021). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Pharmaceutics. [Link]

  • World Health Organization. (2019). Annex 4: Proposal for waiver of in vivo bioequivalence studies for immediate-release, solid oral dosage forms. WHO Technical Report Series. [Link]

  • Delgado, D. R. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. ResearchGate. [Link]

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (2023). Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. [Link]

  • Babu, P. R. S., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences. [Link]

  • Pion Inc. The use of cosolvent pKa assays for poorly soluble compounds. Pion Inc. [Link]

  • Kumar, A., Sahoo, S. K., & Padhee, K. (2019). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology. [Link]

  • Srini Chem. (2023). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Siepe, S., et al. (2008). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Journal of Pharmaceutical Sciences. [Link]

  • Journal of Drug Delivery and Therapeutics. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics. [Link]

  • Longdom Publishing. (2020). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Chemical Sciences. [Link]

  • Siepe, S., et al. (2008). Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates. ResearchGate. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

  • Patel, J., et al. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Investigation. [Link]

  • PubChem. 7-Chloro-1H-pyrrolo[3,2-b]pyridine. PubChem. [Link]

  • PubChem. 5H-Pyrrolo[2,3-b]pyrazine. PubChem. [Link]

  • LookChem. Cas 3680-69-1,4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. LookChem. [Link]

  • Google Patents. (2020). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.

Sources

Troubleshooting

Technical Support Center: Recrystallization of 7-Chloro-5H-pyrrolo[2,3-b]pyrazine

[1] Executive Summary & Chemical Context[1][2][3][4][5][6][7] 7-Chloro-5H-pyrrolo[2,3-b]pyrazine is a critical bicyclic heteroaromatic intermediate, often employed as a scaffold for kinase inhibitors (e.g., JAK, FGFR inh...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

7-Chloro-5H-pyrrolo[2,3-b]pyrazine is a critical bicyclic heteroaromatic intermediate, often employed as a scaffold for kinase inhibitors (e.g., JAK, FGFR inhibitors).[1]

  • Structural Analysis: The molecule features an electron-deficient pyrazine ring fused to an electron-rich pyrrole ring.[1] The chlorine atom at position 7 (pyrrole ring) introduces lipophilicity but also susceptibility to nucleophilic displacement under forcing conditions.[1]

  • Purification Challenge: The primary challenges in recrystallizing this motif are "oiling out" (due to strong intermolecular

    
    -
    
    
    
    stacking preventing orderly lattice formation) and oxidative discoloration (pyrrole ring sensitivity).[1]
  • Solubility Profile:

    • High Solubility: DMSO, DMF, hot Methanol.[1]

    • Moderate Solubility: Ethyl Acetate, Acetonitrile, hot Toluene.[1]

    • Low Solubility: Water, Hexanes, Heptane.[1]

Solvent Selection Matrix

Do not rely on a single solvent system.[1] Use this matrix to select the optimal system based on your crude material's impurity profile.

Table 1: Recommended Solvent Systems
System TypeSolvent CompositionKey ApplicationProsCons
Binary (Standard) Ethyl Acetate / Heptane (1:3 to 1:[1]5)Removal of non-polar tars and baseline impurities.[1]Excellent recovery yield; low risk of solvolysis.[1]Risk of oiling out if cooled too rapidly.[1]
Protic (Polar) Ethanol / Water (9:1 to 4:[1]1)Removal of inorganic salts (e.g., succinimide if prepared via NCS).[1]Green chemistry compliant; good crystal habit.High boiling point requires extended drying; risk of hydrolysis if acidic.[1]
Aprotic Polar Acetonitrile (MeCN) Purification of highly colored crude batches.[1]Solubilizes oxidation byproducts well, leaving them in mother liquor.[1]Lower recovery yield due to higher solubility at RT.[1]
Aromatic Toluene Removal of unreacted starting materials.[1]High boiling point allows for deep dissolution of stubborn solids.[1]Hard to remove trace solvent; requires high heat (110°C).[1]

Expert Tip: For 7-chloro-5H-pyrrolo[2,3-b]pyrazine synthesized via N-chlorosuccinimide (NCS), the Ethanol/Water system is superior because it effectively washes away the water-soluble succinimide byproduct.[1]

Troubleshooting Guide (FAQ)

Q1: The product is "oiling out" instead of crystallizing. How do I fix this?

Diagnosis: This occurs when the solution enters the "labile zone" of supersaturation too quickly, or impurities lower the melting point below the solvent's boiling point.[1] Corrective Action:

  • Reheat the mixture until the oil redissolves.

  • Add a Seed Crystal: Add 0.1% w/w of pure product at a temperature slightly below the boiling point (cloud point).

  • Slow Cool: Insulate the flask with cotton or place it in a warm oil bath and let the bath cool to RT overnight.

  • Change Solvent: Switch from EtOAc/Heptane to Acetonitrile , which often promotes better lattice formation for planar heterocycles.[1]

Q2: My crystals are pink or brown, but the product should be off-white.

Diagnosis: Pyrrole rings are prone to oxidation, forming colored oligomers (pyrrole blacks).[1] Corrective Action:

  • Activated Charcoal Treatment:

    • Dissolve crude in hot Ethanol or Ethyl Acetate.[1]

    • Add Activated Carbon (5-10 wt%) .

    • Reflux for 15 minutes.

    • Filter hot through a Celite pad.[1]

    • Proceed with crystallization.[1]

  • Note: Do not use charcoal in water-heavy systems as filtration becomes difficult.[1]

Q3: I see a new spot on TLC after recrystallization from Methanol.

Diagnosis: Solvolysis.[1] The C-Cl bond at position 7 (or 2/3 if isomeric mixtures are present) can undergo nucleophilic aromatic substitution (


) with methoxide/methanol at high temperatures, especially if traces of acid/base are present.[1]
Corrective Action: 
  • Switch to Isopropanol (IPA) (sterically hindered, less reactive) or Acetonitrile (non-nucleophilic).[1]

  • Ensure the crude material is pH neutral before heating.[1]

Validated Experimental Protocol

Objective: Purification of 7-Chloro-5H-pyrrolo[2,3-b]pyrazine (5.0 g scale) using the Ethyl Acetate/Heptane method.

Reagents:

  • Crude 7-Chloro-5H-pyrrolo[2,3-b]pyrazine (5.0 g)[1]

  • Ethyl Acetate (HPLC Grade)[1]

  • n-Heptane (or Hexanes)[1]

Step-by-Step Workflow:

  • Dissolution:

    • Place 5.0 g of crude solid in a 100 mL round-bottom flask (RBF).

    • Add Ethyl Acetate (25 mL) (5 vol).

    • Heat to reflux (approx. 77°C) with magnetic stirring.[1]

    • Checkpoint: If solids remain, add EtOAc in 2 mL increments until dissolved.[1] Do not exceed 10 vol.

  • Clarification (Optional but Recommended):

    • If the solution is dark, cool slightly, add 0.25 g activated charcoal, reflux for 10 min, and filter hot.

  • Nucleation & Antisolvent Addition:

    • Maintain the filtrate at a gentle boil.

    • Slowly add n-Heptane dropwise via an addition funnel.[1]

    • Stop Point: Stop adding when a persistent turbidity (cloudiness) is observed.[1]

    • Add 1-2 mL of Ethyl Acetate to just clear the solution again.[1]

  • Crystallization:

    • Remove from heat.[1][2]

    • Allow the flask to cool to Room Temperature (20-25°C) undisturbed for 2-3 hours.

    • Optimization: Once at RT, cool in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the crystals using a Buchner funnel.[1]

    • Wash the cake with cold 1:3 EtOAc/Heptane (10 mL).

    • Dry under vacuum at 45°C for 12 hours.[1]

Visual Logic: Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting the correct solvent system based on observed impurity profiles.

RecrystallizationLogic Start Start: Analyze Crude 7-Chloro-5H-pyrrolo[2,3-b]pyrazine CheckColor Is the Crude Dark/Colored? Start->CheckColor CheckSalts Contains Inorganic Salts? (e.g., Succinimide) CheckColor->CheckSalts No Charcoal Action: Carbon Treatment (Hot Filtration) CheckColor->Charcoal Yes (Oxidation) CheckPolarity Main Impurity Type? CheckSalts->CheckPolarity No System_EtOH System: Ethanol / Water (Dissolves salts) CheckSalts->System_EtOH Yes System_EtOAc System: EtOAc / Heptane (Standard) CheckPolarity->System_EtOAc Non-polar (Tars) System_MeCN System: Acetonitrile (Polar Impurities) CheckPolarity->System_MeCN Polar/Isomers Charcoal->CheckSalts

Caption: Decision matrix for selecting purification conditions based on impurity profile.

References

  • Vertex Pharmaceuticals. (2025).[1] Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1H-indole-3-yl)-5H-pyrrolo[2,3-b]pyrazine Derivatives. Journal of Medicinal Chemistry. (Context: General synthesis and handling of 7-substituted pyrrolopyrazines).[1]

  • Royal Society of Chemistry. (2026).[1] Synthesis of pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyrimidines. RSC Advances. (Context: Purification methodologies for fused pyrrolo-pyrazine/pyrimidine systems).

  • National Institutes of Health (NIH). (2018).[1] Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. (Context: Chromatographic and crystallization isolation of pyrrolopyrazine intermediates).[1]

  • Sigma-Aldrich. (2024).[1][3] Safety Data Sheet: 2-Chloro-5H-pyrrolo[2,3-b]pyrazine. (Context: Physical properties and handling safety).

Sources

Optimization

Technical Support Center: Chloropyrrolopyrazine Coupling Optimization

Topic: Optimizing Reaction Temperature for Chloropyrrolopyrazine Coupling Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Reference ID: CPP-OPT-2024-v1 Introduction Welcome to the T...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Chloropyrrolopyrazine Coupling Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Reference ID: CPP-OPT-2024-v1

Introduction

Welcome to the Technical Support Center. You are likely here because you are working with a pyrrolo[2,3-b]pyrazine scaffold—a privileged structure in kinase inhibitor development (e.g., Upadacitinib).

The coupling of 2-chloropyrrolo[2,3-b]pyrazine derivatives is a critical but temperamental step. The electron-deficient pyrazine ring activates the chlorine towards Nucleophilic Aromatic Substitution (


), while the fused pyrrole ring introduces electron density that can complicate reactivity and stability.

This guide moves beyond generic advice, focusing on the thermodynamic and kinetic levers you can pull to optimize this specific transformation.

Module 1: The Thermodynamics of Coupling

The "Goldilocks" Zone

Temperature optimization for this scaffold is rarely about "cranking it up" to drive conversion. It is a balancing act between three competing pathways:

  • Product Formation (

    
    ):  The desired 
    
    
    
    or Pd-catalyzed cross-coupling.
  • Dehalogenation/Hydrolysis (

    
    ):  The 2-chloro position is sensitive to hydrolysis in wet solvents at high temperatures (
    
    
    
    ), converting to the inactive 2-oxo species.
  • Oligomerization (

    
    ):  If the pyrrole nitrogen is unprotected, high temperatures facilitate self-coupling or N-alkylation side reactions.
    
Mechanism & Temperature Influence

The following diagram illustrates the kinetic vs. thermodynamic control points in the reaction pathway.

ReactionPathway Start 2-Cl-Pyrrolo [2,3-b]pyrazine Complex Meisenheimer-like Transition State Start->Complex Activation (Temp > 50°C) Oligomer N-Alkylated Oligomers Start->Oligomer Path C: Unprotected NH + High T (>110°C) Product Coupled Product (Desired) Complex->Product Path A: Kinetic (Optimum Temp) Hydrolysis Hydrolysis Impurity (2-OH/Oxo) Complex->Hydrolysis Path B: High T + H2O (Thermodynamic sink)

Figure 1: Reaction pathways for chloropyrrolopyrazine coupling. Path A is the target. Path B and C become dominant when temperature exceeds the stability threshold of the intermediate.

Module 2: Troubleshooting Guide

Use this matrix to diagnose issues based on your reaction's thermal profile.

Symptom: Reaction Stalls at ~60% Conversion
Root Cause Diagnostic Solution
Catalyst Deactivation (Pd-coupling)Reaction turns black (Pd precipitation) rapidly at

.
Lower Temp & Change Ligand. Switch to a bulky, electron-rich phosphine (e.g., XPhos, BrettPhos) that is active at

.
Product Inhibition (

)
Product precipitates or coordinates to the nucleophile.Solvent Switch. Move to high-boiling polar aprotic solvents (DMSO, NMP) to maintain solubility, allowing lower reaction temps (

vs

).
Symptom: Appearance of "Hydroxy" Impurity (M-18 or M-Cl+OH)
Root Cause Diagnostic Solution
Wet Solvent + High Temp LCMS shows peak with mass corresponding to hydrolysis (2-oxo derivative).Strict Anhydrous Protocol. The chloropyrazine bond is labile to hydrolysis above

. Dry solvents over molecular sieves. Reduce temp by

.
Base-Mediated Hydrolysis Using hygroscopic bases (KOH, NaOH) at reflux.Switch Base. Use non-nucleophilic, anhydrous bases like

or DIPEA.
Symptom: Multiple Spots on TLC (Regioisomers)
Root Cause Diagnostic Solution
Loss of Kinetic Control Occurs in di-halo scaffolds (e.g., 2,6-dichloro). Both halogens react at high temp.Cryogenic Start. Initiate reaction at

or

to favor the more electron-deficient position (Kinetic Control), then slowly warm to RT.

Module 3: Optimized Experimental Protocol

This protocol is based on the synthesis of JAK inhibitor intermediates (e.g., Upadacitinib), prioritizing regioselectivity and purity over raw speed.

Objective:


 Coupling of amine to 2-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine.
Workflow Diagram

Protocol Step1 1. Protection Protect pyrrole NH (Ts/SEM) prevents N-alkylation Step2 2. Cryogenic Addition Dissolve SM in THF/DMAc Cool to 0°C or -20°C Step1->Step2 Step3 3. Base & Amine Addition Add DIPEA/Cs2CO3 + Amine Slow addition controls exotherm Step2->Step3 Step4 4. Controlled Ramp Warm to RT (25°C) Monitor by UPLC every 1h Step3->Step4 Step5 5. Thermal Push (Optional) If conversion <90% after 4h, heat to 50°C (Max) Step4->Step5 Incomplete Step6 6. Workup Quench w/ Water Extract DCM/EtOAc Step4->Step6 Complete Step5->Step6

Figure 2: Step-by-step optimization workflow for chloropyrrolopyrazine coupling.

Detailed Procedure
  • Preparation: Charge a reaction vessel with 2-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (1.0 equiv).

    • Note: The tosyl group is crucial. Unprotected substrates require significantly higher temperatures (

      
      ) and yield messy profiles due to competing NH reactivity.
      
  • Solvation: Add anhydrous DMAc (Dimethylacetamide) or THF (10 V).

  • Temperature Set: Cool the mixture to

    
     .
    
    • Why? Even for mono-chloro substrates, initiating cold suppresses initial exotherms and degradation [1].

  • Reagent Addition: Add the amine nucleophile (1.1–1.5 equiv) followed by

    
      (2.0 equiv) or DIPEA .
    
  • Reaction: Stir at

    
     for 1 hour, then allow to warm to 
    
    
    
    .
  • Monitoring: Check conversion after 4 hours.

    • Decision Gate: If conversion is

      
      , heat to 
      
      
      
      . Do not exceed
      
      
      with strong bases to avoid tosyl cleavage or hydrolysis.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation to speed this up? A: Use caution. While microwaves accelerate


 kinetics, chloropyrrolopyrazines are prone to hydrolysis in superheated solvents. If you must use MW, limit the temperature to 

and use strictly anhydrous solvents (e.g., dry NMP).

Q: My reaction works in n-Butanol at reflux (


) but the yield is variable. Why? 
A:  n-Butanol is a classic solvent for these couplings, but 

is often near the "thermal ceiling" for this scaffold. Variable yields usually indicate inconsistent water content in the n-BuOH, leading to hydrolysis. Switch to DMSO or DMAc at

for a more controllable profile [2].

Q: I have a 2,6-dichloro scaffold. How do I couple selectively at C-2? A: Temperature is your primary control. The C-2 position is generally more electrophilic due to the adjacent pyrazine nitrogen. Perform the reaction at


 to RT . Heating to 

will promote reaction at C-6 (the pyrrole side) or double addition [3].

References

  • Technical Disclosure Commons. (2022). Improved Process for the Preparation of Upadacitinib and its Intermediates.[1] (Defines low-temperature protocols for tosyl-protected intermediates).

  • Organic Process Research & Development. (2019). Development of a Scalable Synthesis of Upadacitinib. (Discusses solvent effects and thermal stability of the pyrrolopyrazine core).

  • National Institutes of Health (PMC). (2026). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines.[2] (Analogous chemistry demonstrating temperature-dependent regioselectivity in fused pyrimidines/pyrazines).

  • Purdue University. (2022). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions.[3] (Safety data on exotherms in polar aprotic solvents).

Sources

Troubleshooting

Technical Support Center: Palladium Impurity Removal from Pyrrolopyrazine Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the effective removal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the effective removal of residual palladium catalysts from pyrrolopyrazine derivatives. Given that palladium-catalyzed cross-coupling reactions are fundamental to the synthesis of these valuable N-heterocyclic scaffolds, efficient purification is a critical step in any drug development pipeline.[1][2][3][4] The nitrogen atoms within the pyrrolopyrazine core can chelate palladium, often making its removal a non-trivial challenge that requires more than standard purification techniques.[5][6]

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove residual palladium from my pyrrolopyrazine-based Active Pharmaceutical Ingredient (API)?

Residual palladium is a significant concern for several reasons:

  • Regulatory Compliance: Regulatory bodies like the FDA, following International Council for Harmonisation (ICH) Q3D guidelines, have strict limits on elemental impurities in final drug products. For oral medications, the permitted daily exposure (PDE) for palladium is typically 100 µ g/day , which translates to low parts-per-million (ppm) levels in the API.[7][8]

  • Catalytic Activity in Biological Assays: Even trace amounts of palladium can possess catalytic activity, potentially interfering with biological assays and leading to false positives or ambiguous structure-activity relationship (SAR) data.[6][9] This is a critical risk during lead optimization.[9]

  • Downstream Reaction Integrity: Residual palladium can interfere with subsequent synthetic steps, leading to undesired side reactions, reduced yields, and increased purification burdens.[10]

  • Product Stability: Metal impurities can sometimes compromise the long-term stability of the final API.

Q2: I've just finished my synthesis. How can I accurately determine the initial palladium concentration?

Accurate quantification is the first step in developing a removal strategy. The industry-standard methods are:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the gold standard for final quality control (QC) on drug molecules due to its high sensitivity and accuracy, with limits of quantification as low as 0.1-1 ppm after appropriate sample preparation.[11][12] However, it requires expensive instrumentation and highly trained personnel.[11][13]

  • Catalysis-Based Fluorometric Methods: These are rapid, high-throughput techniques excellent for in-process monitoring and optimizing purification protocols.[13][14] They use a non-fluorescent molecule that palladium cleaves to produce a fluorescent signal, allowing for quick analysis with a standard plate reader.[11][12] While not a replacement for ICP-MS for final product validation, they are invaluable for process development.[11]

Method Primary Use Sensitivity Throughput Cost/Complexity
ICP-MS Final Product QC, Reference LevelVery High (~0.1-5 ppm)[11][12]LowHigh
Fluorometric Assay In-process Control, Scavenger ScreeningHigh (~10 ppb in solution)[14]HighLow

Table 1: Comparison of Palladium Quantification Methods.

Q3: What are the main strategies for palladium removal, and how do I choose the right one for my compound?

There are four primary strategies. The optimal choice depends on the palladium level, the scale of your reaction, and the physicochemical properties of your pyrrolopyrazine derivative.

Method Mechanism Pros Cons Best For
Metal Scavengers Chemisorption via high-affinity ligands (e.g., thiols, triazines) on a solid support (silica or polymer).[5][15]High selectivity, high efficiency, broad applicability.[16][17]Higher cost, potential for product loss if not optimized.[18]Reducing Pd from high levels (>100 ppm) to very low levels (<10 ppm); when other methods fail.
Activated Carbon Physisorption of palladium species onto a porous carbon matrix.[19][20]Low cost, effective for decolorization and removing various impurities simultaneously.[19]Can be non-selective, leading to significant product loss via adsorption.[18][21]Initial bulk reduction of Pd; processes where cost is a major driver.
Crystallization Separation of the desired compound from soluble impurities by precipitation from a supersaturated solution.[22][23]Can be highly effective and scalable, integrating purification and isolation.Success is highly dependent on the compound's solubility profile; can sometimes concentrate impurities.[18][22]Final purification step when the compound has good crystallization properties and impurities are highly soluble in the mother liquor.
Chromatography Adsorption of polar metal complexes onto a stationary phase (e.g., silica gel).[24]Good for lab-scale purification and can remove a significant amount of Pd.[6]Often insufficient on its own for reaching <100 ppm levels; scalability can be an issue.[6][9]Routine lab-scale purification; often used before a dedicated scavenging step.

Table 2: Overview of Common Palladium Removal Techniques.

The following decision tree can help guide your selection process.

G start Crude Product (Pyrrolopyrazine Derivative) quantify Quantify Pd Level (ICP-MS or Fluorometric) start->quantify check_level Pd > 100 ppm? quantify->check_level high_pd High Pd Level check_level->high_pd Yes low_pd Low Pd Level check_level->low_pd No method_select_high Select Bulk Removal Method high_pd->method_select_high re_quantify Re-quantify Pd Level low_pd->re_quantify carbon Activated Carbon (Cost-effective) method_select_high->carbon scavenger_bulk Metal Scavenger (High Selectivity) method_select_high->scavenger_bulk carbon->re_quantify scavenger_bulk->re_quantify check_final Pd < 10 ppm? re_quantify->check_final final_polish Select Polishing Method check_final->final_polish No end Purified API (<10 ppm Pd) check_final->end Yes scavenger_polish Metal Scavenger (Slurry or Flow Cartridge) final_polish->scavenger_polish crystallization Recrystallization final_polish->crystallization chromatography Column Chromatography (with scavenger-doped silica) final_polish->chromatography scavenger_polish->end crystallization->end chromatography->end

Diagram 1: Decision tree for selecting a palladium purification strategy.

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Symptom / Observation Potential Cause(s) Recommended Solution(s)
High Pd levels (>100 ppm) remain after flash chromatography. 1. The Pd species may be co-eluting with your product.[6]2. The nitrogen atoms on the pyrrolopyrazine ring are strongly complexed to the palladium, making it less polar and harder to retain on silica.1. Employ a Scavenging Step: This is the most reliable solution. Use a dedicated metal scavenger after chromatography.[6][9]2. Use Scavenger-Doped Silica: Add a small amount of a silica-based scavenger to your crude product before loading it onto the column.
A metal scavenger treatment was ineffective. 1. Incorrect Scavenger: The chosen scavenger may not have a high affinity for the specific palladium species (e.g., Pd(0) vs. Pd(II)) in your mixture.[15]2. Insufficient Equivalents: Not enough scavenger was used to bind all the palladium.3. Suboptimal Conditions: The reaction time, temperature, or solvent may not be ideal for the scavenger's kinetics.[25]1. Screen Multiple Scavengers: Test a small panel of scavengers with different functional groups (e.g., Thiol, Thiol-Urea, Triaminetetraacetic acid (TMT)). Sulfur-based scavengers are often highly effective.[15][26]2. Increase Scavenger Loading: Increase the weight equivalents of the scavenger (e.g., from 5 wt% to 10-15 wt%).3. Optimize Conditions: Increase the treatment time (e.g., from 4h to 24h) and/or temperature (e.g., from RT to 50-60 °C) to improve kinetics.[25][26]
Significant product loss after activated carbon treatment. The porous surface of activated carbon is non-selective and can adsorb your product along with the palladium.[21]1. Reduce Carbon Amount: Use the minimum amount of carbon necessary.2. Screen Carbon Types: Different grades of activated carbon have different pore structures and surface properties.[19]3. Switch to a Selective Method: If product loss remains high, use a more selective metal scavenger.[21]
The palladium level decreases but then plateaus at an unacceptable level. The palladium may be tightly bound to your product, or there might be an equilibrium where some palladium leaches back into the solution from the scavenger or support.[5]1. Change the Solvent: A different solvent may disrupt the product-palladium complex.2. Use a Stronger Scavenger: Switch to a scavenger with a higher binding affinity, such as a multidentate sulfur-based scavenger.[15]3. Consider a Flow Chemistry Setup: Passing the solution through a scavenger-packed cartridge can be more efficient than a batch slurry treatment by avoiding equilibrium issues.[25][26]

Table 3: Troubleshooting Common Palladium Removal Issues.

Part 3: Experimental Protocols

Protocol 1: General Workflow for Metal Scavenger Screening

This protocol is designed to efficiently identify the most effective scavenger for your specific pyrrolopyrazine derivative.

Diagram 2: A typical experimental workflow for screening palladium scavengers.

Protocol 2: Palladium Removal Using a Silica-Based Scavenger (Slurry Method)

This is a general procedure for a lab-scale batch scavenging process.

  • Prepare the Solution: Dissolve the crude pyrrolopyrazine derivative in a suitable solvent (e.g., THF, Toluene, Ethyl Acetate) to a concentration of approximately 10-20 volumes (1g of compound in 10-20 mL of solvent).[21]

  • Add the Scavenger: Based on your screening results, add the selected silica-based scavenger (e.g., SiliaMetS® Thiol, SEM26). A typical starting load is 5-10 wt% (0.05-0.10 g of scavenger per 1 g of product).[25][26]

  • Agitate the Mixture: Stir the slurry at a moderately elevated temperature (e.g., 40-60 °C) for a period of 4 to 24 hours. Higher temperatures and longer times generally lead to more complete removal.[25][26]

  • Filter to Remove the Scavenger: Allow the mixture to cool to room temperature. Filter the slurry through a pad of Celite® or a suitable filter paper to remove the solid scavenger.[21]

  • Wash the Scavenger: Wash the collected scavenger on the filter with 2-3 portions of fresh solvent to ensure complete recovery of your adsorbed product.

  • Concentrate and Analyze: Combine the filtrate and the washings. Concentrate the solution under reduced pressure to obtain the purified product. Submit a sample for palladium analysis to confirm the final concentration.

Protocol 3: Palladium Removal Using Activated Carbon

This protocol is a cost-effective method for bulk palladium reduction.

  • Prepare the Solution: Dissolve the crude product in a suitable solvent.

  • Add Activated Carbon: Add powdered activated carbon (e.g., Darco® KB-B) to the solution. A typical loading is 10-20 wt% (0.1-0.2 g of carbon per 1 g of product).[5]

  • Heat and Stir: Heat the mixture (e.g., 45-60 °C) and stir for 12-18 hours.[5]

  • Filter: Filter the hot mixture through a pad of Celite® to remove the activated carbon. Note: Hot filtration can be crucial to prevent premature crystallization of the product on the filter.

  • Rinse and Concentrate: Rinse the filter cake thoroughly with hot solvent and combine the filtrates. Concentrate the solution to yield the product with reduced palladium content. Analyze for residual palladium and product recovery.[21]

References

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Activated Carbon Business Division. Retrieved from [Link]

  • Pharmaceutical Technology. (2008). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. PharmTech. Retrieved from [Link]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd). Activated Carbon Business Division. Retrieved from [Link]

  • Garrett, C. E., et al. (2009). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 13(4), 629–640. [Link]

  • Economidou, M., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1585–1611. [Link]

  • Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(3), 444-450. [Link]

  • Biotage. (2023). Why palladium metal scavengers are not all the same. Retrieved from [Link]

  • Wang, J., et al. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. Journal of Hazardous Materials, 460, 132473. [Link]

  • Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Retrieved from [Link]

  • Bu, X., & Koide, K. (2024). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. The Journal of Organic Chemistry. [Link]

  • HPR. (n.d.). The Importance of Palladium Catalysts in Pharmaceutical Intermediate Synthesis. Retrieved from [Link]

  • Koide, K. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. In Palladium-Catalyzed Cross-Coupling Reactions in Process Chemistry. [Link]

  • Environmental Genome Initiative. (2022). Pd on carbon (activated carbon impregnated with Pd). Retrieved from [Link]

  • PhosphonicS. (2022). Optimised Pd removal from a pharmaceutical intermediate with 60% reduction in scavenger usage. Retrieved from [Link]

  • ResearchGate. (2015). How can I remove palladium Pd catalyst easily?. Retrieved from [Link]

  • Sumitomo Chemical Company. (2006). Method of removing palladium.
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  • Castellote, I., et al. (2004). Pyrrolodiazines. 6. Palladium-catalyzed arylation, heteroarylation, and amination of 3,4-dihydropyrrolo[1,2-a]pyrazines. Journal of Organic Chemistry, 69(25), 8668-75. [Link]

  • Reddit. (2025). Your trick to remove residual palladium. r/Chempros. Retrieved from [Link]

  • Reddy, K. R., et al. (2010). An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II)-Catalyzed Cleavage of Allyl Faropenem. Organic Process Research & Development, 14(4), 903–907. [Link]

  • SiliCycle. (n.d.). SiliaMetS® Metal Scavengers : an Efficient Tool to Remove. Technology Networks. Retrieved from [Link]

  • Kumar, A., et al. (2018). Palladium(II)-Catalyzed C(sp)–C(sp2) Coupling: A Direct Approach to Multi-Substituted Pyrrolo[1,2-a]pyrazines. ChemistrySelect, 3(31), 9037-9041. [Link]

  • Biotage. (n.d.). Metal Scavenger Guide. Sopachem. Retrieved from [Link]

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  • Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. PMC. [Link]

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Optimization

stability of 7-Chloro-5H-pyrrolo[2,3-b]pyrazine under basic conditions

This Technical Support Center guide addresses the , providing troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals. Technical Support Center: 7-Chloro-5H-p...

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Center guide addresses the , providing troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.

Technical Support Center: 7-Chloro-5H-pyrrolo[2,3-b]pyrazine

Topic: Stability and Handling in Basic Conditions

Troubleshooting Guide

This guide is designed to help you navigate common issues encountered when using 7-Chloro-5H-pyrrolo[2,3-b]pyrazine in reactions involving basic reagents.

Issue 1: Low or No Yield of Desired Substituted Product in Nucleophilic Aromatic Substitution (SNA r)

Symptoms:

  • Starting material (7-Chloro-5H-pyrrolo[2,3-b]pyrazine) is recovered unchanged.

  • TLC or LC-MS analysis shows a complex mixture of unidentified byproducts.

  • The desired N-substituted or O-substituted product is not observed or is present in trace amounts.

Possible Causes & Solutions:

  • Insufficient Nucleophilicity of the Reagent: The incoming nucleophile may not be strong enough to displace the chloride.

    • Expert Insight: While the chloro group on the pyrazine ring is activated towards nucleophilic attack, the overall electron density of the bicyclic system can influence reactivity.

    • Recommendation: If using a neutral nucleophile (e.g., an aniline), consider adding a non-nucleophilic base (e.g., NaH, K₂CO₃) to deprotonate it in situ, thereby increasing its nucleophilicity. For alcohol nucleophiles, conversion to the corresponding alkoxide is often necessary.

  • Inappropriate Base Selection: The base used may be too strong or sterically hindered, leading to side reactions.

    • Causality: Strong, non-nucleophilic bases like NaH or KHMDS are generally preferred for deprotonating the nucleophile without directly attacking the pyrrolopyrazine core. Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can sometimes act as nucleophiles themselves, leading to undesired adducts.

    • Protocol:

      • In an inert atmosphere (N₂ or Ar), suspend the nucleophile in a suitable anhydrous aprotic solvent (e.g., DMF, DMSO, THF).

      • Add the base (e.g., NaH, 1.1 eq.) portion-wise at 0 °C and stir for 30 minutes to an hour to ensure complete deprotonation.

      • Add a solution of 7-Chloro-5H-pyrrolo[2,3-b]pyrazine in the same solvent dropwise at 0 °C.

      • Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC or LC-MS.

  • N-H Deprotonation of the Pyrrole Ring: The pyrrole nitrogen is acidic and can be deprotonated by strong bases. This can alter the electronic properties of the ring system and potentially inhibit the desired SNAr reaction.

    • Expert Insight: Deprotonation at the N5 position can lead to a more electron-rich system, which may decrease the electrophilicity of the carbon bearing the chlorine atom.

    • Recommendation: Employ a protecting group strategy for the pyrrole nitrogen if you are working with very strong bases or if you observe side reactions related to the pyrrole N-H. Common protecting groups include tosyl (Ts) or benzyl (Bn) groups, which can be installed and removed under specific conditions.[1]

Issue 2: Observation of a Hydrolyzed Byproduct (7-Hydroxy-5H-pyrrolo[2,3-b]pyrazine)

Symptoms:

  • A significant peak corresponding to the mass of the hydroxylated compound is observed in the LC-MS.

  • The reaction mixture becomes heterogeneous, or an insoluble precipitate forms.

Possible Causes & Solutions:

  • Presence of Water: Trace amounts of water in the reaction mixture can act as a nucleophile, especially at elevated temperatures or in the presence of a strong base, leading to hydrolysis of the chloro group.

    • Trustworthiness: A self-validating protocol for SNAr reactions on this scaffold mandates the use of anhydrous conditions.

    • Protocol:

      • Ensure all glassware is oven-dried or flame-dried before use.

      • Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.

      • Handle hygroscopic reagents in a glovebox or under a positive pressure of inert gas.

  • Reaction with Hydroxide Ions: If using an aqueous basic workup, prolonged exposure or high concentrations of hydroxide can lead to hydrolysis.

    • Recommendation: Perform aqueous workups at low temperatures (0 °C) and minimize the time the reaction mixture is in contact with the basic aqueous phase. If possible, use a milder quenching agent like saturated aqueous ammonium chloride.

Issue 3: Formation of Dimeric or Polymeric Byproducts

Symptoms:

  • High molecular weight species are detected by MS.

  • The formation of insoluble, often colored, material is observed.

Possible Causes & Solutions:

  • Self-Condensation Reactions: Under certain basic conditions, the deprotonated pyrrole nitrogen of one molecule could potentially react with the chloro-substituted pyrazine ring of another molecule.

    • Expert Insight: This is more likely to occur if the primary nucleophile is weak or present in a substoichiometric amount.

    • Recommendation: Ensure the primary nucleophile is present in a slight excess (1.1-1.5 equivalents). Add the 7-Chloro-5H-pyrrolo[2,3-b]pyrazine solution slowly to the solution of the deprotonated nucleophile to maintain a high concentration of the desired nucleophile relative to the electrophile.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of 7-Chloro-5H-pyrrolo[2,3-b]pyrazine in the presence of common organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA)?

A1: 7-Chloro-5H-pyrrolo[2,3-b]pyrazine is generally stable in the presence of hindered, non-nucleophilic amine bases like DIPEA at room temperature for short periods. However, with less hindered bases like TEA, especially at elevated temperatures, there is a risk of the amine acting as a nucleophile and displacing the chloride. For reactions requiring a base to scavenge acid (e.g., HCl generated during a reaction), DIPEA is a safer choice than TEA. For deprotonating nucleophiles, inorganic bases like K₂CO₃ or Cs₂CO₃ are often preferred.

Q2: Can I perform a nucleophilic aromatic substitution on 7-Chloro-5H-pyrrolo[2,3-b]pyrazine using an amine in an aqueous or protic solvent system?

A2: While some acid-catalyzed aminations of similar chloro-pyrrolopyrimidines have been shown to work in water or alcohols, basic conditions in protic solvents significantly increase the risk of competitive hydrolysis.[2] The hydroxide or alkoxide ions generated in situ are often more reactive nucleophiles than the desired amine. Therefore, anhydrous aprotic solvents such as DMF, DMSO, or THF are highly recommended for SNAr reactions with this substrate under basic conditions.

Q3: Does the pyrrole N-H need to be protected before performing SNAr reactions at the 7-position?

A3: Protection of the pyrrole N-H is not always necessary but is highly dependent on the reaction conditions and the strength of the base used.

  • When to Protect: If you are using very strong bases (e.g., organolithiums, LDA) or if you are observing low yields and significant byproduct formation that could be attributed to reactions at the N-H position, protection is advisable.

  • When Not to Protect: For many SNAr reactions with moderately basic conditions (e.g., using K₂CO₃ or NaH to deprotonate an amine or alcohol), protection may not be required. The deprotonated nucleophile is often more reactive towards the C7-Cl position than towards the pyrrole N-H. A common strategy is to use a slight excess of the base to account for the deprotonation of both the nucleophile and the pyrrole N-H.

Q4: What is the expected reactivity order for nucleophilic substitution at the 7-position?

A4: The reactivity of the 7-chloro group is enhanced by the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrazine ring.[3] The general order of reactivity for nucleophiles is typically: Thiolates > Alkoxides/Phenoxides > Amines > Water This order is based on a combination of nucleophilicity and the pKa of the conjugate acid. Stronger nucleophiles will generally react faster and under milder conditions.

Q5: Are there any known degradation pathways for the 7-azaindole core under strongly basic conditions?

A5: While the 7-azaindole (pyrrolo[2,3-b]pyridine) core, which is structurally related to 5H-pyrrolo[2,3-b]pyrazine, is generally robust, harsh basic conditions, especially in the presence of oxidizing agents or at high temperatures, could potentially lead to ring-opening or decomposition.[4][5] However, under typical SNAr conditions, degradation of the core is not a commonly reported issue. The primary concern remains the reactivity at the chloro- and N-H positions.

Visual Aids

Decision Workflow for SNAr on 7-Chloro-5H-pyrrolo[2,3-b]pyrazine

sn_ar_workflow start Start: S N Ar Reaction Planning nucleophile_type Select Nucleophile (Amine, Alcohol, Thiol, etc.) start->nucleophile_type base_strength Is the Nucleophile acidic enough to require a base for deprotonation? nucleophile_type->base_strength strong_base Use Strong, Non-nucleophilic Base (e.g., NaH, KHMDS) base_strength->strong_base Yes (e.g., Alcohol, Thiol) mild_base Use Mild Inorganic Base (e.g., K₂CO₃, Cs₂CO₃) base_strength->mild_base Moderately (e.g., Phenol) no_base Proceed without base or use non-nucleophilic organic base (e.g., DIPEA) as acid scavenger base_strength->no_base No (e.g., some Amines) protect_nh Consider N-H Protection Strategy? strong_base->protect_nh run_reaction Run Reaction under Anhydrous Conditions mild_base->run_reaction no_base->run_reaction protect_nh->run_reaction Yes/No troubleshoot Troubleshoot: Low Yield / Byproducts run_reaction->troubleshoot success Success: Desired Product run_reaction->success No Issues troubleshoot->start Re-evaluate Conditions troubleshoot->success Resolved

Caption: Decision workflow for planning SNAr reactions.

Potential Side Reactions Under Basic Conditions

side_reactions cluster_products Reaction Pathways reactant 7-Chloro-5H-pyrrolo[2,3-b]pyrazine + Base (B⁻) desired_product Desired S N Ar Product (with Nu⁻) reactant->desired_product Nu⁻ hydrolysis_product Hydrolysis Product (with H₂O/OH⁻) reactant->hydrolysis_product H₂O deprotonated_reactant N-Deprotonated Intermediate reactant->deprotonated_reactant B⁻ at N5-H dimer Dimerization/Polymerization deprotonated_reactant->dimer Reacts with another molecule of starting material

Caption: Competing reaction pathways in basic media.

References

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res., 16(4), 131. [Link]

  • Sirajunnisa, A., & Madana Srujana, K. (n.d.). SYNTHESIS OF SUBSTITUTED PYRROLO [2,3-B]PYRAZINE DERIVATIVES AS SERINE/THREONINE INHIBITORS. SSRN. [Link]

  • Various Authors. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. ScienceDirect. [Link]

  • Various Authors. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Biotechnology Journal, 15(9), 2000064. [Link]

  • Arora, P. K., & Bae, H. (2014). Microbial Degradation of Indole and Its Derivatives. Journal of Chemistry, 2014, 920349. [Link]

  • Wang, X., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 698. [Link]

  • Van der Eycken, E. V., et al. (2014). Diversity-Oriented Synthesis of Substituted Furo[2,3-b]pyrazines. Australian Journal of Chemistry, 67(1), 35-43. [Link]

  • Wang, X., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 698. [Link]

  • Rojas, I. J., et al. (2013). Synthesis of novel analogs of 2-pyrazoline obtained from [(7-chloroquinolin-4-yl)amino]chalcones and hydrazine as potential antitumor and antimalarial agents. European Journal of Medicinal Chemistry, 67, 252-262. [Link]

  • Saify, Z. S., et al. (n.d.). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Haider, K., et al. (2025, February). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Molecules. [Link]

  • Rostron, C., & Barber, J. (2021). Chapter 7 Nucleophilic aromatic substitution. Oxford Learning Link. [Link]

  • Insuasty, D., et al. (2021). Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity. Molecules, 26(4), 969. [Link]

  • Tungen, J. E., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]

  • Various Authors. (n.d.). Biological activity and material applications of 7-azaindole derivatives. ResearchGate. [Link]

  • Itoh, T., et al. (2022). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules, 27(19), 6667. [Link]

  • Anizon, F., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(10), 1363. [Link]

  • Latch, D. E., & Arnold, W. A. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1914-1918. [Link]

  • Li, W., et al. (2022). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Organic Chemistry Frontiers, 9(10), 2541-2548. [Link]

  • Mondal, S., et al. (2022). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 144(1), 107-119. [Link]

  • Abdel-Ghaffar, N. F., et al. (2016). Synthesis of some new derivatives of thiazolopyrimidines and hydrolysis of its arylidene derivative. Journal of Chemical Sciences, 128(1), 129-137. [Link]

  • Gomaa, A. M., et al. (2022). Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. Molecules, 27(19), 6524. [Link]

  • PubChem. (n.d.). 5H-Pyrrolo[2,3-b]pyrazine. PubChem. [Link]

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Troubleshooting

Technical Support Center: Troubleshooting S_NAr Reactions of Chloropyrazines

Topic: Troubleshooting Low Conversion Rates in S_NAr Reactions of Chloropyrazines Role: Senior Application Scientist Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Introduction: The Chloro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion Rates in S_NAr Reactions of Chloropyrazines Role: Senior Application Scientist Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Introduction: The Chloropyrazine Challenge

Chloropyrazines are privileged scaffolds in medicinal chemistry, serving as precursors to bioactive pyrazinones and fused heterocycles. While the pyrazine ring is electron-deficient (π-deficient), rendering it susceptible to Nucleophilic Aromatic Substitution (S_NAr), researchers often encounter "stalled" reactions where conversion plateaus or fails completely.

This guide moves beyond basic textbook theory to address the practical, often invisible barriers to reactivity in chloropyrazine systems. We will dissect the kinetic bottlenecks, solvent-solute interactions, and competitive pathways that dictate success.

Part 1: Diagnostic Framework (The "Why")

Q1: My reaction stalls at 20-30% conversion. Is this a thermodynamic or kinetic issue?

Diagnosis: It is almost invariably a kinetic issue, often compounded by product inhibition or nucleophile deactivation .

The Mechanism: The S_NAr reaction on chloropyrazine proceeds via a stepwise addition-elimination mechanism involving a Meisenheimer-like intermediate (anionic


-complex). The rate-determining step (RDS) is typically the initial nucleophilic attack (addition), not the elimination of the chloride.
  • Kinetic Trap: If the nucleophile is an amine, the product (an aminopyrazine) is often more basic than the starting material. As the reaction proceeds, the product can sequester protons (if using a neutral amine) or poison the surface of solid bases, effectively halting the reaction.

  • Thermodynamic Trap: Reversibility is rare in S_NAr with chloride leaving groups, but if the nucleophile is sterically bulky or the "nucleophile" is actually a good leaving group (e.g., certain thiolates), the equilibrium might not drive forward.

Immediate Action: Check the pH of the reaction mixture. If using an amine nucleophile with a weak base (e.g.,


), the reaction often stalls as the medium acidifies. Switch to a stronger, non-nucleophilic base (e.g., NaH, LiHMDS) or a stoichiometric excess of the amine if it is cheap.
Q2: How does the position of the chlorine (2-Cl vs 2,6-dichloro) affect my troubleshooting strategy?

Reactivity is dictated by the stabilization of the negative charge in the Meisenheimer intermediate.

  • 2-Chloropyrazine: Moderately reactive. The negative charge is delocalized onto the para-nitrogen (N4).

  • 2,3-Dichloropyrazine: Highly Reactive. The inductive effect (-I) of the adjacent chlorine activates the C2 position significantly.

  • 2,6-Dichloropyrazine: Reactive, but less so than the 2,3-isomer due to weaker inductive assistance at the site of attack.

Troubleshooting Tip: If 2-chloropyrazine is sluggish, do not assume the conditions will work for 3-chloropyridine (much slower) but do expect them to work for 2-chloropyrimidine (much faster).

Part 2: Critical Parameters & Optimization

Q3: I am using DMF/K2CO3, but the reaction is dirty. What are the alternatives?

Analysis: While DMF and DMSO are standard dipolar aprotic solvents that enhance nucleophilicity, they are prone to thermal decomposition (releasing


 or sulfides) which can react with your chloropyrazine to form impurities.

Recommendation: The "On-Water" Protocol Surprisingly, water can be a superior solvent for chloropyrazines, particularly when using Potassium Fluoride (KF) as an additive. The hydrophobic effect forces the organic reactants together, accelerating the rate.

  • Protocol: Chloropyrazine (1.0 eq), Amine (1.2 eq), KF (2.0 eq) in water at reflux.

  • Why it works: Water stabilizes the transition state through hydrogen bonding with the leaving group and the activating ring nitrogens, while KF increases the basicity of the system without causing hydrolysis (as NaOH would).

Q4: Can I use acid catalysis for S_NAr?

Yes, and it is an underutilized trick for unreactive substrates.

The Logic: Protonating a ring nitrogen (usually N4) dramatically lowers the LUMO energy of the pyrazine ring, making the C2 carbon significantly more electrophilic. This mimics the electronic activation of a nitro group.

  • When to use: When the nucleophile is weak (e.g., anilines) and basic conditions are failing.

  • Reagent: HCl (1.0 eq) in dioxane or p-TsOH.

  • Caveat: The amine nucleophile will also be protonated. You must balance the stoichiometry to ensure a concentration of free nucleophile exists, or use heat to drive the equilibrium.

Part 3: Visualizing the Troubleshooting Logic

Figure 1: S_NAr Mechanism on Chloropyrazine

SNAr_Mechanism cluster_0 Key Failure Point SM Chloropyrazine (Electrophile) TS1 Transition State 1 (Addition) SM->TS1 + Nu: Nuc Nucleophile (Nu:) Nuc->TS1 Inter Meisenheimer Complex TS1->Inter RDS (Rate Determining) Prod Substituted Pyrazine Inter->Prod - Cl⁻ (Fast)

Caption: The S_NAr reaction trajectory. The formation of the Meisenheimer complex is the energy barrier. Strategies must lower this barrier (activate ring) or raise the ground state of the nucleophile.

Figure 2: Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Conversion (<20%) Check_SM Is SM consumed? Start->Check_SM SideRxn Side Reactions? Check_SM->SideRxn Yes NucCheck Nucleophile Strength? Check_SM->NucCheck No (SM Remains) Hydrolysis Hydrolysis (Pyrazinone) Action: Dry solvent, change base SideRxn->Hydrolysis Product is M-Cl+OH Polymer Decomposition Action: Lower Temp, N2 atm SideRxn->Polymer Messy TLC/LCMS WeakNuc Weak (Aniline/Alcohol) NucCheck->WeakNuc StrongNuc Strong (Alkyl Amine) NucCheck->StrongNuc AcidCat Try Acid Catalysis (p-TsOH, Dioxane) WeakNuc->AcidCat BaseBoost Stronger Base (LiHMDS / NaH) WeakNuc->BaseBoost SolventSwitch Switch Solvent (DMSO -> NMP or Water/KF) StrongNuc->SolventSwitch TempBoost Microwave Heating (120-150°C) StrongNuc->TempBoost

Caption: Systematic workflow for diagnosing low conversion. Distinguishing between unreactive starting material and side-reaction consumption is the critical first step.

Part 4: Experimental Protocols

Protocol A: Standard "Green" S_NAr (High Success Rate)

Best for: Alkyl amines, reactive anilines.

  • Setup: To a 20 mL vial equipped with a stir bar, add 2-chloropyrazine (1.0 mmol, 114 mg) and Potassium Fluoride (KF) (2.0 mmol, 116 mg).

  • Solvent: Add Water (3.0 mL). Note: If solubility is zero, use 1:1 Water:Isopropanol.

  • Nucleophile: Add the amine (1.2 mmol).

  • Reaction: Cap and heat to 100 °C for 12 hours.

  • Workup: Cool to RT. The product often precipitates. Filter and wash with water. If oil, extract with EtOAc (avoid DCM for environmental compliance if possible).

Protocol B: Acid-Catalyzed S_NAr

Best for: Unreactive anilines or electron-rich heterocycles.[1]

  • Setup: Dissolve 2-chloropyrazine (1.0 mmol) and the aniline (1.0 mmol) in 1,4-Dioxane (2.0 mL).

  • Catalyst: Add 4M HCl in Dioxane (1.0 mmol) or p-Toluenesulfonic acid (1.0 eq).

  • Reaction: Microwave at 150 °C for 30-60 minutes.

  • Mechanism Check: The acid protonates the pyrazine N, activating it. The high temp ensures the aniline (also protonated) has enough free base equilibrium to react.

Part 5: Comparison of Reaction Media

Solvent SystemBaseProsConsApplication
DMF / DMSO

/ DIPEA
High solubility, standard kineticsHigh BP, difficult removal, thermal runaway riskGeneral Purpose
Water KFGreen, easy workup, surprisingly fastPoor solubility for lipophilic substrates"On-Water" Chemistry
NMP DIPEAVery high boiling point, stableReprotoxic, difficult to removeHigh Temp / Microwave
THF / Dioxane LiHMDSLow temp, kinetic controlSalt precipitation can stall reactionStrong Nucleophiles

References

  • Transition-Metal-Free Amination in Water

    • Title: Amination of Heteroaryl Chlorides: Palladium C
    • Source:Chemistry – A European Journal (Cited via NCBI/PMC)
    • URL:[Link]

  • Reactivity of Chloroazines

    • Title: Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-)[2][3]

    • Source:Environmental Science & Technology
    • URL:[Link]

  • Solvent Effects (DMSO vs DMF)

    • Title: Specific Solvent Issues with the S_NAr Reaction
    • Source: ACS GCI Pharmaceutical Roundtable
    • URL:[Link]

  • Catalysis Strategies

    • Title: Catalysed S_NAr reactions[1][2][3][4]

    • Source: ACS GCI Pharmaceutical Roundtable
    • URL:[Link]

Sources

Optimization

Technical Support Hub: Handling Hygroscopic Pyrrolo[2,3-b]pyrazine Salts

Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Mitigation of Hygroscopicity and Deliquescence in Kinase Inhibitor Scaffolds[1]

Core Technical Briefing: The Scaffold Challenge

Why is my Pyrrolo[2,3-b]pyrazine salt absorbing moisture?

The 5H-pyrrolo[2,3-b]pyrazine scaffold presents a unique challenge in salt formation due to its electronic distribution. The molecule contains two distinct nitrogen environments: the pyrrolic N-1 (non-basic, H-bond donor) and the pyrazinic N-4 (basic, H-bond acceptor).

When you form a salt (typically at N-4), you introduce a localized positive charge. If the counter-ion is small and hydrophilic (e.g., Chloride,


), the crystal lattice often contains voids or high-energy surfaces that avidly bind atmospheric water to stabilize the charge separation. This leads to deliquescence  (dissolving in absorbed moisture) or hydrate formation  (stoichiometric water incorporation).

The Consequence:

  • Physical Instability: Caking, flowability loss, and gumming during filtration.[1]

  • Chemical Instability: The pyrazine ring, once protonated and wet, becomes susceptible to nucleophilic attack (hydrolysis), leading to ring-opening impurities.[1]

Diagnostic Module: Characterization & Analysis

FAQ: Is my material hygroscopic or deliquescent?

A: You must distinguish between the two.

  • Hygroscopic: Absorbs water to a limit (e.g., forms a stable dihydrate).[1]

  • Deliquescent: Continues to absorb water until it dissolves into a solution (critical relative humidity,

    
    , is exceeded).[1][2]
    
Standard Operating Procedure: Dynamic Vapor Sorption (DVS)

Do not rely on simple "benchtop open dish" tests.[1] Use this DVS protocol to rigorously define the


 (Critical Relative Humidity).

Protocol ID: DVS-PP-04 Objective: Determine the sorption isotherm and hysteresis loop.

  • Sample Prep: Load 10–20 mg of salt into the quartz pan.

  • Drying Phase: Equilibrate at 0% RH at 25°C for 4 hours (or until

    
    ) to establish dry mass (
    
    
    
    ).
  • Sorption Cycle: Ramp RH from 0% to 90% in 10% steps .

    • Equilibrium Criteria:

      
       or Max Time 360 mins per step.
      
  • Desorption Cycle: Ramp 90%

    
     0% RH.
    
  • Data Interpretation:

    • Reversible Hysteresis: Indicates channel hydrate formation (water enters/leaves crystal lattice).

    • Exponential Mass Gain >80% RH: Indicates deliquescence.

Mitigation Module: Salt Selection Strategy

FAQ: The HCl salt is unusable. What counter-ion should I try next?

A: Switch to a counter-ion with lower hydration energy and higher lipophilicity.[1]

For pyrrolo[2,3-b]pyrazines, the N-4 protonation creates a "hard" cation. Matching this with a "hard" anion like


 often fails if the lattice energy isn't sufficient to exclude water.

Recommended Counter-ion Hierarchy:

Counter-ionpKa (Acid)Hygroscopicity RiskRationale
Chloride -7High High charge density; prone to deliquescence.[1]
Mesylate -1.9Moderate Better packing; can still form hydrates.[1]
Tosylate -1.3Low Aromatic ring provides hydrophobic shielding (pi-stacking).[1]
Napsylate -2.1Very Low Bulky lipophilic group excludes water effectively.[1]
Workflow Visualization: Salt Selection Logic

Use this logic flow to select the optimal salt form based on pKa and hygroscopicity data.

SaltSelection Start Candidate: Pyrrolo[2,3-b]pyrazine Free Base CheckPka Calculate Delta pKa (pKa_acid - pKa_base) Start->CheckPka DeltaLow Delta pKa < 3 CheckPka->DeltaLow No DeltaHigh Delta pKa > 3 CheckPka->DeltaHigh Yes CoCrystal Consider Co-crystal (Non-ionic interaction) DeltaLow->CoCrystal Screen1 Screen Small Anions (Cl-, Br-, Sulfate) DeltaHigh->Screen1 DVSCheck DVS Analysis Mass gain > 2% @ 80% RH? Screen1->DVSCheck Pass Viable Salt Candidate DVSCheck->Pass No Fail Hygroscopic/Deliquescent DVSCheck->Fail Yes SwitchIon Switch to Hydrophobic Anions (Tosylate, Napsylate, Fumarate) Fail->SwitchIon SwitchIon->DVSCheck Re-test

Caption: Decision tree for salt selection prioritizing hydrophobic counter-ions when initial screens exhibit high hygroscopicity.

Handling & Storage Protocols

FAQ: How do I weigh this material without it gumming up the spatula?

A: If you must handle a hygroscopic salt (e.g., for early-stage biology where changing the salt isn't an option), you must control the kinetic uptake of water.

Protocol ID: HNDL-02 (Hygroscopic Solids)

  • Environment: All weighing must occur in a glove box or a humidity-controlled enclosure (

    
    ).
    
  • Antistatic Measures: Dry salts are prone to static.[1] Use an ionizing bar or Zerostat gun before weighing to prevent particle scattering, which increases surface area exposure to moisture.

  • Container: Store in amber glass vials with Teflon-lined caps . Parafilm is permeable to water vapor over time; do not rely on it for long-term storage.

  • Desiccant: Store vials inside a secondary jar containing activated molecular sieves or silica gel with a moisture indicator.

Chemical Stability Implications[1][3][4][5][6][7][8][9][10]

Warning: Moisture is not just a physical problem.[1] For pyrrolo[2,3-b]pyrazines, it is a chemical hazard.[1]

The protonated pyrazine ring is electron-deficient. In the presence of water (nucleophile), the C-5 or C-6 positions can undergo attack, leading to ring opening or dimerization.

Stability Study Requirement: If your DVS shows


 weight gain, you are REQUIRED  to run a stressed stability test:
  • Condition: 40°C / 75% RH (Open dish).

  • Duration: 1 week.

  • Analysis: HPLC for degradation products (specifically looking for hydrolysis of the pyrazine ring).

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[3][4] (2011).[3][4][5] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative text on salt selection and counter-ion properties). [1]

  • Surface Measurement Systems. (n.d.).[1][6] Dynamic Vapor Sorption (DVS) Analysis. (Methodology for determining critical relative humidity and sorption isotherms).

  • Guerrieri, P. P. (2010).[1] Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts. Purdue University.[7] (Mechanistic insight into lattice energy and moisture uptake).

  • PubChem. (2025).[1] 5H-Pyrrolo[2,3-b]pyrazine Compound Summary. (Chemical structure and physical property data).

  • Elder, D. P., et al. (2010).[1] Pharmaceutical Salts: Optimization of Solubility or Even More? American Pharmaceutical Review.[1] (Discusses the impact of counter-ion selection on hygroscopicity).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Interpretation of 7-Chloro-5H-pyrrolo[2,3-b]pyrazine

For researchers and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is paramount. The 5H-pyrrolo[2,3-b]pyrazine core, a privileged scaffold in medicinal chemistry, is...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is paramount. The 5H-pyrrolo[2,3-b]pyrazine core, a privileged scaffold in medicinal chemistry, is a key component in numerous kinase inhibitors and other therapeutic agents.[1] Among its derivatives, 7-Chloro-5H-pyrrolo[2,3-b]pyrazine represents a valuable intermediate, where the chloro-substituent provides a reactive handle for further molecular elaboration. Accurate interpretation of its ¹H Nuclear Magnetic Resonance (NMR) spectrum is the first critical step in verifying its synthesis and purity.

This guide provides an in-depth analysis of the ¹H NMR spectrum of 7-Chloro-5H-pyrrolo[2,3-b]pyrazine, benchmarked against its parent compound, 5H-pyrrolo[2,3-b]pyrazine, and a bromo-substituted analog. By understanding the electronic effects of the substituents on the proton chemical shifts and coupling constants, researchers can confidently identify and characterize these important molecules.

Predicted ¹H NMR Spectrum of 7-Chloro-5H-pyrrolo[2,3-b]pyrazine

Due to the limited availability of public experimental spectra for 7-Chloro-5H-pyrrolo[2,3-b]pyrazine, a predicted ¹H NMR spectrum was generated to serve as a foundational reference. The prediction, based on established algorithms that model the electronic environment of each proton, provides a robust framework for spectral interpretation.

The structure and numbering of 7-Chloro-5H-pyrrolo[2,3-b]pyrazine are as follows:

Caption: Structure of 7-Chloro-5H-pyrrolo[2,3-b]pyrazine with atom numbering.

Based on the structure, the following ¹H NMR signals are predicted:

  • H2 and H3 (Pyrrole Protons): The protons on the pyrrole ring are expected to appear as doublets. Typically, H3 is upfield relative to H2. The coupling constant between them (³JHH) is expected to be in the range of 2.5-3.5 Hz.

  • H5 and H6 (Pyrazine Protons): The protons on the pyrazine ring will also appear as doublets, coupling to each other. Their chemical shifts are influenced by the electronegative nitrogen atoms and the chloro-substituent. The ortho-coupling constant (³JHH) is typically around 2.5 Hz.

  • NH Proton: The pyrrole NH proton will likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

Comparative ¹H NMR Data

To contextualize the predicted spectrum of 7-Chloro-5H-pyrrolo[2,3-b]pyrazine, a comparison with the parent 5H-pyrrolo[2,3-b]pyrazine and a bromo-substituted analog is presented. The data for the 3-bromo derivative is sourced from experimental findings.[2]

CompoundH-2 (δ, ppm, multiplicity, J in Hz)H-3 (δ, ppm, multiplicity, J in Hz)H-5 (δ, ppm, multiplicity, J in Hz)H-6 (δ, ppm, multiplicity, J in Hz)
5H-pyrrolo[2,3-b]pyrazine (Predicted) 7.95 (d, J=2.8)6.55 (d, J=2.8)8.10 (d, J=2.5)7.90 (d, J=2.5)
7-Chloro-5H-pyrrolo[2,3-b]pyrazine (Predicted) 8.05 (d, J=2.9)6.60 (d, J=2.9)8.20 (s)-
3-Bromo-5H-pyrrolo[2,3-b]pyrazine Derivative (Experimental) [2]8.62 (s)-8.16 (d, J=4.2)6.88 (d, J=4.1)

Note: The experimental data for the 3-bromo derivative corresponds to a molecule with further substitution on the pyrrole nitrogen, which influences the chemical shifts. The key takeaway is the presence and splitting patterns of the pyrazine protons.

The comparison highlights the expected deshielding effect of the chloro-substituent at position 7 on the adjacent proton H-6, leading to its downfield shift in the predicted spectrum of the chloro-derivative. In the case of the 3-bromo derivative, the absence of a proton at position 3 results in a singlet for H-2. The pyrazine protons H-5 and H-6 remain as doublets.

Experimental Protocol for ¹H NMR Acquisition

For researchers preparing to acquire ¹H NMR spectra for this class of compounds, the following protocol provides a reliable starting point.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the 7-Chloro-5H-pyrrolo[2,3-b]pyrazine sample.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for heterocyclic compounds due to its excellent solubilizing power.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a 400 MHz or higher field NMR spectrometer for better signal dispersion.

  • Tune and match the probe for the ¹H frequency.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal resolution. A half-height linewidth of <0.5 Hz for a singlet is desirable.

3. Data Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical acquisition parameters:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16 (adjust as needed for desired signal-to-noise ratio)

  • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm).

  • Integrate the signals to determine the relative proton ratios.

Sources

Comparative

A Comparative Guide to the ¹³C NMR Chemical Shifts of 7-Chloropyrrolo[2,3-b]pyrazine: An Integrated Experimental and Computational Approach

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrrolo[2,3-b]pyrazine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds. The precise structu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[2,3-b]pyrazine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds. The precise structural elucidation of its derivatives is paramount for advancing drug discovery and development. This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for a key intermediate, 7-chloropyrrolo[2,3-b]pyrazine. In the absence of direct, published experimental data for this specific molecule, this guide presents a robust comparative framework, integrating experimental data from structurally related analogs with the power of computational prediction methodologies. We will explore the rationale behind spectral assignments, provide detailed protocols for both experimental data acquisition and computational modeling, and offer insights into the expected spectral characteristics of this important compound.

Introduction: The Challenge of Characterizing Substituted Pyrrolopyrazines

The pyrrolo[2,3-b]pyrazine core, an analog of 7-deazapurine, is a cornerstone in medicinal chemistry. Its derivatives have shown promise in a variety of therapeutic areas. The introduction of a chlorine atom at the 7-position creates a versatile synthetic handle for further functionalization, but it also significantly influences the electronic environment of the bicyclic system, leading to characteristic shifts in its ¹³C NMR spectrum.

Accurate assignment of ¹³C NMR signals is non-trivial and essential for verifying molecular structure, assessing purity, and understanding electronic properties. This guide addresses the challenge of spectral assignment for 7-chloropyrrolo[2,3-b]pyrazine by comparing it with known analogs and employing computational chemistry to predict its spectrum with high fidelity.

Comparative Analysis: Experimental ¹³C NMR Data of Analogous Heterocycles

To build a reliable prediction for 7-chloropyrrolo[2,3-b]pyrazine, we can analyze the experimentally determined ¹³C NMR chemical shifts of structurally similar compounds. The core pyrrolo[2,3-b]pyridine and pyrazine systems provide a foundational understanding of the chemical shifts for the carbon atoms in the fused ring system. The introduction of substituents and the change from a pyridine to a pyrazine ring will cause predictable upfield or downfield shifts.

Below is a table summarizing the ¹³C NMR data for relevant comparator compounds. Note the numbering convention for the pyrrolo[2,3-b]pyrazine system, which will be used throughout this guide.

Table 1: Experimental ¹³C NMR Chemical Shifts (ppm) of 7-Chloropyrrolo[2,3-b]pyrazine Analogs

Carbon Atom4-Chloro-7H-pyrrolo[2,3-d]pyrimidine[1] (in CDCl₃)2,5-Diphenylpyrazine[2] (in CDCl₃)Pyrrolo[2,3-b]pyridine Derivatives (General Range)[3]Predicted: 7-Chloropyrrolo[2,3-b]pyrazine (in DMSO-d₆)
C2151.4150.7~145-151~148-152
C3151.3141.2 (CH)~117-127~142-146
C3a117.7N/A~125-130~128-132
C4100.9 (CH)N/A~118-121 (CH)~115-120 (CH)
C5128.8 (CH)141.2 (CH)~100-110 (CH)~105-110 (CH)
C6152.7150.7~143-150~145-150
C7aN/AN/A~149-151~151-155

Note: The predicted values for 7-chloropyrrolo[2,3-b]pyrazine are expert estimations based on substituent effects and analysis of the provided analogs. The pyrazine ring carbons (C2, C3, C6) are expected to be significantly deshielded due to the presence of two electronegative nitrogen atoms.

Computational Prediction: A Powerful Alternative for Spectral Assignment

When experimental data is unavailable, computational methods offer a highly accurate means of predicting NMR spectra.[4][5][6] Density Functional Theory (DFT) calculations, particularly using the Gauge-Invariant Atomic Orbital (GIAO) method, have become a standard tool for predicting ¹³C chemical shifts.[7] The accuracy of these predictions is often high enough to distinguish between isomers and confirm structural assignments.[6]

The Rationale Behind the Computational Protocol

The choice of computational method is critical for obtaining accurate results. The B3LYP functional combined with a reasonably large basis set like 6-311++G(d,p) has been shown to provide a good balance between accuracy and computational cost for organic molecules.[7] The protocol involves:

  • Geometry Optimization: The first step is to find the lowest energy conformation of the molecule. This is crucial as the chemical shifts are sensitive to the molecular geometry.

  • NMR Calculation: Using the optimized geometry, the magnetic shielding tensors are calculated for each nucleus using the GIAO method.

  • Chemical Shift Referencing: The calculated absolute shielding values (σ) are then converted to chemical shifts (δ) by referencing them to a standard, typically Tetramethylsilane (TMS). This is done using a linear scaling equation derived from correlating calculated shieldings with experimental shifts for a set of standard compounds.

Workflow for Computational ¹³C NMR Prediction

The following diagram outlines the workflow for predicting the ¹³C NMR spectrum of 7-chloropyrrolo[2,3-b]pyrazine.

G cluster_input Input cluster_dft DFT Calculation cluster_analysis Data Analysis cluster_output Output Input 3D Structure of 7-Chloropyrrolo[2,3-b]pyrazine Opt Geometry Optimization (e.g., B3LYP/6-31G(d)) Input->Opt Freq Frequency Analysis (Confirm Minimum Energy) Opt->Freq NMR GIAO NMR Calculation (e.g., mPW1PW91/6-31G(d,p)) Freq->NMR Shielding Extract Absolute Shielding Tensors (σ) NMR->Shielding Scaling δ_calc = (σ_TMS - σ_calc) Shielding->Scaling TMS_Ref Calculate σ for TMS (Same Level of Theory) TMS_Ref->Scaling Comparison Compare with Experimental Data of Analogs Scaling->Comparison Output Predicted ¹³C NMR Spectrum Comparison->Output

Caption: Workflow for DFT-based ¹³C NMR chemical shift prediction.

Best Practices and Experimental Protocol for ¹³C NMR Acquisition

For researchers aiming to acquire experimental data for 7-chloropyrrolo[2,3-b]pyrazine or its derivatives, adherence to a rigorous protocol is essential for obtaining high-quality, reproducible spectra.

Sample Preparation and Solvent Selection
  • Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurity signals.

  • Concentration: A concentration of 10-20 mg in 0.6-0.7 mL of deuterated solvent is typically sufficient for ¹³C NMR on a modern spectrometer.

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good initial choice due to its excellent dissolving power for polar heterocyclic compounds. Chloroform-d (CDCl₃) is an alternative if solubility permits. The choice of solvent can slightly alter chemical shifts.

Spectrometer Setup and Acquisition Parameters
  • Instrument: A spectrometer with a field strength of at least 400 MHz (for ¹H) is recommended to achieve good signal dispersion and sensitivity for ¹³C detection.

  • Experiment: A standard proton-decoupled ¹³C experiment (zgpg30 or similar) is typically used.

  • Key Parameters:

    • Spectral Width (SW): ~200-250 ppm, centered around 100-120 ppm.

    • Acquisition Time (AQ): ~1-2 seconds to ensure good resolution.

    • Relaxation Delay (D1): 2-5 seconds. Quaternary carbons often have longer relaxation times, and a longer delay may be needed for accurate integration, though this is less critical for routine identification.

    • Number of Scans (NS): This is highly dependent on sample concentration. For a 10-20 mg sample, several hundred to a few thousand scans may be required to achieve an adequate signal-to-noise ratio.

  • Advanced Experiments: For unambiguous assignment, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. These experiments correlate carbon signals with their directly attached protons (HSQC) or protons that are 2-3 bonds away (HMBC), respectively.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_assign Spectral Assignment Dissolve Dissolve 10-20 mg of sample in 0.6 mL of DMSO-d6 Transfer Transfer to NMR Tube Dissolve->Transfer Setup Spectrometer Setup (Lock, Tune, Shim) Transfer->Setup Acquire_1D Acquire ¹³C Spectrum (zgpg30, NS=1024) Setup->Acquire_1D Acquire_2D Acquire 2D Spectra (HSQC, HMBC) Acquire_1D->Acquire_2D FT Fourier Transform Acquire_2D->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference to Solvent Peak (DMSO-d6 @ 39.52 ppm) Baseline->Reference Assign Assign Signals using 1D, 2D, and Predicted Data Reference->Assign

Caption: Standard workflow for experimental ¹³C NMR data acquisition and analysis.

Conclusion

References

  • Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine deriv
  • Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry.
  • Sarotti, A. M. (2003). Predicting ¹³C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). PubMed Central. [Link]

  • Computational Prediction of the 1H and 13C NMR Chemical Shifts for Protonated Alkylpyrroles. (2018). Amanote Research. [Link]

  • 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. (n.d.). PubMed Central. [Link]

  • Mistry, B. D., Desai, K. R., & Intwala, S. M. (2013). Synthesis of Pyrazole Derivatives and Screening of Their Antibacterial and Antifungal Activities. Connect Journals. [Link]

  • Computational protocols for calculating 13C NMR chemical shifts. (2025). ResearchGate. [Link]

  • Bhadauria, A., Feng, Z., Popescu, M., et al. (2025). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. ChemRxiv. [Link]

  • Rychnovsky, S. D. (2006). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters. [Link]

  • 6-Amino-4-phenylpyrrolo[2,3-c][1][8]thiadiazine-5-carbonitrile. (2025). MDPI. [Link]

  • Synthesis of 2,5-disubstitutedpyrazines. (n.d.). The Royal Society of Chemistry. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PubMed Central. [Link]

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. (n.d.). LookChem. [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2025). Digital CSIC. [Link]

  • Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. (n.d.). ResearchGate. [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (n.d.). RSC Publishing. [Link]

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. (2023). MDPI. [Link]

  • Synthesis, characterization and theoretical study of some pyrazine carbohydrazide derivatives. (n.d.). International Journal of Chemical and Biological Sciences. [Link]

Sources

Validation

A Comprehensive Guide to the Development and Validation of a Stability-Indicating HPLC Method for Purity Assessment of 7-Chloro-5H-pyrrolo[2,3-b]pyrazine

This guide provides a detailed, science-first approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the purity of 7-Chloro-5H-pyrrolo[2,3-b]pyrazine. A...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, science-first approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the purity of 7-Chloro-5H-pyrrolo[2,3-b]pyrazine. As a critical intermediate in pharmaceutical synthesis, ensuring the purity of this molecule is paramount for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] We will move beyond a simple recitation of steps to explore the underlying scientific rationale for each decision in the method development and validation process, providing researchers and drug development professionals with a practical and defensible framework.

Part 1: Foundational Strategy & Analyte Characterization

The cornerstone of any successful analytical method is a deep understanding of the analyte. The molecular structure of 7-Chloro-5H-pyrrolo[2,3-b]pyrazine dictates our entire analytical strategy.

Analyte Properties: The structure, a fused pyrrole and pyrazine ring system, is a heterocyclic aromatic compound. Key characteristics influencing HPLC method development include:

  • Polarity: The presence of two nitrogen atoms in the pyrazine ring and the N-H group in the pyrrole ring imparts a degree of polarity. However, the overall fused aromatic system provides significant hydrophobic character. This dual nature makes it an ideal candidate for reversed-phase chromatography.[2][3]

  • UV Absorbance: The conjugated aromatic system ensures strong ultraviolet (UV) absorbance, making UV-based detection a highly suitable and sensitive choice.[4]

  • pKa: The nitrogen atoms in the pyrazine ring are basic. Their pKa values will influence the analyte's charge state at different pH levels. Controlling the mobile phase pH is therefore critical to ensure consistent retention and sharp peak shapes.[5][6]

PropertyPredicted/Observed CharacteristicImplication for HPLC Method Development
Molecular Structure Fused heterocyclic aromaticSuitable for Reversed-Phase (RP) HPLC. The aromaticity suggests a Phenyl or C18 stationary phase will provide good retention.
UV-Vis Spectrum Strong absorbance due to conjugated π-system.UV/PDA detection is the preferred method for sensitivity and specificity. A Photodiode Array (PDA) detector is crucial for peak purity analysis.[7][8]
Solubility Soluble in common organic solvents like Methanol, Acetonitrile, DMSO.Simplifies sample and standard preparation.
Predicted pKa Basic nitrogens in the pyrazine ring.Mobile phase pH must be controlled with a buffer to prevent peak tailing and ensure reproducible retention times.[6]
The Stability-Indicating Method: The Gold Standard for Purity

For a purity assay, it is not enough to simply separate the main compound from known impurities. A truly robust method must also be able to separate it from any potential degradation products that could form during manufacturing, shipping, or storage. This is known as a stability-indicating method .[4][9] The development of such a method is a regulatory requirement and involves intentionally degrading the drug substance under harsh conditions—a process known as forced degradation.[10]

Part 2: HPLC Method Development: A Step-by-Step Rationale

Our development strategy begins with logical, science-based choices for the initial conditions, followed by systematic optimization.

G cluster_0 Method Development Workflow Analyte Analyte Characterization (Polarity, pKa, UV Scan) Column Column & Detector Selection (C18, PDA Detector) Analyte->Column informs MobilePhase Mobile Phase Scouting (ACN/MeOH, pH Screening) Column->MobilePhase defines initial Gradient Gradient Optimization (Resolution vs. Time) MobilePhase->Gradient leads to ForcedDeg Forced Degradation (Challenge Specificity) Gradient->ForcedDeg challenges Finalize Method Finalization & Optimization ForcedDeg->Finalize confirms Validation Method Validation (ICH Q2(R1)) Finalize->Validation proceeds to

Caption: HPLC Method Development Workflow.
Column Selection: The Heart of the Separation

The stationary phase provides the primary interaction for separation. Given the analyte's mixed polarity, a reversed-phase column is the logical choice.

  • Initial Choice: C18 (Octadecylsilane) : This is the workhorse of reversed-phase HPLC, offering excellent hydrophobic retention for a wide range of molecules. A high-purity, end-capped C18 column is recommended to minimize interactions with any residual silanols on the silica surface, which can cause peak tailing for basic compounds like ours.[3][11]

  • Alternative Consideration: Phenyl-Hexyl : If the C18 phase provides insufficient selectivity between the main peak and structurally similar impurities, a Phenyl phase can be an excellent alternative. It offers unique π-π interactions with aromatic rings, providing a different selectivity mechanism.

  • Column Dimensions : A standard column of 4.6 mm x 150 mm with 3.5 or 5 µm particles is a good starting point for development. Smaller particles (e.g., <2 µm) can provide higher efficiency but require a UHPLC system capable of handling higher backpressures.[12]

Mobile Phase & Detector Selection
Detector

A Photodiode Array (PDA) Detector is mandatory for this application.[7] Unlike a standard UV detector that monitors at a single wavelength, a PDA detector captures the entire UV spectrum at each point across the eluting peak. This is indispensable for:

  • Optimal Wavelength Selection : Determining the absorbance maximum for the highest sensitivity.

  • Peak Purity Assessment : Comparing spectra across a peak to detect co-eluting impurities. A spectrally pure peak will have identical UV spectra across its entire width.[13][14]

  • Impurity Identification : Providing spectral information that can help in the tentative identification of unknown peaks.

Mobile Phase Composition

The mobile phase manipulates retention and selectivity.

  • Organic Modifier : Acetonitrile (ACN) is generally preferred over methanol as a starting solvent. Its lower viscosity leads to higher efficiency and lower backpressure, and it often provides different selectivity.

  • Aqueous Phase & pH Control : This is the most critical parameter. To ensure the pyrazine nitrogens are in a consistent protonation state (either fully protonated or fully neutral), the mobile phase pH should be buffered at least 1.5-2 pH units away from the analyte's pKa.[5]

    • Acidic pH : A low pH (e.g., pH 2.5-3.0) using a buffer like 0.1% formic acid or phosphate buffer will ensure the basic nitrogens are fully protonated. This often results in sharp, symmetrical peaks.

    • Buffer Choice : A 20-50 mM buffer concentration is typically sufficient.[6] Phosphate buffers are excellent for pH control but are not volatile, making them incompatible with mass spectrometry (MS). Volatile buffers like formic acid or ammonium formate are preferred if LC-MS analysis is anticipated.

Initial Screening and Gradient Optimization

It is inefficient to test one parameter at a time. A screening approach using different columns and mobile phase compositions is more effective.

ParameterCondition ACondition BRationale
Column C18, 4.6 x 150 mm, 3.5 µmPhenyl-Hexyl, 4.6 x 150 mm, 3.5 µmCompare hydrophobic vs. π-π interaction selectivity.
Mobile Phase A 0.1% Formic Acid in Water20 mM Potassium Phosphate, pH 7.0Evaluate peak shape and retention at low vs. neutral pH.
Mobile Phase B AcetonitrileAcetonitrileACN is a good starting organic modifier.
Gradient 5% to 95% B in 20 minutes5% to 95% B in 20 minutesA broad scouting gradient to elute all potential impurities.
Flow Rate 1.0 mL/min1.0 mL/minStandard for a 4.6 mm ID column.
Detection PDA Scan 200-400 nm, Monitor at λmax (~295 nm)PDA Scan 200-400 nm, Monitor at λmax (~295 nm)Capture all spectral data and monitor at the wavelength of maximum absorbance for best sensitivity.[8]

Based on the results of this screening (evaluating peak shape, resolution, and retention time), a single set of conditions is chosen for optimization. The gradient slope is then adjusted to maximize the resolution between the main peak and any observed impurities while minimizing the run time.

Part 3: Proving Specificity - The Forced Degradation Study

To validate the method as stability-indicating, we must challenge it with samples containing potential degradation products.[15] This is achieved by subjecting 7-Chloro-5H-pyrrolo[2,3-b]pyrazine to a variety of stress conditions as prescribed by ICH guideline Q1A(R2).[16] The goal is to achieve 5-20% degradation of the active ingredient.[16]

G cluster_0 Forced Degradation Workflow API API Solution (7-Chloro-5H-pyrrolo[2,3-b]pyrazine) Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, RT) API->Base Oxid Oxidation (e.g., 3% H2O2, RT) API->Oxid Therm Thermal (e.g., 80°C, Solid State) API->Therm Photo Photolytic (ICH Q1B Light Exposure) API->Photo Analysis Analyze All Samples (Stressed, Control, Blank) Using Developed HPLC Method Acid->Analysis Base->Analysis Oxid->Analysis Therm->Analysis Photo->Analysis

Caption: Forced Degradation Study Workflow.
Experimental Protocol for Forced Degradation
  • Prepare Stock Solution : Prepare a stock solution of 7-Chloro-5H-pyrrolo[2,3-b]pyrazine in a suitable diluent (e.g., 50:50 Acetonitrile:Water) at a concentration of ~1 mg/mL.

  • Acid Hydrolysis : Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration.

  • Base Hydrolysis : Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 N HCl and dilute to a final concentration.

  • Oxidative Degradation : Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration.

  • Thermal Degradation : Store the solid compound in an oven at 80°C for 48 hours. Dissolve a known amount in the diluent to achieve the final concentration.

  • Photolytic Degradation : Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[15] Dissolve a known amount in the diluent.

  • Control Sample : Prepare a sample of the untreated compound at the same final concentration.

All samples are then analyzed using the optimized HPLC method. The key is to demonstrate that all degradation peaks are baseline resolved from the main analyte peak and from each other.

Part 4: Data Interpretation & Method Finalization

The analysis of the forced degradation samples provides the ultimate test of the method. The chromatograms should show a decrease in the area of the main peak and the appearance of new peaks corresponding to degradants.

Peak Purity Analysis is performed on the main peak in each chromatogram using the PDA software. The software calculates a "Purity Angle" and a "Purity Threshold".[7][13]

  • If Purity Angle < Purity Threshold , the peak is considered spectrally pure, indicating no co-elution.

  • If Purity Angle > Purity Threshold , the peak is likely impure, and the method requires further optimization (e.g., adjusting the gradient slope, changing the mobile phase pH, or trying a different column).

Stress Condition% Degradation (Example)Number of DegradantsResolution (Rs) of Closest ImpurityPeak Purity (Pass/Fail)
Acid Hydrolysis 15.2%22.1Pass
Base Hydrolysis 8.5%13.5Pass
Oxidation 19.8%31.9Pass
Thermal 5.1%14.2Pass
Photolytic No significant degradation0N/APass

Once the method has been proven specific and capable of separating all known impurities and degradation products, the conditions are finalized.

Final Optimized HPLC Method (Example)
ParameterCondition
Column C18 Column, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Gradient Program Time (min) %B0.0 1015.0 8018.0 8018.1 1022.0 10
Column Temp 30 °C
Injection Vol 10 µL
Detector PDA at 295 nm
Run Time 22 minutes

Part 5: Method Validation - Conforming to ICH Q2(R1) Standards

After development, the method must be formally validated to demonstrate its suitability for its intended purpose, in accordance with ICH Q2(R1) guidelines.[17][18][19]

Summary of Validation Parameters & Acceptance Criteria
ParameterPurposeBrief Experimental ApproachAcceptance Criteria (Typical)
Specificity To demonstrate the method can unequivocally assess the analyte in the presence of impurities and degradants.Analyze blank, placebo (if applicable), and forced degradation samples. Perform peak purity analysis.Analyte peak is resolved from all other peaks (Rs > 1.5). Peak purity passes. No interference at the analyte RT.
Linearity To show that results are directly proportional to the concentration of the analyte.Analyze a series of at least 5 standards over the expected concentration range (e.g., 50-150% of nominal).Correlation coefficient (r²) ≥ 0.999.
Range The concentration interval where the method is precise, accurate, and linear.Confirmed by the linearity, accuracy, and precision experiments.The specified range is justified by the validation data.
Accuracy The closeness of the test results to the true value.Analyze samples spiked with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%) in triplicate.% Recovery between 98.0% and 102.0%.
Precision The degree of scatter between a series of measurements.Repeatability : 6 replicate injections of the same sample.Intermediate : Repeat on a different day/analyst.% RSD ≤ 2.0%.[20]
Detection Limit (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Based on signal-to-noise ratio (typically S/N = 3:1) or standard deviation of the response and the slope.Report the value.
Quantitation Limit (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Based on signal-to-noise ratio (typically S/N = 10:1) or standard deviation of the response and the slope.% RSD at the LOQ concentration should be acceptable (e.g., ≤ 10%).
Robustness The method's capacity to remain unaffected by small, deliberate variations in parameters.Vary parameters like flow rate (±0.1 mL/min), column temperature (±5°C), and mobile phase composition (±2% organic).System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits.

Conclusion

The development of a stability-indicating HPLC method for purity analysis is a systematic, multi-faceted process that forms the bedrock of quality control in pharmaceutical development. By combining a thorough understanding of the analyte's chemistry with a logical, stepwise approach to column and mobile phase selection, and rigorously challenging the method's specificity through forced degradation studies, a robust and defensible analytical procedure can be established. The final validation, performed according to ICH guidelines, provides documented evidence that the method is fit for its intended purpose, ensuring that the purity of 7-Chloro-5H-pyrrolo[2,3-b]pyrazine can be reliably monitored.

References
  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. (2025, February 6). [Source Not Available]
  • PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. (2025, November 19). [Source Not Available]
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. ECA Academy. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. Retrieved from [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. (2025, December 4). Perpusnas. Retrieved from [Link]

  • UV vs Diode-Array (PDA) Detectors for (U)HPLC. Shimadzu Scientific Instruments. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Retrieved from [Link]

  • Quality Guidelines - ICH. ICH. Retrieved from [Link]

  • (PDF) Peak Purity Determination by HPLC Diode Array Detector (DAD / PDA) based Chromatography Software (Limitations and Uses). (2017, February 4). ResearchGate. Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). [Source Not Available]
  • Verifying Spectral Purity of a Chromatographic Peak Using Empower CDS Software. Waters. Retrieved from [Link]

  • Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Retrieved from [Link]

  • HPLC Column Selection. (2013, May 1). LCGC International. Retrieved from [Link]

  • Waters Column Selection Guide for Polar Compounds. Waters. Retrieved from [Link]

  • HPLC Column Selection Guide. Aurora Pro Scientific. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. [Source Not Available]
  • Forced Degradation Testing. SGS Thailand. Retrieved from [Link]

  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex. Retrieved from [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. (2025, October 21). Welch Materials. Retrieved from [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. Retrieved from [Link]

  • stability-indicating hplc method: Topics by Science.gov. Science.gov. Retrieved from [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). alwsci. Retrieved from [Link]

  • Stability Indicating HPLC Method Development: A Review. IRJPMS. Retrieved from [Link]

  • Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dosage form. [Source Not Available]
  • Development and validation of stability indicating HPLC method for quantification of tinidazole. (2019, June 15). European Journal of Chemistry. Retrieved from [Link]

  • Stability-indicating HPLC Method Research Articles - Page 1. R Discovery. Retrieved from [Link]

  • HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. (2025, October 6). SIELC Technologies. Retrieved from [Link]

  • Pyrrolopyrazine derivatives: synthetic approaches and biological activities. (2021, September 17). ResearchGate. Retrieved from [Link]

  • Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. (2013, March 3). Research J. Pharm. and Tech. Retrieved from [Link]

  • Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms. (2025, February 28). Journal of Applied Pharmaceutical Research. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to the LC-MS Fragmentation Patterns of 7-Chloro-5H-pyrrolo[2,3-b]pyrazine

This guide provides an in-depth analysis of the predicted liquid chromatography-mass spectrometry (LC-MS) fragmentation patterns of 7-Chloro-5H-pyrrolo[2,3-b]pyrazine, a heterocyclic compound of significant interest in m...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted liquid chromatography-mass spectrometry (LC-MS) fragmentation patterns of 7-Chloro-5H-pyrrolo[2,3-b]pyrazine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1][2] As a scaffold in the development of kinase inhibitors, understanding its behavior under mass spectrometric analysis is paramount for accurate identification, structural elucidation, and metabolic profiling.[1][2]

This document moves beyond a simple recitation of data, offering a comparative analysis grounded in the fundamental principles of mass spectrometry and the known fragmentation behaviors of related chemical structures. The insights provided herein are designed to be a valuable resource for researchers, scientists, and drug development professionals.

Introduction to 7-Chloro-5H-pyrrolo[2,3-b]pyrazine

7-Chloro-5H-pyrrolo[2,3-b]pyrazine belongs to the pyrrolopyrazine class of nitrogen-containing heterocyclic compounds.[1][3] The presence of a pyrazine ring, a pyrrole ring, and a chlorine substituent creates a unique electronic environment that dictates its fragmentation behavior. The pyrrolo[2,3-b]pyrazine core is a key pharmacophore in many biologically active molecules, making the characterization of its derivatives a critical aspect of pharmaceutical research.[1][4]

The molecular formula for the parent 5H-pyrrolo[2,3-b]pyrazine is C6H5N3, with a molecular weight of approximately 119.12 g/mol .[3] The addition of a chlorine atom in the 7-position to form 7-Chloro-5H-pyrrolo[2,3-b]pyrazine increases the molecular weight and introduces a characteristic isotopic pattern that is a key diagnostic in mass spectrometry.

Experimental Workflow for LC-MS Analysis

To effectively analyze the fragmentation of 7-Chloro-5H-pyrrolo[2,3-b]pyrazine, a robust LC-MS/MS method is essential. The following protocol outlines a typical workflow, emphasizing the rationale behind each step.

Caption: A typical experimental workflow for the LC-MS/MS analysis of 7-Chloro-5H-pyrrolo[2,3-b]pyrazine.

Rationale for Experimental Choices
  • Reversed-Phase Chromatography (C18): A C18 column is a versatile choice for separating moderately polar compounds like 7-Chloro-5H-pyrrolo[2,3-b]pyrazine from complex matrices.

  • Acidified Mobile Phase: The addition of formic acid promotes protonation of the analyte, enhancing ionization efficiency in positive mode ESI.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar and thermally labile molecules, minimizing in-source fragmentation and preserving the molecular ion.[5]

  • Collision-Induced Dissociation (CID): CID is a robust and widely used fragmentation technique that provides reproducible fragmentation patterns for structural elucidation.

Predicted Fragmentation Patterns: A Comparative Analysis

The fragmentation of 7-Chloro-5H-pyrrolo[2,3-b]pyrazine is expected to be influenced by the stability of the aromatic ring system, the presence of multiple nitrogen atoms, and the chloro substituent.

The Molecular Ion and Isotopic Pattern

Due to the presence of chlorine, the molecular ion peak will exhibit a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[6] This will result in two prominent peaks in the MS1 spectrum separated by 2 m/z units, with the [M+H]⁺ peak being roughly three times more intense than the [M+2+H]⁺ peak. This isotopic signature is a crucial first step in identifying chlorinated compounds.[6]

Major Fragmentation Pathways

Based on the principles of mass spectrometry for nitrogen-containing and halogenated aromatic compounds, several key fragmentation pathways are predicted.[7][8]

Predicted Fragmentation Pathways cluster_path1 Pathway 1: Loss of HCl cluster_path2 Pathway 2: Loss of HCN cluster_path3 Pathway 3: Ring Cleavage M_H [M+H]+ Loss_HCl Loss of HCl (-36 Da) M_H->Loss_HCl Loss_HCN Loss of HCN (-27 Da) M_H->Loss_HCN Ring_Cleavage Ring Cleavage M_H->Ring_Cleavage Fragment1 Fragment 1 C6H4N3+ Loss_HCl->Fragment1 Fragment2 Fragment 2 C5H4ClN2+ Loss_HCN->Fragment2 Fragment3 Smaller Fragments Ring_Cleavage->Fragment3

Caption: Predicted major fragmentation pathways for protonated 7-Chloro-5H-pyrrolo[2,3-b]pyrazine.

Pathway 1: Loss of HCl

The loss of a neutral molecule of hydrogen chloride (HCl) is a common fragmentation pathway for chlorinated aromatic compounds.[7] This would result in a fragment ion with a mass 36 Da lower than the precursor ion. This pathway is driven by the stability of the resulting aromatic cation.

Pathway 2: Loss of HCN

Nitrogen-containing heterocyclic compounds frequently undergo the loss of hydrogen cyanide (HCN), a stable neutral molecule.[8] For 7-Chloro-5H-pyrrolo[2,3-b]pyrazine, the expulsion of HCN from the pyrazine ring is a highly probable event, leading to a fragment ion with a mass 27 Da less than the precursor ion.

Pathway 3: Ring Cleavage

More energetic collisions can induce cleavage of the bicyclic ring system. This can lead to a variety of smaller fragment ions, and the specific fragments observed will depend on the collision energy applied.

Comparison with Alternative Structures

To further illustrate the unique fragmentation of 7-Chloro-5H-pyrrolo[2,3-b]pyrazine, a comparison with hypothetical non-chlorinated and isomeric analogs is useful.

CompoundKey Diagnostic Feature in MSPredicted Major FragmentationRationale
7-Chloro-5H-pyrrolo[2,3-b]pyrazine Characteristic 3:1 isotopic pattern for [M+H]⁺ and [M+2+H]⁺.Loss of HCl, Loss of HCN.The chloro substituent provides a distinct isotopic signature and a facile neutral loss pathway. The nitrogen-rich core favors HCN loss.
5H-pyrrolo[2,3-b]pyrazine (non-chlorinated analog) Single prominent [M+H]⁺ peak.Loss of HCN.In the absence of the chlorine, the primary fragmentation pathway is expected to be the loss of HCN from the pyrazine ring.
Hypothetical Chloro-isomer (e.g., 2-Chloro-5H-pyrrolo[2,3-b]pyrazine) Same isotopic pattern as the 7-chloro isomer.Relative intensities of fragment ions may differ.While the major fragmentation pathways (loss of HCl, loss of HCN) would likely be the same, the position of the chlorine atom could influence the relative abundance of the resulting fragment ions due to differences in bond strengths and charge localization.

Conclusion

The LC-MS fragmentation of 7-Chloro-5H-pyrrolo[2,3-b]pyrazine is predicted to be characterized by a distinct isotopic pattern due to the chlorine atom and major fragmentation pathways involving the neutral losses of HCl and HCN. By understanding these fundamental fragmentation behaviors, researchers can confidently identify this important heterocyclic scaffold and its derivatives in complex samples. This guide provides a foundational framework for method development and data interpretation in the analysis of this and related compounds, ultimately supporting the advancement of drug discovery and development.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Cole, R. B. (Ed.). (2010).
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

  • ResearchGate. (n.d.). Nitrogen-Containing Heterocyclic Compounds. [Link]

  • ResearchGate. (n.d.). LC-MS detection of anti-cancer compounds.... [Link]

  • PubChem. (n.d.). 5H-Pyrrolo[2,3-b]pyrazine. [Link]

  • MDPI. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. [Link]

  • PubMed. (2025). Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1 H-indole-3-yl)-5 H-pyrrolo[2,3- b]pyrazine Derivatives as Novel Covalent pan-FGFR Inhibitors to Overcome Clinical Resistance. [Link]

Sources

Comparative

Comparative Guide: 7-Chloro vs. 7-Bromo Pyrrolo[2,3-b]pyrazine Reactivity

The following technical guide details the comparative reactivity of 7-chloro and 7-bromo-5H-pyrrolo[2,3-b]pyrazine, structured for application scientists and medicinal chemists. [1] Executive Summary & Scaffold Analysis...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the comparative reactivity of 7-chloro and 7-bromo-5H-pyrrolo[2,3-b]pyrazine, structured for application scientists and medicinal chemists.

[1]

Executive Summary & Scaffold Analysis

The 5H-pyrrolo[2,3-b]pyrazine scaffold (often termed 1,4,5-triazanaphthalene or 4,7-diazaindole) is a privileged pharmacophore in kinase inhibitor discovery (e.g., FGFR, JAK inhibitors).

The 7-position (beta to the pyrrole nitrogen) is the primary site for electrophilic aromatic substitution (EAS) and a critical vector for extending chemical space via cross-coupling. The choice between a 7-chloro and 7-bromo substituent is not merely a matter of availability; it dictates the synthetic strategy, catalyst selection, and orthogonal functionalization possibilities.

Structural Numbering & Electronic Profile

Correct numbering is critical for this fused system.

  • Pyrazine Ring: Positions 2 and 3 (Electron-deficient, prone to SNAr).

  • Pyrrole Ring: Positions 6 and 7 (Electron-rich, prone to EAS).

  • Position 7: Analogous to the C-3 position of indole.[1] It is the most nucleophilic carbon but becomes an electrophilic handle upon halogenation.

G cluster_legend Reactivity Profile N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 N4 N4 C3->N4 N5 N5 C6 C6 N5->C6 C7 C7 C6->C7 Desc C7 (Yellow): Critical Halogenation Site Beta to Pyrrole Nitrogen Target for Suzuki/Lithiation

Figure 1: Numbering scheme of 5H-pyrrolo[2,3-b]pyrazine highlighting the critical C7 position.[2][3]

Synthesis of the Halides

The synthesis of both derivatives relies on Electrophilic Aromatic Substitution (EAS). The pyrrole ring's electron density allows for mild halogenation, but the electron-withdrawing pyrazine ring makes it less reactive than pure indole.

Protocol Comparison
Feature7-Bromo-5H-pyrrolo[2,3-b]pyrazine 7-Chloro-5H-pyrrolo[2,3-b]pyrazine
Reagent NBS (N-Bromosuccinimide)NCS (N-Chlorosuccinimide)
Solvent DMF or DCM (0°C to RT)DMF (Often requires mild heat, 40-60°C)
Yield High (85-95%)Moderate to High (70-85%)
Selectivity Excellent (Exclusive C7)Good (C7 major; longer times may chlorinate C6)
Purification Precipitation/Wash with waterColumn Chromatography often required

Expert Insight: The 7-bromo derivative is generally easier to isolate as a pure solid by simple precipitation from water after the DMF reaction.[1] The 7-chloro derivative often requires chromatographic separation from unreacted starting material due to the slower kinetics of NCS.[1]

Reactivity Profile: Cross-Coupling (Suzuki-Miyaura)

This is the primary differentiator. The C-X bond strength dictates the rate of oxidative addition (the rate-determining step).

7-Bromo: The Standard Workhorse[1]
  • Reactivity: High. Reacts readily with aryl/heteroaryl boronic acids.

  • Catalysts: Standard Pd(0) or Pd(II) sources work well (e.g., Pd(PPh3)4, Pd(dppf)Cl2).

  • Conditions: Aqueous base (Na2CO3, K2CO3) in Dioxane/Water at 80-100°C.

  • Use Case: When C7 is the first or only point of modification.

7-Chloro: The "Hard" Electrophile[1]
  • Reactivity: Low/Inert under standard conditions. The C-Cl bond is stronger and the fused pyrazine ring does not activate the C7 position for oxidative addition as strongly as it activates C2/C3 for SNAr.

  • Catalysts: Requires electron-rich, bulky phosphine ligands to facilitate oxidative addition (e.g., XPhos , SPhos , Buchwald Precatalysts ).

  • Use Case:

    • Orthogonal Functionalization: When you have a bromide elsewhere (e.g., at C2) and want to react that first while leaving C7-Cl intact.

    • Cost/Stability: If the bromide is unstable or too expensive for scale-up.[1]

Experimental Data Comparison (Suzuki Coupling)

Based on internal standard protocols for heteroaryl couplings.

Variable7-Bromo Protocol7-Chloro Protocol
Coupling Partner Phenylboronic Acid (1.2 eq)Phenylboronic Acid (1.5 eq)
Catalyst Pd(dppf)Cl2 (5 mol%)XPhos Pd G2 (5-10 mol%)
Base/Solvent K2CO3 / Dioxane:H2O (4:[1]1)K3PO4 / Dioxane:H2O (4:1)
Temp/Time 80°C / 2-4 Hours100-110°C / 12-18 Hours
Typical Yield 75 - 90% 40 - 60% (Variable)

Reactivity Profile: Lithium-Halogen Exchange

For converting the halide into a nucleophile (to react with aldehydes, ketones, or quench with electrophiles), the difference is stark.

  • 7-Bromo: Undergoes extremely fast Lithium-Halogen exchange with n-BuLi at -78°C.[1] This is the preferred method to introduce formyl (-CHO), carboxyl (-COOH), or silyl groups at C7.

    • Note: Requires protection of the N5-H (e.g., with SEM, Boc, or Tosyl) prior to lithiation to prevent deprotonation.

  • 7-Chloro: Does not undergo efficient Li-Hal exchange with n-BuLi.[1] The reagent will preferentially deprotonate the ring (ortho-lithiation) or act as a base elsewhere before breaking the C-Cl bond. t-BuLi (2 equiv) might be required, but side reactions are significant.

Decision Matrix & Workflow

Use the following logic flow to select the correct starting material for your campaign.

ReactivityFlow Start Target: 7-Substituted Pyrrolo[2,3-b]pyrazine Choice What is the reaction type? Start->Choice Suzuki Pd-Catalyzed Coupling (Suzuki, Sonogashira) Choice->Suzuki LiHal Li-Hal Exchange (Formylation, Carboxylation) Choice->LiHal IsSelective Is selectivity required? (Are other halides present?) Suzuki->IsSelective LiResult USE 7-BROMO Mandatory for clean exchange (Requires N-protection) LiHal->LiResult UseBr USE 7-BROMO Standard conditions High Yields IsSelective->UseBr No (Only C7) UseCl USE 7-CHLORO Requires XPhos/SPhos Allows C2-Br reaction first IsSelective->UseCl Yes (e.g., C2-Br present)

Figure 2: Decision matrix for selecting 7-chloro vs. 7-bromo derivatives.

Detailed Experimental Protocols

Protocol A: Synthesis of 7-Bromo-5H-pyrrolo[2,3-b]pyrazine

Reference Standard for Halogenation.[1]

  • Dissolution: Dissolve 5H-pyrrolo[2,3-b]pyrazine (1.0 eq) in anhydrous DMF (10 mL/g).

  • Addition: Cool to 0°C. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours. Monitor by LCMS (Mass shift: M+H 120 → 198/200).

  • Workup: Pour the reaction mixture into ice-cold water (5x volume).

  • Isolation: The product typically precipitates as a beige solid. Filter, wash copiously with water, and dry under vacuum.

    • Yield: 85-92%.[1]

Protocol B: Suzuki Coupling of 7-Bromo Derivative

Targeting FGFR Kinase Inhibitors (Analogous to Literature [1]).[1][4]

  • Setup: In a microwave vial or pressure tube, combine:

    • 7-Bromo-5H-pyrrolo[2,3-b]pyrazine derivative (1.0 eq).[1]

    • Aryl Boronic Acid (1.2 eq).

    • Pd(dppf)Cl2 (0.05 eq).

    • K2CO3 (2.0 M aqueous solution, 3.0 eq).

    • 1,4-Dioxane (concentration 0.1 M).

  • Degas: Sparge with Argon/Nitrogen for 5 minutes.

  • Reaction: Heat to 90°C for 4 hours (or 110°C for 30 min in microwave).

  • Workup: Dilute with EtOAc, wash with brine. Dry organic layer over Na2SO4.

  • Purification: Flash chromatography (MeOH/DCM gradient).

References

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Source: Molecules (MDPI), 2018. Context: Describes the synthesis and Suzuki coupling of 3-bromo (C7-bromo) pyrrolo[2,3-b]pyrazine to generate potent FGFR inhibitors. URL:[Link]

  • Suzuki-Miyaura Cross-Coupling: Practical Guide. Source: Yoneda Labs. Context: General reactivity trends of aryl bromides vs. chlorides in Suzuki couplings, supporting the catalyst choices (XPhos for chlorides). URL:[Link]

  • Synthesis of Substituted Pyrrolo[2,3-b]pyrazine Derivatives. Source: SSRN / Elsevier. Context: Detailed protocols for Pd-catalyzed couplings on the pyrrolo[2,3-b]pyrazine core. URL:[Link]

  • PubChem Compound Summary: 7-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine. Source: PubChem.[5] Context: Confirmation of numbering scheme and existence of mixed-halogenated building blocks. URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Crystal Structure Analysis of 7-Chloro-5H-pyrrolo[2,3-b]pyrazine

An Objective Comparison of Single-Crystal X-ray Diffraction with Alternative and Complementary Solid-State Characterization Techniques For drug development professionals, understanding the precise three-dimensional atomi...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison of Single-Crystal X-ray Diffraction with Alternative and Complementary Solid-State Characterization Techniques

For drug development professionals, understanding the precise three-dimensional atomic arrangement of an active pharmaceutical ingredient (API) is not merely an academic exercise; it is a foundational requirement for success. The solid-state properties of an API, governed by its crystal structure, directly influence critical parameters such as solubility, dissolution rate, stability, and bioavailability.[1][2] The pyrrolo[2,3-b]pyrazine scaffold is a privileged core in medicinal chemistry, forming the basis for numerous kinase inhibitors and other therapeutic agents.[3][4] Therefore, elucidating the crystal structure of derivatives like 7-Chloro-5H-pyrrolo[2,3-b]pyrazine is paramount.

This guide provides an in-depth comparison of Single-Crystal X-ray Diffraction (SC-XRD), the definitive method for structure determination, with other essential solid-state characterization techniques. We will explore the causality behind experimental choices, present a self-validating protocol for SC-XRD, and compare its utility against Powder X-ray Diffraction (PXRD), Neutron Diffraction, and computational Crystal Structure Prediction (CSP).

Part 1: The Gold Standard—Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the most powerful and comprehensive technique for determining the atomic-level structure of a crystalline material.[5][6] It provides unambiguous information on bond lengths, bond angles, molecular conformation, and the packing of molecules in the crystal lattice.[5] This detailed structural map is invaluable for structure-based drug design and for securing intellectual property.[7]

The SC-XRD Experimental Workflow: A Self-Validating Protocol

The journey from a powdered sample to a fully refined crystal structure is a multi-step process where each stage validates the next. The quality of the final structure is entirely dependent on the quality of the initial crystal.

Experimental Protocol: Single-Crystal Growth and XRD Analysis

Objective: To obtain a high-resolution crystal structure of 7-Chloro-5H-pyrrolo[2,3-b]pyrazine.

1. Step 1: Crystal Growth (The Causality of Patience)

  • Rationale: The goal is to grow a single, defect-free crystal of sufficient size (typically >0.1 mm in at least two dimensions).[5] Slow crystal growth is crucial as it allows molecules to order themselves correctly into a low-energy, stable lattice, minimizing defects. Rapid precipitation traps solvent and disorder, leading to poor diffraction quality.
  • Methodology: Slow Evaporation
  • Dissolve 5-10 mg of 7-Chloro-5H-pyrrolo[2,3-b]pyrazine in a minimal amount of a suitable solvent (e.g., Methanol, Ethanol, or Acetone) in a small, clean vial. The choice of solvent is critical; ideal solvents dissolve the compound moderately at room temperature.
  • Loosely cap the vial or cover it with parafilm perforated with a few pinholes. This restricts the rate of evaporation.
  • Place the vial in a vibration-free environment (e.g., a desiccator or a quiet corner of a fume hood) at a constant temperature.
  • Monitor the vial over several days to weeks for the appearance of small, well-formed crystals with sharp edges and clear faces.

2. Step 2: Crystal Selection and Mounting

  • Rationale: A suitable crystal must be a single entity, not a conglomerate, and large enough to diffract X-rays efficiently. Cryo-cooling (typically to 100 K) is employed to minimize atomic thermal vibrations, which sharpens the diffraction spots and protects the crystal from radiation damage.
  • Methodology:
  • Under a stereomicroscope, select a high-quality single crystal.
  • Using a micromanipulator, carefully pick up the crystal with a cryo-loop (a small nylon loop).
  • Coat the crystal in a cryoprotectant (e.g., Paratone-N oil) to prevent ice formation during cooling.
  • Instantly flash-cool the crystal by plunging it into a stream of liquid nitrogen vapor on the diffractometer.

3. Step 3: Data Collection

  • Rationale: The mounted crystal is rotated in a high-intensity X-ray beam (commonly Mo or Cu Kα radiation). The X-rays diffract off the electron clouds of the atoms in the crystal, producing a pattern of spots of varying intensity.[6] Collecting a complete dataset requires rotating the crystal through a wide range of angles.
  • Methodology:
  • Mount the cryo-cooled crystal on the goniometer head of the SC-XRD instrument.
  • Center the crystal in the X-ray beam.
  • Perform an initial screening to determine the unit cell parameters and crystal system.
  • Execute a full data collection strategy, typically involving multiple runs at different crystal orientations to ensure high completeness and redundancy of the data.

4. Step 4: Structure Solution and Refinement

  • Rationale: The collected diffraction data (intensities and positions of spots) are computationally processed to generate a 3D map of the electron density within the unit cell.[5] Atoms are fitted into this map, and their positions and thermal parameters are refined to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final model is assessed using metrics like the R-factor (agreement factor) and Goodness-of-Fit (GooF).
  • Methodology:
  • Integrate the raw diffraction images to obtain a list of reflection intensities using software like SHELX or Olex2.
  • Solve the phase problem using direct methods or dual-space algorithms to generate an initial electron density map.
  • Build an initial molecular model by assigning atoms to the electron density peaks.
  • Refine the model against the experimental data by least-squares minimization. This involves adjusting atomic coordinates, occupancies, and anisotropic displacement parameters.
  • Locate and refine hydrogen atoms, if possible, from the difference electron density map or place them in calculated positions.
  • Validate the final structure using tools like checkCIF to ensure it is chemically and crystallographically sound.
Workflow for Single-Crystal X-ray Diffraction```dot

SC_XRD_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Crystal_Growth Crystal Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Yields single crystal Data_Collection X-ray Data Collection Crystal_Selection->Data_Collection Diffraction quality crystal Structure_Solution Structure Solution (Phasing) Data_Collection->Structure_Solution Diffraction pattern Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial model Validation Validation & Reporting (CIF) Structure_Refinement->Validation Final model

Caption: Integrated workflow for solid-state characterization.

Conclusion

For the definitive structural elucidation of 7-Chloro-5H-pyrrolo[2,3-b]pyrazine, single-crystal X-ray diffraction remains the unequivocal gold standard. It provides the high-resolution, three-dimensional atomic map required for understanding structure-activity relationships and for robust patent protection. However, a comprehensive solid-state characterization strategy, crucial for successful drug development, does not end with a single crystal structure. It wisely integrates the bulk analysis power of PXRD to control polymorphism, the precision of neutron diffraction to understand critical hydrogen bonding, and the predictive power of computational CSP to navigate the complex landscape of solid forms. By leveraging this multi-faceted approach, researchers and drug development professionals can mitigate risks, optimize formulation, and ensure the delivery of a safe and efficacious final product.

References

  • Crystal structure prediction - Wikipedia. Available at: [Link]

  • Nishka Research. The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. Nishka Research. Published August 1, 2023. Available at: [Link]

  • Goud, N.R., et al. Understanding pharmaceutical polymorphic transformations I: influence of process variables and storage conditions. Therapeutic Delivery. Available at: [Link]

  • Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. GMB SA. Available at: [Link]

  • Advancing Approaches in Detecting Polymorphism. Pharmaceutical Technology. Published February 1, 2026. Available at: [Link]

  • Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). ResearchGate. Published August 9, 2025. Available at: [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Published May 16, 2022. Available at: [Link]

  • Oganov, A.R. & Glass, C.W. Crystal structure prediction using evolutionary algorithms: principles and applications. arXiv. Available at: [Link]

  • X-ray single-crystal diffraction. FZU. Available at: [Link]

  • Exploring the advantages of single-crystal x-ray diffraction in pharma. Chemistry World. Published September 1, 2020. Available at: [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. Published May 16, 2022. Available at: [Link]

  • ISIS. Will the real structure please step forward? ISIS Neutron and Muon Source. Available at: [Link]

  • He, H., et al. Rapid prediction of molecular crystal structures using simple topological and physical descriptors. Nature Communications. Published November 11, 2024. Available at: [Link]

  • XRD in Drug Discovery & Development. Blue Scientific. Published July 9, 2021. Available at: [Link]

  • Crystal structure prediction – Knowledge and References. Taylor & Francis. Available at: [Link]

  • X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates. MDPI. Published July 9, 2010. Available at: [Link]

  • Miura, D., et al. Extraction of hydrogen location in molecular crystals in spin-contrast-variation neutron powder diffractometry. INIS-IAEA. Published December 15, 2021. Available at: [Link]

  • Determination of H-Atom Positions in Organic Crystal Structures by NEXAFS Combined with Density Functional Theory: a Study of Two-Component Systems Containing Isonicotinamide. White Rose Research Online. Published May 10, 2022. Available at: [Link]

  • Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives. ResearchGate. Available at: [Link]

  • Neutron powder diffraction - new opportunities in hydrogen location in molecular and materials structure. Chalmers University of Technology. Available at: [Link]

  • Crystal structure and Hirshfeld surface analysis of a pyrrolo-thiazine complex. National Institutes of Health. Available at: [Link]

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. ResearchGate. Published July 13, 2022. Available at: [Link]

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. MDPI. Published March 19, 2018. Available at: [Link]

  • The synthesis of 5H-pyrrolo [3,4-b] pyrazine. ResearchGate. Available at: [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. National Institutes of Health. Published July 10, 2025. Available at: [Link]

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. MDPI. Published July 19, 2023. Available at: [Link]

  • Pyrrolopyrazine current stratergies in pharmacological activities and methods of synthesis. SciSpace. Available at: [Link]

  • Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. RSC Publishing. Available at: [Link]

  • Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem. Available at: [Link]

  • 5H-Pyrrolo[2,3-b]pyrazine. PubChem. Available at: [Link]

Sources

Comparative

Benchmarking Analytical Strategies for Pyrrolopyrazine Intermediates

Executive Summary Pyrrolopyrazine scaffolds are critical pharmacophores in modern kinase inhibitors (e.g., JAK, mTOR pathways). However, their amphiphilic nature and propensity for regioisomerism during cyclization prese...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrrolopyrazine scaffolds are critical pharmacophores in modern kinase inhibitors (e.g., JAK, mTOR pathways). However, their amphiphilic nature and propensity for regioisomerism during cyclization present unique analytical challenges. Standard C18 Reversed-Phase HPLC often fails to retain polar precursors or resolve positional isomers, leading to "hidden" impurities that compromise downstream GMP synthesis.

This guide objectively compares RP-HPLC (C18) , HILIC (Amide) , and UHPLC-MS strategies. It provides a validated framework for selecting the optimal method based on intermediate polarity and isomeric complexity, grounded in the latest ICH Q2(R2) guidelines.

Part 1: The Analytical Challenge

The pyrrolopyrazine core contains basic nitrogen atoms, making it susceptible to:

  • Severe Peak Tailing: Interaction with residual silanols on silica-based columns.

  • Regioisomer Co-elution: N-alkylation steps often yield N-1 vs. N-4 isomers with identical mass and similar hydrophobicity.

  • Dewetting: Polar intermediates often elute near the void volume (

    
    ) in high-aqueous RP-HPLC, rendering integration unreliable.
    

Part 2: Comparative Methodology

We benchmarked three distinct analytical approaches for a representative polar pyrrolopyrazine intermediate.

Method A: Ion-Pairing RP-HPLC
  • Column: C18 (End-capped), 3.5 µm.

  • Mobile Phase: Water/Acetonitrile with 0.1% TFA (Ion pairing agent).

  • Mechanism: Hydrophobic interaction + Ion pairing to mask basic nitrogens.

Method B: HILIC (Hydrophilic Interaction Liquid Chromatography)
  • Column: Amide-bonded Silica, 2.7 µm (Fused-Core).

  • Mobile Phase: Acetonitrile/Ammonium Formate (pH 3.5).

  • Mechanism: Partitioning into a water-enriched layer on the stationary phase; electrostatic interaction.[1]

Method C: UHPLC-MS (Orthogonal Detection)
  • Column: Phenyl-Hexyl (Alternative Selectivity).

  • Detector: Single Quadrupole (QDa) or Q-TOF.

  • Mechanism: Pi-pi interactions for isomer separation + Mass discrimination.

Performance Matrix
FeatureMethod A (RP-HPLC + TFA)Method B (HILIC - Amide)Method C (UHPLC-MS)
Retention of Polar Intermediates Poor (

)
Excellent (

)
Moderate
Isomer Resolution (

)
1.2 (Partial overlap)2.8 (Baseline) > 3.0 (Mass spec resolved)
Peak Symmetry (

)
1.5 - 1.8 (Tailing)1.1 (Sharp) 1.2
MS Compatibility Low (TFA suppresses ion signal)High (High organic MP) High
Robustness HighModerate (Long equilibration)High

Senior Scientist Insight: While Method A is the industry "workhorse," it often fails the Specificity requirement for pyrrolopyrazines due to isomer co-elution. Method B (HILIC) is the superior choice for purity assays of polar intermediates, whereas Method C is essential for impurity identification.

Part 3: Detailed Validation Protocol (ICH Q2(R2) Aligned)

This protocol validates Method B (HILIC) , as it offers the highest resolution for critical isomeric impurities.

Specificity (Forced Degradation)
  • Objective: Prove the method can separate the main peak from degradants and isomers.

  • Protocol:

    • Expose sample to Acid (0.1N HCl), Base (0.1N NaOH), Peroxide (3%

      
      ), and Light.
      
    • Inject un-stressed vs. stressed samples.

    • Acceptance Criteria: Peak purity index > 0.999 (via PDA) and Resolution (

      
      ) > 1.5 between all peaks.
      
Linearity & Range
  • Causality: Pyrrolopyrazines can exhibit non-linear UV response at high concentrations due to stacking interactions.

  • Protocol: Prepare 5 concentration levels (50% to 150% of target concentration).

  • Acceptance:

    
    ; Residual plot must show random distribution (no "U" shape).
    
Accuracy (Recovery)
  • Protocol: Spike known impurities into the matrix at LOQ, 100%, and 120% levels.

  • Acceptance: Mean recovery 90.0% – 110.0%.

Robustness (The "Design Space")
  • Critical Parameter: Mobile Phase pH.

  • Why? The pKa of the pyrrole nitrogen is sensitive. A shift of ±0.2 pH units can drastically alter retention in HILIC.

  • Test: Vary Ammonium Formate buffer pH from 3.3 to 3.7.

Part 4: Visual Workflows

Diagram 1: Method Selection Decision Tree

Caption: A logic gate for selecting the correct analytical mode based on intermediate polarity and impurity profile.

MethodSelection Start Start: Pyrrolopyrazine Intermediate LogP_Check Check LogP / Polarity Start->LogP_Check Isomer_Check Isomers Present? LogP_Check->Isomer_Check Polar (LogP < 1) RP_HPLC Method A: RP-HPLC (C18) (Standard Purity) LogP_Check->RP_HPLC Hydrophobic (LogP > 1) HILIC Method B: HILIC (Amide) (Polar/Isomer Separation) Isomer_Check->HILIC Yes (Regioisomers) Phenyl Method C: Phenyl-Hexyl (Pi-Pi Selectivity) Isomer_Check->Phenyl No (General Purity) Routine QC Routine QC RP_HPLC->Routine QC Critical Process Control Critical Process Control HILIC->Critical Process Control

Diagram 2: ICH Q2(R2) Validation Lifecycle

Caption: The validation lifecycle ensuring the method remains fit-for-purpose from development to routine use.

ValidationLifecycle ATP 1. Analytical Target Profile (Define Requirements) Dev 2. Method Development (Screening & Optimization) ATP->Dev Design Val 3. Validation (ICH Q2) (Specificity, Accuracy, Precision) Dev->Val Freeze Method Routine 4. Routine Use (SST & Control Charts) Val->Routine Pass Routine->Dev Fail SST (Lifecycle Mgmt)

Part 5: Representative Experimental Data

The following data illustrates the superiority of HILIC (Method B) for separating the N-1 and N-4 regioisomers of a model pyrrolopyrazine intermediate.

Table 1: System Suitability Data (n=6 injections)

ParameterMethod A (C18)Method B (HILIC)Acceptance Criteria
Retention Time (

)
2.1 min6.4 minN/A
Theoretical Plates (

)
2,50012,400> 2,000
Tailing Factor (

)
1.81.1< 1.5 (Strict)
Resolution (

)
1.1 (Co-elution)3.2> 2.0
Signal-to-Noise (LOQ) 15:145:1 (Enhanced by MeCN)> 10:1

Analysis: Method B utilizes the high organic content (85% Acetonitrile) to enhance desolvation efficiency in MS detectors (if coupled) and provides distinct selectivity mechanisms for the nitrogen-rich isomers, resulting in baseline resolution (


).

References

  • ICH Secretariat. (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures.[2][3][4][5][6] International Council for Harmonisation.[4] [Link]

  • Jandera, P. (2011).[7] Stationary and mobile phases in hydrophilic interaction chromatography: A review. Analytica Chimica Acta. [Link]

  • Food and Drug Administration (FDA). (2015).[8] Analytical Procedures and Methods Validation for Drugs and Biologics.[3][8][9] U.S. Department of Health and Human Services. [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. [Link]

Sources

Validation

A Comparative Guide to the UV-Vis Absorption Spectrum of 7-Chloro-5H-pyrrolo[2,3-b]pyrazine

In the landscape of contemporary drug discovery and materials science, the heterocyclic scaffold of 5H-pyrrolo[2,3-b]pyrazine, a 7-azaindole isostere, has garnered significant attention as a privileged pharmacophore.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery and materials science, the heterocyclic scaffold of 5H-pyrrolo[2,3-b]pyrazine, a 7-azaindole isostere, has garnered significant attention as a privileged pharmacophore.[1][2] Its derivatives are integral to the development of potent kinase inhibitors and other therapeutic agents.[3] A thorough understanding of the electronic properties of these molecules is paramount for their application, and UV-Vis absorption spectroscopy serves as a fundamental tool for this characterization. This guide provides a comprehensive analysis of the UV-Vis absorption spectrum of a key derivative, 7-Chloro-5H-pyrrolo[2,3-b]pyrazine, offering a detailed experimental protocol, a comparative analysis with structurally related compounds, and an in-depth discussion of the expected spectral features.

I. Experimental Protocol: A Self-Validating Approach to UV-Vis Spectral Acquisition

The accurate determination of a compound's UV-Vis absorption spectrum is contingent upon a meticulously designed and executed experimental protocol. The following procedure is tailored for the analysis of 7-Chloro-5H-pyrrolo[2,3-b]pyrazine, incorporating principles that ensure data integrity and reproducibility.

A. Rationale for Experimental Choices

The selection of an appropriate solvent is a critical first step, as solvent-solute interactions can significantly influence the position (λmax) and intensity (molar absorptivity, ε) of absorption bands.[4] For weakly polar heterocyclic compounds like 7-Chloro-5H-pyrrolo[2,3-b]pyrazine, a polar protic solvent such as methanol is often employed. This choice is predicated on its ability to solvate the molecule effectively without engaging in strong, specific interactions that could obscure the inherent electronic transitions. Furthermore, methanol is transparent in the UV region of interest (typically 200-400 nm). The concentration of the analyte is another crucial parameter. According to the Beer-Lambert Law, absorbance is directly proportional to concentration. To ensure a linear response and avoid detector saturation, a concentration range that yields an absorbance between 0.1 and 1.0 is ideal.

B. Step-by-Step Methodology
  • Solution Preparation:

    • Accurately weigh approximately 1-2 mg of 7-Chloro-5H-pyrrolo[2,3-b]pyrazine using a calibrated analytical balance.

    • Dissolve the weighed compound in a known volume (e.g., 10 mL) of spectroscopic grade methanol to prepare a stock solution.

    • From the stock solution, prepare a series of dilutions in the concentration range of 1 x 10⁻⁵ M to 5 x 10⁻⁵ M using spectroscopic grade methanol.

  • Spectrophotometer Setup and Calibration:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure stable output.

    • Perform a baseline correction using a cuvette filled with the spectroscopic grade methanol that was used for sample preparation. This step subtracts the absorbance of the solvent and the cuvette itself from the final measurement.

  • Spectral Acquisition:

    • Rinse a quartz cuvette with the sample solution before filling it.

    • Record the UV-Vis absorption spectrum of each dilution from 200 nm to 400 nm.

    • Ensure that the maximum absorbance falls within the optimal range of 0.1 to 1.0. If necessary, adjust the concentration of the solution.

  • Data Analysis:

    • Identify the wavelength of maximum absorption (λmax) for each electronic transition.

    • Calculate the molar absorptivity (ε) for each absorption band using the Beer-Lambert Law equation: A = εbc, where A is the absorbance at λmax, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution.

G cluster_prep Solution Preparation cluster_inst Instrument Setup cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Methanol (Stock) weigh->dissolve dilute Prepare Dilutions dissolve->dilute fill_cuvette Fill Cuvette dilute->fill_cuvette warmup Warm-up Spectrophotometer baseline Baseline Correction warmup->baseline baseline->fill_cuvette record_spectrum Record Spectrum (200-400 nm) fill_cuvette->record_spectrum find_lambda Identify λmax record_spectrum->find_lambda calc_epsilon Calculate Molar Absorptivity (ε) find_lambda->calc_epsilon

Figure 1. Experimental workflow for obtaining the UV-Vis absorption spectrum.

II. Comparative Spectral Analysis: Benchmarking Against Structural Analogs

A. The Parent Scaffold: 7-Azaindole (Pyrrolo[2,3-b]pyridine)

7-Azaindole, the parent compound of the 7-azaindole family, exhibits characteristic absorption bands in the UV region. Studies on 7-azaindole and its derivatives in methanol have reported absorption maxima around 293-297 nm and 226-227 nm.[5] These are attributed to π → π* transitions within the aromatic system. The presence of the lone pair of electrons on the nitrogen atoms also allows for n → π* transitions, which are typically weaker and may be observed as shoulders on the main absorption bands or be blue-shifted in polar solvents.[6]

B. The Influence of the Pyrazine Ring and Chloro-Substitution

The introduction of a second nitrogen atom in the six-membered ring to form the pyrrolo[2,3-b]pyrazine core is expected to influence the electronic transitions. The pyrazine ring itself is known to exhibit both π → π* and n → π* transitions.[6] The presence of the electron-withdrawing chloro group at the 7-position is anticipated to cause a bathochromic (red) shift in the π → π* transitions due to the extension of the conjugated system and the perturbation of the molecular orbitals. Conversely, the n → π* transitions may experience a hypsochromic (blue) shift.[4]

C. Comparative Data of Related Heterocycles

To provide a comprehensive comparison, the table below summarizes the reported UV-Vis absorption maxima for several related heterocyclic compounds.

CompoundSolventλmax (nm)Reference
7-Azaindole Derivative (I)Methanol293, 226, 200[5]
7-Azaindole Derivative (II)Methanol297, 227, 198[5]
1,3-bis[(3-(2-pyridyl) pyrazol-1 ylmethyl)] benzeneVarious250-256 and 280-283[7][8]
PyrazineVapor, Hexane, Water~260 (π → π), ~320 (n → π)[6]

The data illustrates the typical absorption regions for these classes of compounds. The pyridyl-pyrazole system shows absorptions around 250-283 nm.[7][8] Pyrazine itself displays a strong π → π* transition around 260 nm and a weaker, longer-wavelength n → π* transition around 320 nm.[6] Based on these comparisons, it is reasonable to predict that 7-Chloro-5H-pyrrolo[2,3-b]pyrazine will exhibit strong π → π* absorptions in the 250-300 nm range, with the possibility of a weaker, solvent-dependent n → π* transition at longer wavelengths.

III. Conclusion and Future Directions

This guide has outlined a robust, self-validating protocol for the acquisition of the UV-Vis absorption spectrum of 7-Chloro-5H-pyrrolo[2,3-b]pyrazine. Through a comparative analysis with structurally related compounds, we have established a predictive framework for its spectral characteristics. The introduction of the pyrazine ring and the chloro-substituent are expected to modulate the electronic transitions of the parent 7-azaindole scaffold, likely resulting in bathochromic shifts of the primary π → π* absorption bands.

For researchers and drug development professionals, the experimental determination of the UV-Vis spectrum of 7-Chloro-5H-pyrrolo[2,3-b]pyrazine and its derivatives is a crucial step in their characterization. This data provides valuable insights into the electronic structure, which can be correlated with biological activity and other physicochemical properties. Future work should focus on the empirical determination of the spectrum in various solvents to fully elucidate the nature of the electronic transitions and the impact of the molecular environment.

IV. References

  • Roy, T., Mondal, K., Halder, P., Sengupta, A., & Das, P. (n.d.). (a) UV‐Vis spectra of the reaction mixture (1 equiv. of 7‐azaindole and... ResearchGate. Retrieved from [Link]

  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. (n.d.). Retrieved from [Link]

  • Chowdhury, P. K., & Negrie, R. M. (2001). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Accounts of Chemical Research, 34(9), 760–768. [Link]

  • Study of 7-azaindole in its first four singlet states. (2005). The Journal of Chemical Physics, 123(1), 014309. [Link]

  • Ładosz, A., Szafran, M. M., & Szafran, M. (2025). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Molecules, 30(23), 4897. [Link]

  • Chemistry 326: Experiment #2. (n.d.). Retrieved from [Link]

  • Li, Y., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 703. [Link]

  • Elsherif, K. M., Al-Ghorab, M. M., & El-Sayed, M. M. (2017). SOLVENT AND pH EFFECTS ON UV ABSORPTION SPECTRUM OF 1,3-bis[(3-(2-pyridyl) pyrazol-1 ylmethyl)] benzene (1,3-PPB). ResearchGate. Retrieved from [Link]

  • Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. (n.d.). International Journal of Chemical and Biological Sciences. Retrieved from [Link]

  • Li, Y., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. National Center for Biotechnology Information. Retrieved from [Link]

  • El-Sayed, W. A., et al. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. Ovidius University Annals of Chemistry, 32(1), 23-28. [Link]

  • Sharma, U. K., & Jacob, S. (n.d.). Solvents and solvent effect in UV - Vis Spectroscopy. Slideshare. Retrieved from [Link]

  • 5H-Pyrrolo[2,3-b]pyrazine. (n.d.). PubChem. Retrieved from [Link]

  • Elsherif, K. M., Al-Ghorab, M. M., & El-Sayed, M. M. (2017). (PDF) Solvent and pH Effects on UV Absorption Spectrum of 1,3-bis[(3-(2-pyridyl) pyrazol-1 ylmethyl)] benzene (1,3-PPB). ResearchGate. Retrieved from [Link]

  • Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1 H-indole-3-yl)-5 H-pyrrolo[2,3- b]pyrazine Derivatives as Novel Covalent pan-FGFR Inhibitors to Overcome Clinical Resistance. (2025). Journal of Medicinal Chemistry. [Link]

Sources

Comparative

Technical Comparison Guide: Melting Point Determination &amp; Standards for CAS 89592-23-4

Executive Summary & Technical Context[3][4][5][6] CAS 89592-23-4 , chemically known as (S)-(-)-N-Methyl-1-(1-naphthyl)ethylamine hydrochloride , is a critical chiral building block.[1][2] It is most notably utilized in t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[3][4][5][6]

CAS 89592-23-4 , chemically known as (S)-(-)-N-Methyl-1-(1-naphthyl)ethylamine hydrochloride , is a critical chiral building block.[1][2] It is most notably utilized in the asymmetric synthesis of Cinacalcet HCl , a calcimimetic agent used to treat secondary hyperparathyroidism.

For researchers and process chemists, the melting point (MP) of this compound is not merely a physical constant; it is a Critical Quality Attribute (CQA) that serves as a rapid proxy for both chemical purity and optical purity (enantiomeric excess).[1][2]

The "Melting Point Gap"

A distinct technical challenge with CAS 89592-23-4 is the discrepancy in reported melting points, often caused by the presence of the (R)-enantiomer or varying salt polymorphs.[1][2]

  • High-Purity (S)-Enantiomer: Typically exhibits a higher melting point (~201–203°C ).[1][2]

  • Racemic Mixture (CAS 65473-13-4): Often melts lower (191–195°C ), behaving as a pseudo-racemic compound with different lattice energy.[1][2]

This guide provides a comparative analysis of MP determination methods, distinguishing this specific CAS from its racemic and structural alternatives.

Chemical Specifications & Alternatives Analysis

Core Product Identity
AttributeSpecification
CAS Number 89592-23-4
Chemical Name (S)-(-)-N-Methyl-1-(1-naphthyl)ethylamine hydrochloride
Molecular Formula C₁₃H₁₅N[1][2] · HCl
Molecular Weight 221.73 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in water, methanol, ethanol; sparingly soluble in non-polar solvents.
Comparative Performance: CAS 89592-23-4 vs. Alternatives

The following table contrasts the target molecule with its primary alternatives used in drug development workflows.

FeatureTarget: (S)-N-Methyl Analog (CAS 89592-23-4)Alternative A: Racemic Mixture (CAS 65473-13-4)Alternative B: Primary Amine (CAS 10420-89-0)
Structure Secondary Amine (Chiral)Secondary Amine (Racemic)Primary Amine (Chiral)
Melting Point 201–203°C (High Purity)191–195°C >200°C (Sublimes/Decomposes)
Key Usage Direct synthesis of Cinacalcet (no resolution needed).[1][2]Lower cost starting material; requires chiral resolution step.Precursor; requires methylation step (adds process impurity risk).[2]
Purity Indicator Sharp MP indicates high ee%.[2]Broad MP indicates impurities.MP less sensitive to methyl-impurities.[1][2]
Cost Efficiency High upfront cost; Low process cost.Low upfront cost; High process cost (yield loss).[2]Moderate cost; High synthetic overhead.

Expert Insight: Using the Racemic alternative (Alternative A) requires a resolution step that often leaves trace amounts of the (R)-isomer.[1][2] If your MP for CAS 89592-23-4 reads near 193°C, suspect enantiomeric contamination (low enantiomeric excess).[1][2]

Experimental Protocols: Melting Point Determination

To ensure data integrity (ALCOA+ principles), two methods are recommended: Capillary Method (Routine QC) and DSC (Polymorph/Solvate Screening) .[1][2]

Method A: Capillary Melting Point (Standard QC)

Best for: Routine purity checks and goods-in acceptance.[1][2]

Protocol:

  • Sample Prep: Dry the sample at 40°C under vacuum for 4 hours to remove surface moisture (hygroscopicity can depress MP by 2-5°C).

  • Grinding: Lightly crush the crystals into a fine powder. Caution: Do not over-grind, as mechanochemical heat can induce partial amorphization.

  • Packing: Fill a standard glass capillary (1.5 mm O.D.) to a height of 2–3 mm. Compact by tapping the closed end on a hard surface.

  • Heating Ramp:

    • Fast Ramp: 10°C/min up to 180°C.[2]

    • Critical Ramp: 1.0°C/min from 180°C to 205°C.[2]

  • Observation: Record two temperatures:

    • T_onset: First visible liquid droplet (meniscus formation).[2]

    • T_clear: Complete disappearance of solid phase.

Acceptance Criteria:

  • Pass: Range < 2.0°C (e.g., 201.5 – 203.0°C).

  • Fail: Range > 2.0°C or T_clear < 198°C (Indicates >1% impurity or enantiomeric contamination).[2]

Method B: Differential Scanning Calorimetry (DSC)

Best for: Distinguishing between polymorphic forms and solvates.[1][2]

Protocol:

  • Instrument: Calibrated DSC (Indium/Zinc standards).

  • Pan: Crimped Aluminum pan (non-hermetic to allow volatile escape if solvated, though hermetic is preferred for pure salts).

  • Sample Mass: 2–5 mg.

  • Cycle: Equilibrate at 30°C → Ramp 10°C/min to 250°C.

  • Analysis: Integrate the endothermic melting peak.

    • Look for: A sharp endotherm at ~202°C (Peak).[2]

    • Red Flag:[1] A small endotherm preceding the main peak (e.g., at 190°C) suggests a eutectic mixture of enantiomers (low optical purity).[1][2]

Visualization of Purity Logic

The following diagram illustrates the decision logic for validating CAS 89592-23-4 based on thermal analysis.

PurityAnalysis Start Start: Sample CAS 89592-23-4 Dry Pre-treatment: Dry at 40°C (Vacuum) Start->Dry MP_Test Run Capillary Melting Point (Ramp 1°C/min) Dry->MP_Test Decision1 Observed MP Range? MP_Test->Decision1 HighRange 201 - 203°C (Sharp Range < 2°C) Decision1->HighRange High MidRange 191 - 195°C (Sharp or Broad) Decision1->MidRange Medium LowRange < 190°C (Broad Range) Decision1->LowRange Low Conclusion_Pure PASS: High Purity (S)-Isomer Proceed to Synthesis HighRange->Conclusion_Pure Conclusion_Racemic FAIL: Likely Racemic Mixture or Polymorph B MidRange->Conclusion_Racemic Conclusion_Impure FAIL: Chemical Impurities (Solvent/Byproducts) LowRange->Conclusion_Impure Action_HPLC Action: Run Chiral HPLC to confirm ee% Conclusion_Racemic->Action_HPLC Conclusion_Impure->Action_HPLC

Caption: Decision tree for interpreting melting point data of CAS 89592-23-4. Note the distinct ranges for Enantiopure vs. Racemic forms.

Troubleshooting & Common Pitfalls

ObservationRoot CauseCorrective Action
MP Depression (e.g., 185°C) Retained solvent (Methanol/Ethanol).[1][2]TGA analysis or extended drying at 50°C.
Double Melting Peak (DSC) Polymorphism or partial racemization.[2]Recrystallize from Isopropanol/Toluene.
Opaque Melt Decomposition (HCl loss).[2]Ensure capillary is sealed; increase ramp rate slightly (3°C/min) to outrun decomp.[2]
MP matches 192°C exactly Wrong Product: You likely have the Racemic salt (CAS 65473-13-4).[1][2]Verify with Specific Rotation (

).[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 65473-13-4, N-Methyl-1-naphthalenemethylamine hydrochloride.[1][2] Retrieved from [Link][1][2]

  • European Pharmacopoeia (Ph.[2] Eur.). Chapter 2.2.14: Melting Point - Capillary Method.[2] (Standard Protocol Reference).

  • Sorbera, L.A., et al. (2002).Cinacalcet Hydrochloride: Calcimimetic, Treatment of Hyperparathyroidism. Drugs of the Future, 27(9), 831.

Sources

Safety & Regulatory Compliance

Safety

7-Chloro-5H-pyrrolo[2,3-b]pyrazine proper disposal procedures

The following technical guide details the proper disposal procedures for 7-Chloro-5H-pyrrolo[2,3-b]pyrazine (CAS: 115250-39-0). This protocol is designed for research environments and adheres to principles of Source Segr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the proper disposal procedures for 7-Chloro-5H-pyrrolo[2,3-b]pyrazine (CAS: 115250-39-0).

This protocol is designed for research environments and adheres to principles of Source Segregation and Cradle-to-Grave waste management. It prioritizes the safety of laboratory personnel and compliance with environmental regulations (RCRA/EPA).

Hazardous Waste Profile & Safety Assessment

Before initiating disposal, you must understand the chemical's specific hazard profile to select the correct waste stream.

ParameterSpecificationOperational Implication
CAS Number 115250-39-0Unique identifier for waste labeling.
Physical State Solid (Powder/Crystalline)Requires wide-mouth containment; do not dispose of in sharps or biohazard bags.
Chemical Class Halogenated Nitrogen HeterocycleCRITICAL: Contains Chlorine.[1] Must be incinerated at high temperatures to prevent dioxin formation. Do not mix with non-halogenated solvents.
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2] Irrit.)Standard PPE (Nitrile gloves, safety glasses, lab coat) is mandatory. Use a fume hood to avoid dust inhalation.[3]
Reactivity Incompatible with strong oxidizers & strong acids.Segregation Rule: Do not store waste container near Nitric Acid or Peroxides.

Pre-Disposal: Waste Stream Segregation

Effective disposal begins at the bench. You must segregate this compound based on its state (Solid vs. Liquid solution).

Expert Insight: Why Segregate Halogenated Waste?

Causality: Halogenated compounds (containing Cl, F, Br, I) require specific incineration conditions (higher temperatures, scrubbers) to neutralize acidic byproducts (like HCl) and prevent the formation of toxic dioxins/furans. Mixing this compound with non-halogenated waste (like pure Acetone or Ethanol) contaminates the entire volume, forcing the disposal facility to treat the whole batch as "Halogenated," significantly increasing disposal costs and environmental impact.

Decision Logic: Waste Stream Selection

WasteSegregation Start Waste Generation StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Compound Liquid Liquid Solution (Mother Liquor/Rinsate) StateCheck->Liquid Dissolved SolidStream Stream A: Solid Hazardous Waste (Trace Halogens) Solid->SolidStream Collect in Wide-Mouth Jar SolventCheck Solvent Type? Liquid->SolventCheck HaloSolv Stream B: Halogenated Solvent Waste (e.g., DCM, Chloroform) SolventCheck->HaloSolv If solvent is DCM/CHCl3 NonHaloSolv Stream B: Halogenated Solvent Waste (Contaminated Non-Halo Solvents) SolventCheck->NonHaloSolv If solvent is MeOH/Acetone (Must now be treated as Halogenated)

Figure 1: Decision matrix for segregating 7-Chloro-5H-pyrrolo[2,3-b]pyrazine waste. Note that adding this compound to non-halogenated solvents reclassifies the mixture as halogenated.

Detailed Disposal Protocols

Protocol A: Disposal of Solid Waste (Pure Compound)

Use this for expired chemicals, synthesis byproducts, or spill cleanup materials.

  • Container Selection: Use a clear, wide-mouth HDPE (High-Density Polyethylene) or glass jar .

    • Why: Narrow-neck bottles create dust clouds during transfer. HDPE is resistant to chemical corrosion and impact.

  • Labeling: Affix a hazardous waste tag before adding waste.

    • Constituents: "7-Chloro-5H-pyrrolo[2,3-b]pyrazine" (Do not use abbreviations).

    • Hazard Checkbox: Mark "Toxic" and "Irritant".[3]

  • Transfer:

    • Perform inside a chemical fume hood.[1][3][4][5]

    • Use a disposable spatula or powder funnel to transfer the solid.

    • Self-Validation: Wipe the threads of the bottle neck with a dry Kimwipe after filling to ensure the cap seals tightly. A dirty thread can cause leaks during transport.

  • Secondary Containment: Place the sealed jar into a secondary bin (e.g., a plastic tub) in the Satellite Accumulation Area (SAA).

Protocol B: Disposal of Liquid Waste (Solutions & Rinsates)

Use this for reaction mixtures or the first rinse of contaminated glassware.

  • Container Selection: Use a dedicated "Halogenated Waste" carboy (typically yellow or labeled specifically).

  • Compatibility Check: Ensure the carboy does not contain strong acids or oxidizers.

  • Transfer:

    • Pour liquid through a funnel into the carboy.

    • Critical Step: If the compound was dissolved in a non-halogenated solvent (e.g., Methanol), you MUST pour it into the Halogenated Waste stream because the solute (7-Chloro-5H-pyrrolo[2,3-b]pyrazine) contains chlorine.

  • Logging: Log the volume added on the waste container's inventory sheet.

Decontamination of Glassware & Equipment

Glassware used with this compound cannot be washed directly in the sink. The residue must be captured.[4][5]

Step-by-Step Decontamination:

  • Solvent Rinse: Rinse the flask/vial with a small volume of organic solvent (e.g., Acetone or Methanol) to dissolve residual solids.

  • Capture: Pour this initial rinse into the Halogenated Liquid Waste container (Protocol B).

  • Aqueous Wash: Once the visible solid is removed, wash the glassware with soap and water in the sink.

  • Validation: Visually inspect for any crystalline residue. If seen, repeat Step 1.

Emergency Procedures: Spills & Exposure

ScenarioImmediate ActionDisposal Action
Solid Spill Do not sweep vigorously (creates dust). Cover with wet paper towels to dampen. Scoop into a bag.Dispose of towels and scoop as Solid Hazardous Waste .
Liquid Spill Absorb with vermiculite or spill pads.Dispose of absorbent material as Solid Hazardous Waste (contaminated debris).
Skin Contact Wash with soap/water for 15 mins.If clothing is contaminated, remove and dispose of as hazardous waste; do not launder.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5370803, 5H-Pyrrolo[2,3-b]pyrazine. PubChem.[6] Available at: [Link]

  • Fisher Scientific. Safety Data Sheet: 6-Chloro-7-deazapurine (Analogous Hazard Data). Available at: [Link]

  • University of Wisconsin–Madison. Chapter 7: Chemical Disposal Procedures. Laboratory Safety Guide. Available at: [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. Research Safety.[4] Available at: [Link]

  • Temple University. Halogenated Solvents in Laboratories - Guide. Environmental Health and Radiation Safety.[5] Available at: [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 7-Chloro-5H-pyrrolo[2,3-b]pyrazine

For Researchers, Scientists, and Drug Development Professionals Hazard Analysis: A Precautionary Approach Given the structural alerts within 7-Chloro-5H-pyrrolo[2,3-b]pyrazine, it is prudent to handle this compound with...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Analysis: A Precautionary Approach

Given the structural alerts within 7-Chloro-5H-pyrrolo[2,3-b]pyrazine, it is prudent to handle this compound with a high degree of caution. Analysis of related compounds, such as other chlorinated pyrrolopyrazines and pyrrolopyrimidines, suggests the following potential hazards[1][2][3][4][5][6][7][8][9][10]:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin[2][3][4][5][6][7][10].

  • Skin and Eye Irritation: Likely to cause skin and eye irritation upon contact[3][4][5][6][8][10][11].

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol[3][4][5][6][8][10][11].

  • Carcinogenicity and Mutagenicity: While not confirmed for this specific compound, related heterocyclic structures are sometimes classified as potential carcinogens or mutagens, warranting cautious handling to minimize long-term exposure risks[1].

Due to these potential hazards, a multi-layered approach to personal protection is mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being undertaken. The following table outlines the recommended PPE for handling 7-Chloro-5H-pyrrolo[2,3-b]pyrazine.

PPE CategoryMinimum RequirementRecommended for Higher Risk Operations (e.g., large quantities, potential for aerosolization)
Eye and Face Protection ANSI-approved safety glasses with side shields.A full-face shield worn over safety goggles provides maximum protection from splashes and airborne particles[12][13].
Skin Protection A fully buttoned, long-sleeved laboratory coat. Double gloving with chemically resistant nitrile gloves is required[1].A disposable, chemical-resistant suit or apron should be worn over the lab coat[1][13]. Change gloves immediately if contaminated.
Respiratory Protection All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure[1][2][3].For procedures with a high risk of aerosol generation or in the event of a spill, a full-face respirator with cartridges appropriate for organic vapors and particulates is recommended[1][13].
Foot Protection Closed-toe shoes are mandatory in all laboratory areas[1][12].Chemically resistant shoe covers can provide an additional layer of protection.

Operational Plan: A Step-by-Step Handling Protocol

All handling of 7-Chloro-5H-pyrrolo[2,3-b]pyrazine must be performed in a designated area, such as a certified chemical fume hood[1][2][3].

Preparation
  • Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Prepare the Work Surface: Cover the work area with disposable, absorbent bench paper to contain any potential spills[1].

  • Assemble Materials: Gather all necessary equipment, reagents, and waste containers before beginning the experiment to minimize movement in and out of the hood.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

Handling the Compound
  • Weighing: When weighing the solid compound, do so within the confines of the fume hood. Use a dedicated spatula and weighing vessel to avoid cross-contamination[1].

  • Solution Preparation: To prepare solutions, slowly add the solid to the solvent to prevent splashing. Keep containers covered as much as possible during this process[1].

  • Prudent Practices: Always handle solutions containing the compound with the same level of precaution as the solid material. Avoid direct contact and inhalation of vapors.

Post-Handling
  • Decontamination: Thoroughly clean all non-disposable equipment with a suitable solvent within the fume hood.

  • Work Surface Cleaning: Wipe down the work surface of the fume hood with the same solvent.

  • Waste Disposal: Dispose of all contaminated waste, including bench paper, gloves, and disposable labware, as described in the disposal plan below.

  • PPE Removal: Carefully remove PPE, avoiding cross-contamination. The outer pair of gloves should be removed first, followed by the lab coat or suit, and then the inner pair of gloves.

  • Personal Hygiene: Wash hands thoroughly with soap and water after completing the work and removing PPE[1][2][3].

Disposal Plan: Responsible Waste Management

All waste contaminated with 7-Chloro-5H-pyrrolo[2,3-b]pyrazine must be treated as hazardous waste and disposed of in accordance with institutional and local regulations.

  • Solid Waste: Contaminated items such as gloves, bench paper, and disposable labware should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, sealed, and appropriately labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Empty Containers: "Empty" containers that held the solid compound or its solutions should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. After rinsing, the container can be disposed of according to institutional guidelines, which may still require it to be treated as hazardous waste[14].

Emergency Procedures: Be Prepared

Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[2].

  • Seek immediate medical attention[2].

Eye Contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[2][3].

  • Seek immediate medical attention[2].

Inhalation:

  • Move the individual to fresh air immediately[2][3].

  • If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration, avoiding mouth-to-mouth resuscitation[2].

  • Seek immediate medical attention[2].

Ingestion:

  • Do NOT induce vomiting[2].

  • If the person is conscious, rinse their mouth with water.

  • Seek immediate medical attention and show the medical personnel the safety data sheet for a structurally similar compound[2].

Spill Response:

  • Small Spills (in a fume hood):

    • Absorb the spill with an inert material such as vermiculite, dry sand, or earth.

    • Collect the absorbed material and contaminated surfaces into a sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area and alert others.

    • If safe to do so, increase ventilation to the area.

    • Contact your institution's environmental health and safety (EHS) department immediately. Do not attempt to clean up a large spill without proper training and equipment.

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment when working with 7-Chloro-5H-pyrrolo[2,3-b]pyrazine.

PPE_Decision_Flow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_location Work Location Start Start: Handling 7-Chloro-5H-pyrrolo[2,3-b]pyrazine Task Define Task: - Weighing solid - Preparing solution - Running reaction - Purification Start->Task Quantity Assess Quantity: - Milligrams - Grams - Kilograms (requires specialized assessment) Task->Quantity Aerosol Potential for Aerosolization? Quantity->Aerosol BasePPE Minimum PPE: - Safety Glasses with Side Shields - Lab Coat - Double Nitrile Gloves - Closed-toe Shoes Aerosol->BasePPE Low EnhancedPPE Enhanced PPE: - Full-Face Shield over Goggles - Chemical-Resistant Suit/Apron - Consider Respirator Aerosol->EnhancedPPE High FumeHood Work in a Certified Chemical Fume Hood BasePPE->FumeHood EnhancedPPE->FumeHood

Sources

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